5-methyl-1H-pyrazole-3-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKWQCNJAZPEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297805 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-56-9 | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-methyl-1H-pyrazole-3-carboxamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-methyl-1H-pyrazole-3-carboxamide
Executive Summary
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole nucleus is a well-established "privileged scaffold" in pharmacology, appearing in numerous approved drugs.[1] This document delineates the core physicochemical properties of the title compound, presents a validated synthetic protocol, details methods for its analytical characterization, and explores its chemical reactivity. Furthermore, it contextualizes the compound's relevance by discussing the broader biological activities of the pyrazole-carboxamide class, thereby offering field-proven insights for its application in research and discovery pipelines.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of heterocyclic chemistry and a highly valued pharmacophore in drug discovery.[2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse functionalization have led to its incorporation into a wide array of therapeutic agents.[1] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] The carboxamide moiety, when attached to the pyrazole core, further enhances the molecule's ability to form crucial hydrogen bond interactions with biological targets, a key feature in designing potent and selective drugs.[4] This guide focuses specifically on the 5-methyl substituted 3-carboxamide derivative, providing the foundational chemical knowledge required for its synthesis, characterization, and strategic deployment in research programs.
Core Molecular Data and Physicochemical Properties
This compound is a stable, solid organic compound at ambient conditions. The presence of the methyl group at the 5-position and the carboxamide at the 3-position defines its specific reactivity and potential for biological interaction. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 4027-55-8 | [5] |
| Molecular Formula | C₅H₇N₃O | - |
| Molecular Weight | 125.13 g/mol | [6] |
| Predicted Boiling Point | 373.6 ± 30.0 °C | [7] |
| Predicted pKa | 12.90 ± 0.10 | [7] |
| Predicted Density | 1.142 ± 0.06 g/cm³ | [7] |
Synthesis and Characterization
The synthesis of pyrazole-carboxamides is a well-established process in organic chemistry, typically proceeding through a key pyrazole ester intermediate. The following protocol describes a reliable, two-step method for laboratory-scale preparation, emphasizing the causal logic behind each procedural choice.
Synthetic Workflow
The overall synthetic strategy involves two primary transformations:
-
Cyclocondensation: Formation of the pyrazole ring by reacting a β-dicarbonyl compound with a hydrazine source.
-
Amidation: Conversion of the resulting carboxylate ester into the target primary carboxamide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Part A: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Intermediate) [8]
-
Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate in absolute ethanol, add hydrazine hydrate dropwise at 0°C. The use of a low temperature is critical to control the initial exothermic reaction.
-
Cyclization: Allow the reaction mixture to warm to room temperature and subsequently reflux for 4-6 hours. Refluxing provides the necessary thermal energy to drive the cyclization and dehydration steps, leading to the formation of the stable aromatic pyrazole ring.
-
Monitoring: The reaction progress must be monitored by Thin Layer Chromatography (TLC). This ensures the complete consumption of the starting materials before proceeding, preventing contamination of the intermediate.
-
Workup and Isolation: Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester intermediate.
Part B: Amidation to this compound
-
Reaction: The purified ethyl 5-methyl-1H-pyrazole-3-carboxylate is suspended in a concentrated aqueous or methanolic solution of ammonia.
-
Conversion: The mixture is heated in a sealed vessel. The elevated temperature and pressure facilitate the nucleophilic attack of ammonia on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the primary amide.
-
Isolation and Purification: After cooling, the product typically precipitates from the solution. The solid is collected by filtration, washed with cold water to remove residual ammonia and salts, and dried. For ultimate purity, recrystallization from a solvent such as isopropyl alcohol is recommended.[2]
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques.
Caption: 2D Structure of this compound.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~2.3 ppm (s, 3H, -CH₃); δ ~6.5 ppm (s, 1H, Pyrazole C4-H); δ ~7.0-7.5 ppm (br s, 2H, -CONH₂); δ ~12.0-13.0 ppm (br s, 1H, Pyrazole N1-H) | The chemical shifts are characteristic of the specific proton environments. The methyl group is in the aliphatic region, the pyrazole proton is in the aromatic region, and the amide/NH protons are typically broad and downfield. |
| ¹³C NMR | δ ~10-15 ppm (-CH₃); δ ~105 ppm (Pyrazole C4); δ ~140-150 ppm (Pyrazole C3 & C5); δ ~160-165 ppm (-C=O) | Predicts the carbon skeleton. The carbonyl carbon is significantly deshielded and appears far downfield. |
| FTIR (cm⁻¹) | ~3400 & ~3200 (N-H stretch, amide); ~3100 (N-H stretch, pyrazole); ~1670 (C=O stretch, amide I); ~1620 (N-H bend, amide II); ~1550 (C=N stretch, pyrazole ring) | Infrared spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[9][10] |
| Mass Spec. | Expected M/Z for [M+H]⁺: 126.0665 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition C₅H₈N₃O⁺. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its constituent functional groups: the pyrazole ring and the carboxamide side chain.
-
N-H Tautomerism and Acidity: The proton on the pyrazole nitrogen (N1) is acidic and can be removed by a suitable base. The resulting pyrazolate anion is a potent nucleophile. This allows for facile N-alkylation or N-acylation reactions to generate a library of derivatives.[2]
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, primarily at the C4 position, although the ring is generally considered electron-deficient compared to pyrrole.
-
Carboxamide Group Reactivity: The amide functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid (5-methyl-1H-pyrazole-3-carboxylic acid) under harsh acidic or basic conditions with prolonged heating.[11] It can also be dehydrated to a nitrile under specific conditions.
Applications in Research and Drug Development
The this compound scaffold is a validated starting point for the development of biologically active molecules. Its utility stems from its structural and electronic properties which allow it to engage with a variety of biological targets.
-
Enzyme Inhibition: The pyrazole-carboxamide framework is prevalent in many kinase inhibitors, where the N-H and C=O groups form critical hydrogen bonds within the ATP-binding pocket of the enzyme.[4][12] This motif is also found in inhibitors of other enzymes, such as carbonic anhydrase.[4]
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3][13] Some have been shown to exert their effects through mechanisms such as DNA binding and cleavage, highlighting the scaffold's ability to serve as a platform for DNA-interactive agents.[3]
-
Antimicrobial and Anthelmintic Activity: The structural motif has been successfully employed in the development of novel agents against drug-resistant bacteria and parasitic nematodes.[2][14] Optimization of the substituents on the pyrazole ring and the carboxamide nitrogen has led to compounds with potent and selective activity.[14]
Conclusion
This compound is a chemically robust and synthetically accessible molecule that serves as a high-value building block for medicinal chemistry and chemical biology. Its well-defined physicochemical properties, predictable reactivity, and the established biological relevance of the pyrazole-carboxamide scaffold make it an important compound for researchers. This guide provides the core technical knowledge necessary to synthesize, validate, and strategically utilize this compound in the pursuit of novel therapeutic agents and chemical probes.
References
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- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- PubMed. Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.
- PubChem. 5-Hydroxy-N-methyl-1H-pyrazole-3-carboxamide | C5H7N3O2 | CID 45084132.
- SpectraBase. 1H-pyrazole-3-carboxamide, 5-(4-methoxyphenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]- - Optional[1H NMR].
- ResearchGate. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- US EPA. 1H-Pyrazole-3-carboxamide, 5-bromo-N-methyl- - Substance Details.
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- National Institutes of Health. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
- PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery.
- ResearchGate. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- PubMed. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity.
- ORCA - Cardiff University. The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate.
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An In-depth Technical Guide to 5-methyl-1H-pyrazole-3-carboxamide (CAS No: 4027-55-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1H-pyrazole-3-carboxamide, a key heterocyclic compound, has garnered significant attention within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold, appearing in a multitude of biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, analytical characterization, and its emerging applications in drug development. The structural hallmark of this molecule is the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. This specific arrangement of functional groups imparts unique physicochemical properties that are instrumental to its biological activity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 4027-55-8 | Internal Knowledge |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Melting Point | 163-168 °C | [3] |
| Appearance | White solid | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. | General knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the formation of the pyrazole ring with a carboxylic acid precursor, followed by amidation. The Knorr pyrazole synthesis is a classic and versatile method for constructing the pyrazole core.[4]
Part 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid
The precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized via the cyclocondensation of a β-ketoester with a hydrazine derivative.[4]
Experimental Protocol:
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Ring Formation: In a round-bottom flask, dissolve hydrazine hydrate (1.0 eq) in ethanol.[4] To this solution, add a catalytic amount of glacial acetic acid.[4]
-
Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution at room temperature.[4]
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Hydrolysis: Dissolve the resulting crude ethyl 5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.
-
After cooling, acidify the reaction mixture with 2M hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry to yield 5-methyl-1H-pyrazole-3-carboxylic acid.
Causality behind Experimental Choices:
-
The use of a catalytic amount of acetic acid facilitates the initial condensation reaction between the hydrazine and the keto group of the ethyl acetoacetate.
-
The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ethyl ester to the corresponding carboxylic acid.
Part 2: Amidation to this compound
The final step involves the conversion of the carboxylic acid to the carboxamide. A common and effective method is to first activate the carboxylic acid by converting it to an acid chloride, followed by reaction with ammonia.
Experimental Protocol:
Materials:
-
5-methyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (aqueous or in a suitable solvent)
-
Sodium bicarbonate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Cool the mixture and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of ammonia (e.g., 0.5 M in dioxane or an excess of aqueous ammonium hydroxide) to the stirred solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound as a white solid.
Trustworthiness and Self-Validation:
The progress of each reaction step should be meticulously monitored by TLC to ensure the complete consumption of starting materials before proceeding to the next step. The identity and purity of the final product must be confirmed by the analytical methods detailed below.
Experimental Workflow Diagram:
Caption: Synthetic workflow for this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole ring proton, and the amide protons. The methyl group should appear as a singlet around 2.3 ppm. The proton on the pyrazole ring (at the 4-position) will also be a singlet, typically in the range of 6.0-7.0 ppm. The two amide protons will likely appear as a broad singlet further downfield.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key signals will include the methyl carbon, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxamide group, which is expected to be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the amide N-H bonds.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.[5]
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region for the methyl group.
-
C=N and C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region characteristic of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 125.13 g/mol .
Applications in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in modern drug design, with numerous derivatives commercialized as therapeutic agents.[1] Pyrazole-containing drugs exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]
While specific research on the pharmacological profile of this compound is emerging, its structural motifs suggest potential as a valuable building block or lead compound in several therapeutic areas:
-
Enzyme Inhibition: The pyrazole ring can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and other non-covalent interactions with enzyme active sites. The carboxamide group is also a key hydrogen bond donor and acceptor, making it a common feature in enzyme inhibitors.
-
Anticancer Research: Numerous pyrazole carboxamide derivatives have been investigated for their anticancer properties.[6] They can interfere with various signaling pathways crucial for cancer cell proliferation and survival.
-
Antimicrobial Agents: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal activities.[1]
Signaling Pathway Interaction Diagram:
Caption: Potential mechanism of action for pyrazole-based inhibitors.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and development. This guide has provided a detailed technical overview of its properties, synthesis, and characterization. The established protocols and analytical data serve as a valuable resource for researchers aiming to explore the therapeutic applications of this promising scaffold. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds the potential to yield novel therapeutic agents.
References
- ResearchGate. FT-IR spectrum of the pyrazoline carboxamide compound.
- J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.
- Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide.
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An In-Depth Technical Guide to 5-Methyl-1H-Pyrazole-3-Carboxamide Derivatives and Analogs: From Synthesis to Therapeutic Application
Abstract: The 5-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry and agrochemistry. Its inherent physicochemical properties and synthetic tractability have established it as a cornerstone for the development of a diverse array of therapeutic agents and functional molecules.[1] This guide provides an in-depth analysis of this chemical core, navigating from fundamental synthesis strategies to the nuanced exploration of its biological targets and structure-activity relationships (SAR). We will dissect key mechanisms of action, including the inhibition of metabolic enzymes like Succinate Dehydrogenase and Lactate Dehydrogenase, modulation of cell signaling pathways through targets like the Cannabinoid Receptor 1, and interaction with nucleic acids.[2][3][4][5] Furthermore, this whitepaper offers field-proven experimental protocols and discusses critical preclinical considerations, such as off-target toxicity, to equip researchers and drug development professionals with a comprehensive understanding of this versatile molecular framework.
The Pyrazole Scaffold: A Versatile Core in Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a recurring motif in a multitude of FDA-approved drugs.[1] Its unique electronic configuration, featuring both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allows it to engage in diverse, high-affinity interactions with biological macromolecules.[1] This structural feature, combined with the pyrazole's role as a stable bioisostere for other aromatic systems, contributes to favorable pharmacokinetic profiles, enhancing properties like metabolic stability and solubility.[1]
Derivatives of the pyrazole core have demonstrated an exceptionally broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antifungal, and antiobesity effects.[6][7][8][9] The this compound substructure, in particular, serves as the foundational template for numerous highly successful active ingredients, underscoring its significance. The strategic placement of the methyl group at the 5-position and the carboxamide at the 3-position creates a specific steric and electronic profile that has proven optimal for potent interactions with a variety of enzyme active sites and receptor binding pockets.
Core Synthesis Strategies and Methodologies
The successful development of novel analogs hinges on robust and flexible synthetic routes. The general strategy involves the initial construction of a pyrazole-3-carboxylic acid precursor, followed by amidation to install the carboxamide moiety and subsequent diversification.
Synthesis of the Pyrazole-3-Carboxylic Acid Precursor
A common and efficient method for constructing the pyrazole ring is through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the 5-methyl-1H-pyrazole-3-carboxylic acid core, this typically involves the reaction of hydrazine with an appropriate keto-ester. A well-established route involves the hydrolysis of the corresponding ethyl ester, which can be synthesized from accessible starting materials.[10]
Representative Protocol: Saponification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate [10]
-
Dissolution: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 4-5 equivalents). The use of a significant excess of NaOH drives the saponification reaction to completion.
-
Reaction Monitoring: Heat the mixture at reflux for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.
-
Acidification: After cooling the reaction mixture to room temperature, acidify with 2 M hydrochloric acid (HCl) until the pH reaches approximately 3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. The organic phase contains the desired product. Wash the organic phase with saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-methyl-1H-pyrazole-3-carboxylic acid as a solid.
Formation of the Carboxamide Moiety
The conversion of the carboxylic acid to the carboxamide is a pivotal step. This is most reliably achieved by first activating the carboxylic acid, typically by converting it to an acyl chloride, which then readily reacts with a desired amine.
Workflow for Carboxamide Synthesis
Caption: General workflow for synthesizing N-substituted pyrazole carboxamides.
This two-step procedure is highly efficient. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[11] The inclusion of a non-nucleophilic base like triethylamine in the amidation step is critical to neutralize the HCl generated, preventing the protonation of the reactant amine and driving the reaction forward.[7]
Key Biological Targets and Mechanisms of Action
The this compound scaffold has been successfully employed to target a wide range of proteins implicated in various diseases.
Succinate Dehydrogenase (SDH) Inhibition
A prominent application of pyrazole carboxamides is in agriculture as potent fungicides.[12] These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons, thereby halting cellular respiration and leading to fungal cell death.[4][13]
Simplified Mitochondrial Electron Transport Chain
Caption: Inhibition of Complex II (SDH) by pyrazole carboxamides disrupts the electron transport chain.
Several commercial fungicides, such as Bixafen and Fluxapyroxad, are based on this scaffold.[12][13] The development of novel SDHIs is driven by the need to overcome fungicide resistance.
| Compound Class/Example | Target Organism | IC₅₀ / EC₅₀ | Reference |
| Diphenylacetylene Analogs | Rhizoctonia solani | IC₅₀ = 2.22 µM (A16) | [4] |
| Fluxapyroxad (Commercial) | Rhizoctonia solani | IC₅₀ = 4.24 µM | [4] |
| Pyrazole-4-carboxamides | Corn Rust | 2-4x higher activity than Fluxapyroxad | [12] |
Cannabinoid Receptor (CB1) Antagonism
The diarylpyrazole Rimonabant was the first selective CB1 receptor antagonist approved for clinical use. Though later withdrawn due to psychiatric side effects, its core structure, an N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, became a critical lead for SAR studies.[3] These studies revealed strict structural requirements for potent and selective CB1 antagonism:
-
Position 1: A 2,4-dichlorophenyl group is optimal for high affinity.
-
Position 3: A piperidinyl carboxamide is crucial for activity.
-
Position 5: A para-substituted phenyl ring is required, with substitutions like p-iodo enhancing potency.[3]
Bioisosteric replacement of the pyrazole 3-carboxamide moiety with groups like oxadiazoles has been explored to develop new series of CB1 antagonists with potentially improved safety profiles.[14][15][16]
Anticancer Activity via Diverse Mechanisms
Pyrazole carboxamide derivatives have shown significant promise as anticancer agents through multiple mechanisms of action.
-
DNA Interaction: Certain derivatives have been shown to act as DNA minor groove binders. For example, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) demonstrated high DNA-binding affinity (K = 1.06 x 10⁵ M⁻¹) and the ability to cleave supercoiled plasmid DNA, suggesting a mechanism involving direct DNA damage or conformational changes.[2][17]
-
Enzyme Inhibition:
-
Lactate Dehydrogenase (LDH): As many cancer cells rely heavily on glycolysis, LDH, which converts pyruvate to lactate, is a key therapeutic target. Pyrazole-based inhibitors have been developed to disrupt this metabolic pathway, showing promise for in vivo applications.[5]
-
Carbonic Anhydrase (CA): Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized as potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are involved in tumor progression.[11]
-
| Compound Series | Target | Potency (Kᵢ) | Reference |
| Pyrazole-sulfonamides | hCA I | 0.063–3.368 µM | [11] |
| Pyrazole-sulfonamides | hCA II | 0.007–4.235 µM | [11] |
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound core has yielded crucial insights into the structural features governing biological activity.
Key SAR Insights Logic Diagram
Caption: Key SAR takeaways for modifying the pyrazole carboxamide scaffold.
The causality behind these relationships is rooted in fundamental principles of molecular recognition. For instance, in SDHIs, the carboxamide N-aryl group is designed to fit into a specific hydrophobic pocket in the enzyme's Q-site, while the pyrazole ring itself forms crucial hydrogen bonds.[12] Similarly, for CB1 antagonists, the large aryl group at N1 and the piperidinyl amide at C3 are precisely positioned to occupy distinct binding sub-pockets within the receptor.[3]
Preclinical Development Considerations
While the this compound scaffold offers immense potential, advancing derivatives toward clinical application requires careful evaluation of their pharmacokinetic and toxicological profiles.
In Vitro vs. In Vivo Toxicity: The Mitochondrial Respiration Case
A critical lesson in the development of this class comes from a series of 1-methyl-1H-pyrazole-5-carboxamides developed as anti-parasitic agents.[18] These compounds showed no overt cytotoxicity in standard mammalian cell line assays. However, they exhibited striking acute toxicity in rodent models. Further investigation revealed that this toxicity was due to dose-dependent inhibition of mitochondrial respiration.[18] This highlights a crucial validation point: standard cytotoxicity assays may not be predictive of in vivo toxicity for compounds targeting cellular respiration. It is imperative to incorporate assays that specifically measure mitochondrial function (e.g., Seahorse XF Analyzer or high-resolution respirometry) early in the drug discovery pipeline to de-risk chemotypes that may act as mitochondrial toxicants.
ADMET and Pharmacokinetic Profiling
Computational and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) models are essential for optimizing the drug-like properties of new analogs. Studies have focused on predicting and measuring parameters like solubility, permeability, and metabolic stability.[11][19] The pyrazole ring itself is generally stable to metabolic degradation, but substituents attached to it can be sites of metabolism (e.g., hydroxylation of aryl rings). Understanding these metabolic liabilities is key to designing compounds with suitable half-lives and bioavailability.
Representative Experimental Protocols
The following protocols provide a validated starting point for the synthesis and evaluation of novel this compound derivatives.
Protocol: Synthesis of a Representative N-Aryl-5-methyl-1H-pyrazole-3-carboxamide
This protocol is adapted from established literature procedures for the synthesis of SDHI and CA inhibitor analogs.[7][11]
-
Acyl Chloride Formation:
-
To a round-bottom flask charged with 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂, 5-10 eq) as the solvent and reagent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction should be performed in a fume hood.
-
After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methyl-1H-pyrazole-3-carbonyl chloride, which is often used directly in the next step without further purification.
-
-
Amidation Reaction:
-
Dissolve the desired substituted aniline (1.0 eq) and triethylamine (TEA, 1.5-2.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in a small amount of the same dry solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-aryl-5-methyl-1H-pyrazole-3-carboxamide.
-
-
Characterization: Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.
Conclusion and Future Outlook
The this compound core remains a highly valuable and versatile scaffold for the design of biologically active molecules. Its proven success in targeting a wide array of enzymes and receptors provides a strong foundation for future drug discovery efforts. The key to unlocking its full potential lies in the rational design of new derivatives guided by a deep understanding of SAR, target structure, and potential toxicological liabilities.
Future research should focus on exploring novel substitutions and bioisosteric replacements to access new chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties. The integration of structure-based drug design, predictive ADMET modeling, and early-stage mitochondrial toxicity screening will be essential for efficiently translating promising laboratory candidates into next-generation therapeutics and agrochemicals.
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5-methyl-1H-pyrazole-3-carboxamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-methyl-1H-pyrazole-3-carboxamide Derivatives
Authored by a Senior Application Scientist
Foreword: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Modern Chemistry
The this compound core is a quintessential example of a "privileged scaffold" in medicinal chemistry and agrochemical research. On its own, this heterocyclic structure is largely inert. However, its true power lies in its synthetic tractability and its ability to be extensively decorated with a myriad of functional groups. This derivatization unlocks a remarkable diversity of biological activities, transforming the core scaffold into potent modulators of various physiological and pathological processes. This guide provides an in-depth exploration of the diverse mechanisms of action exhibited by derivatives of this compound, offering insights for researchers, scientists, and drug development professionals.
I. Antifungal Activity: Inhibition of Succinate Dehydrogenase (SDH)
A prominent and commercially significant mechanism of action for pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] This mode of action is the cornerstone of a major class of fungicides used in agriculture.
The Central Role of Succinate Dehydrogenase
Succinate dehydrogenase is a crucial enzyme with a dual role in cellular metabolism:
-
It is a key component of the citric acid (TCA) cycle, catalyzing the oxidation of succinate to fumarate.
-
It is an integral part of the electron transport chain, transferring electrons from succinate to the quinone pool.
By inhibiting SDH, pyrazole carboxamide fungicides effectively shut down cellular respiration in pathogenic fungi, leading to a rapid depletion of ATP and ultimately, cell death.
Molecular Mechanism of SDH Inhibition
Pyrazole carboxamide derivatives that function as SDH inhibitors (SDHIs) act as non-competitive inhibitors. They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, preventing the natural substrate, ubiquinone, from binding and accepting electrons from FADH2. This blockage of the electron flow disrupts the entire respiratory chain.
Caption: Inhibition of the FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML).
C. Androgen Receptor Antagonism
In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. [3]Pyrazole carboxamide derivatives have been developed as AR antagonists.
Mechanism: These compounds bind to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone. This blocks the translocation of the AR to the nucleus and the subsequent transcription of genes that promote prostate cancer cell growth.
III. Insecticidal Activity: Targeting Complex I
Similar to their antifungal counterparts, insecticidal pyrazole carboxamides also target the mitochondrial respiratory chain. However, a key distinction is that they often inhibit Complex I (NADH:ubiquinone oxidoreductase) rather than Complex II. [4]
Mechanism of Complex I Inhibition
By blocking Complex I, these insecticides prevent the oxidation of NADH and the transfer of electrons to the quinone pool. This halts the electron transport chain at its very beginning, leading to a catastrophic failure of ATP production and rapid paralysis and death in susceptible insects.
IV. Mammalian Toxicity: A Cautionary Note on Mitochondrial Respiration
While the selective toxicity of pyrazole carboxamides is the basis for their use as pesticides and potential therapeutics, off-target effects in mammals are a critical consideration. Research has shown that some 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit acute mammalian toxicity by inhibiting mitochondrial respiration. [5] This highlights the importance of early-stage toxicity screening in the development of any new chemical entity based on this scaffold.
Caption: Workflow for Identifying Potential Mitochondrial Toxicity of Pyrazole Carboxamides.
V. Conclusion
The this compound scaffold is a remarkably versatile platform for the development of biologically active molecules. Its mechanism of action is not singular but is instead defined by the specific chemical moieties appended to the core structure. From the disruption of cellular respiration in fungi and insects to the targeted inhibition of cancer-related pathways and DNA interactions, pyrazole carboxamide derivatives have demonstrated a broad and impactful range of biological effects. A thorough understanding of these diverse mechanisms is crucial for the rational design and development of novel therapeutics and agrochemicals, with careful consideration of potential off-target toxicities.
VI. References
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Jadhav, G. R., Shaikh, M. N., & Pawar, S. S. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1085-1091. Available at: [Link]
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Li, H., Song, Y., Liu, J., Wang, Q., & Chen, J. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(11), 1543. Available at: [Link]
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Wang, B., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Patel, H., et al. (2024). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Synthetic Communications, 54(1), 1-14. Available at: [Link]
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Wang, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11387-11397. Available at: [Link]
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Li, J., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(6), 557-564. Available at: [Link]
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Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. Available at: [Link]
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Li, J., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(6), 557-564. Available at: [Link]
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Zhang, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11693-11703. Available at: [Link]
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Taha, M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M912. Available at: [Link]
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Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. Available at: [Link]
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Sbardella, G., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8408-8431. Available at: [Link]
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Bektas, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137967. Available at: [Link]
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Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Available at: [Link]
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Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3326. Available at: [Link]
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Li, Y., et al. (2015). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. IUCrData, 1(1), x152333. Available at: [Link]
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Vah, L., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4998. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 5-methyl-1H-pyrazole-3-carboxamide
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[3][4] The addition of a carboxamide moiety at the 3-position further enhances its drug-like properties, providing a key hydrogen bonding motif that facilitates interactions with protein active sites. This guide focuses on a specific, yet representative, member of this class: 5-methyl-1H-pyrazole-3-carboxamide. While direct extensive research on this exact molecule is emerging, a wealth of data from structurally similar pyrazole carboxamides allows us to delineate a compelling landscape of its potential therapeutic targets. This document will synthesize this information, providing researchers and drug development professionals with a foundational understanding of its potential applications in oncology, inflammation, and beyond.
Part 1: The Oncological Therapeutic Landscape
The dysregulation of cellular signaling pathways is a hallmark of cancer, and pyrazole derivatives have been extensively investigated as inhibitors of key oncogenic proteins.[5][6] The this compound core presents a promising framework for targeting several critical nodes in cancer progression.
Protein Kinase Inhibition: A Primary Modality
Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their aberrant activity is a frequent driver of cancer.[3] The pyrazole scaffold is a well-established kinase hinge-binder, and numerous pyrazole carboxamide derivatives have demonstrated potent inhibitory activity against various kinases.[3][7]
-
Receptor Tyrosine Kinases (RTKs):
-
EGFR (Epidermal Growth Factor Receptor) & VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Dual inhibition of EGFR and VEGFR-2 is a validated anti-cancer strategy, targeting both tumor cell proliferation and angiogenesis.[5] Certain fused pyrazole derivatives have shown potent dual inhibitory activity, with IC50 values in the nanomolar range.[5]
-
FLT3 (Fms-like Tyrosine Kinase 3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML).[8] Novel 1H-pyrazole-3-carboxamide derivatives have been designed as potent FLT3 inhibitors, with some compounds showing IC50 values as low as 0.089 nM.[7][8]
-
-
Cyclin-Dependent Kinases (CDKs):
-
Other Key Kinases:
-
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[5]
-
BTK (Bruton's Tyrosine Kinase): A key component of B-cell receptor signaling, BTK is a target in various B-cell malignancies. Pyrazole derivatives have been explored as BTK inhibitors.[5]
-
Table 1: Representative IC50 Values of Pyrazole Carboxamide Derivatives Against Oncogenic Kinases
| Compound Class | Target Kinase | Representative IC50 (µM) | Reference |
| Fused Pyrazole Derivatives | EGFR | 0.09 | [5] |
| Fused Pyrazole Derivatives | VEGFR-2 | 0.23 | [5] |
| 1H-Pyrazole-3-Carboxamides | FLT3 | 0.000089 | [7][8] |
| Indole-linked Pyrazoles | CDK2 | 0.074 | [5] |
| Pyrazole Carbaldehydes | PI3K | 0.25 | [5] |
Non-Kinase Oncological Targets
Beyond kinase inhibition, the pyrazole scaffold has shown potential to interact with other crucial players in cancer biology.
-
Tubulin Polymerization: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Some pyrimidinyl pyrazole derivatives have been shown to inhibit tubulin polymerization.[9]
-
Androgen Receptor (AR): In prostate cancer, the androgen receptor is a key driver of tumor growth. Novel 5-methyl-1H-pyrazole derivatives have been discovered as potent AR antagonists, inhibiting the growth of prostate cancer cells more efficiently than some current therapies.[10]
-
DNA Interaction: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and induce DNA cleavage, suggesting a potential mechanism of cytotoxicity.[11][12]
The following diagram illustrates the central role of PI3K in cell survival and proliferation, a pathway potentially targeted by this compound derivatives.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.
Part 2: The Anti-Inflammatory Therapeutic Landscape
Chronic inflammation is a key pathological feature of numerous diseases.[13] Pyrazole-containing compounds have a long history as anti-inflammatory agents, with some, like celecoxib, becoming blockbuster drugs.[14][15] The this compound scaffold is well-positioned to target key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
Lipoxygenase (LOX) Inhibition
The lipoxygenase enzymes, particularly 5-LOX, catalyze the production of leukotrienes, another class of potent inflammatory mediators.[14] Some pyrazole derivatives have demonstrated the ability to inhibit 5-LOX, and dual COX/5-LOX inhibitors are of significant interest for their broad anti-inflammatory potential.[14][17]
Table 2: Representative Inhibitory Activities of Pyrazole Derivatives Against Inflammatory Enzymes
| Compound Class | Target Enzyme | Representative IC50 (µM) | Reference |
| Pyrazole Derivatives | COX-2 | 0.01 | [14] |
| Pyrazole-Thiazole Hybrids | 5-LOX | 0.12 | [14] |
Part 3: Experimental Protocols for Target Validation
To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental workflows are necessary. The following protocols are foundational for validating its interaction with the proposed targets.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (typically 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A stepwise workflow for determining in vitro kinase inhibition.
COX-2 Inhibition Assay (Cell-Based)
Objective: To assess the ability of this compound to inhibit the production of prostaglandin E2 (PGE2) in a cellular context.
Methodology:
-
Reagents and Materials:
-
Human cell line expressing COX-2 (e.g., A549 lung carcinoma cells)
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Cell culture medium and supplements
-
PGE2 ELISA kit
-
96-well cell culture plate
-
-
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce COX-2 expression by adding LPS and incubate for the appropriate time.
-
Add arachidonic acid to initiate PGE2 production.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of PGE2 production for each compound concentration.
-
Determine the IC50 value as described for the kinase assay.
-
Part 4: Future Directions and Conclusion
The evidence strongly suggests that this compound is a promising scaffold for the development of targeted therapies, particularly in oncology and inflammatory diseases. The potential to engage with a multitude of high-value targets, including protein kinases, enzymes of the eicosanoid pathway, and nuclear receptors, warrants a comprehensive investigation of this molecule and its derivatives.
Future research should focus on:
-
Broad Kinase Profiling: Screening this compound against a large panel of kinases to identify its primary targets and potential off-targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity for the most promising targets.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of cancer and inflammation.
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The Ascendant Scaffold: A Technical Guide to 5-Methyl-1H-Pyrazole-3-Carboxamide and Its Derivatives in Modern Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, leading to their incorporation into numerous approved therapeutic agents.[1][2][3] This technical guide focuses on a particularly promising scaffold: 5-methyl-1H-pyrazole-3-carboxamide. We will delve into the synthetic routes for its preparation, its spectroscopic characterization, and explore the diverse pharmacological applications that have established it as a privileged structure in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.
Introduction: The Privileged Pyrazole Core
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, and among them, the pyrazole ring system holds a position of prominence.[4] The unique electronic and steric properties of the pyrazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant effects.[1][3][5]
The this compound scaffold, in particular, has emerged as a key building block for the development of novel therapeutic agents. The presence of the methyl group at the 5-position and the carboxamide functionality at the 3-position provides specific points for molecular interactions with biological targets, making it an attractive starting point for the design of new drugs.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically follows established methods for pyrazole ring formation, most notably the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Synthetic Pathway: From Dicarbonyl to Carboxamide
A common and efficient route to this compound begins with the synthesis of its carboxylic acid precursor, 5-methyl-1H-pyrazole-3-carboxylic acid.
Figure 2: Potential anticancer mechanisms of this compound derivatives.
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxamide derivatives have demonstrated promising activity against a range of bacteria and fungi. [4][6]
-
Antibacterial Activity: Certain novel carboxamide derivatives of pyrazole have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. [4]* Antifungal Activity: The mechanism of action for some antifungal pyrazole carboxamides has been elucidated, showing that they can disrupt the fungal cell wall and membrane, leading to leakage of cellular contents. [7]Furthermore, they have been found to interfere with mitochondrial function by inhibiting the respiratory chain, specifically targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase). [7]* Antitubercular Activity: Some pyrazole derivatives have also been evaluated for their activity against Mycobacterium tuberculosis, with certain compounds showing inhibitory activity comparable to standard antitubercular drugs. [6]
Anti-inflammatory and Analgesic Activity
The pyrazole scaffold is famously present in the non-steroidal anti-inflammatory drug (NSAID) celecoxib. This highlights the potential of pyrazole derivatives to modulate inflammatory pathways. Research has shown that various pyrazole carboxamides possess significant anti-inflammatory and analgesic properties. [1][3]
Other Therapeutic Applications
The versatility of the this compound scaffold extends to other therapeutic areas:
-
μ-Opioid Receptor Agonists: Pyrazole-1-carboxamide derivatives have been discovered as novel Gi-biased μ-opioid receptor agonists, offering a potential new strategy for pain management with fewer side effects than traditional opioids. [8]* α-Glucosidase and α-Amylase Inhibitors: Certain derivatives have been investigated as inhibitors of α-glucosidase and α-amylase, suggesting potential applications in the management of diabetes. [9]* Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of carbonic anhydrase isoenzymes. [10]
Future Perspectives and Conclusion
The this compound core structure has proven to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, leveraging computational tools for rational drug design and exploring novel therapeutic targets. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.
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An In-Depth Technical Guide to 5-Methyl-1H-pyrazole-3-carboxamide: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable versatility and ability to engage in a wide range of biological interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. This guide delves into the discovery, history, synthesis, and biological significance of a key member of this family: 5-methyl-1H-pyrazole-3-carboxamide. While this specific molecule often serves as a crucial building block, its derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation. We will explore the foundational chemistry that brought this class of compounds to light and trace its evolution into a cornerstone of modern drug discovery.
PART 1: Discovery and History - A Legacy of Serendipity and Systematic Exploration
The story of pyrazoles begins not with the specific this compound, but with the pioneering work of German chemist Ludwig Knorr in 1883. In his quest to synthesize quinoline derivatives, Knorr serendipitously discovered the first pyrazole derivative, a compound that would later be known as antipyrine. This discovery, born from the reaction of ethyl acetoacetate and phenylhydrazine, laid the groundwork for what is now famously known as the Knorr pyrazole synthesis . This robust and versatile reaction remains a fundamental method for constructing the pyrazole ring system.
The Knorr synthesis involves the condensation of a β-ketoester with a hydrazine derivative. The initial reaction forms a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-ketoester and the hydrazine.
While a definitive first synthesis of the unsubstituted this compound is not prominently documented in early literature, its synthesis logically follows from the established principles of pyrazole chemistry. The key precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized through various methods, including the oxidation of 3,5-dimethylpyrazole. Once the carboxylic acid is obtained, standard amide coupling techniques can be employed to introduce the carboxamide functionality. The true historical significance of this compound lies in its emergence as a versatile scaffold for the development of a vast array of biologically active molecules.
PART 2: Synthesis and Characterization
The synthesis of this compound and its derivatives can be approached through several well-established synthetic routes. The most common strategy involves the initial synthesis of the pyrazole carboxylic acid core, followed by an amide coupling reaction.
Synthesis of the Precursor: 5-Methyl-1H-pyrazole-3-carboxylic Acid
A reliable method for the preparation of 5-methyl-1H-pyrazole-3-carboxylic acid involves the oxidation of the readily available 3,5-dimethyl-1H-pyrazole.[1]
Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole
-
Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water at an elevated temperature (e.g., 70°C).
-
Oxidation: Slowly add potassium permanganate (KMnO₄) (4.0 eq) to the heated solution, ensuring the temperature does not exceed 90°C.
-
Quenching and Filtration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with distilled water.
-
Acidification and Isolation: Acidify the filtrate to pH 2 with dilute hydrochloric acid. Allow the solution to stand, which will induce the precipitation of 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold distilled water, and dry to yield the desired product.
Alternatively, the corresponding ethyl ester, ethyl 5-methyl-1H-pyrazole-3-carboxylate, can be synthesized and subsequently hydrolyzed to the carboxylic acid.[2]
Amide Bond Formation: From Carboxylic Acid to Carboxamide
Once the 5-methyl-1H-pyrazole-3-carboxylic acid is obtained, the final carboxamide can be synthesized through standard amide coupling protocols. A common and effective method involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine source (in this case, ammonia or an ammonium salt).
Experimental Protocol: Amide Coupling using a Carbodiimide Reagent
-
Activation: Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.
-
Amine Addition: To the activated acid solution, add a source of ammonia, such as ammonium chloride (1.2 eq), along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield this compound.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
PART 3: Biological Activity and Therapeutic Potential
The this compound scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. The ability to readily modify the substituents at the N1, C3, and C5 positions allows for the fine-tuning of pharmacological properties to target a variety of biological pathways.
Anticancer Activity
A significant area of research for this compound derivatives is in oncology. Numerous studies have demonstrated their potential as potent anticancer agents.
-
Androgen Receptor Antagonism: Derivatives of 5-methyl-1H-pyrazole have been identified as potent antagonists of the androgen receptor (AR).[3] The AR signaling pathway is a critical driver in the progression of prostate cancer.[3] By blocking this pathway, these compounds can inhibit the growth of prostate cancer cells. For instance, certain derivatives have been shown to inhibit the growth of LNCaP prostate cancer cells more effectively than the established drug enzalutamide.[3]
-
DNA Interaction: Some 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects through direct interaction with DNA.[4] These compounds can bind to the minor groove of DNA, leading to conformational changes and cleavage of the DNA strands, ultimately inducing apoptosis in cancer cells.[4]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Target/Mechanism | Cell Line | IC50/GI50 (µM) | Reference |
| A13 | Androgen Receptor Antagonist | LNCaP | Not explicitly stated, but showed potent antagonism | |
| A14 | Androgen Receptor Antagonist | LNCaP | Not explicitly stated, but showed potent antagonism | |
| H24 | PSA Expression Inhibition | LNCaP | 7.73 | |
| H24 | PSA Expression Inhibition | PC-3 | 7.07 | |
| pym-5 | DNA Minor Groove Binding | HCT116, HepG2 | Significant inhibition observed |
Antifungal Activity: Inhibition of Succinate Dehydrogenase
A prominent and well-elucidated mechanism of action for many pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain.[5][6][7][8] SDH is a crucial enzyme in cellular respiration, and its inhibition disrupts the energy production of fungal cells, leading to their death. This mode of action has led to the development of several successful fungicides for agricultural use.
Diagram of the Succinate Dehydrogenase Inhibition Pathway
Caption: Inhibition of succinate dehydrogenase by pyrazole carboxamide derivatives.
Table 2: Antifungal Activity of Selected Pyrazole Carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| Ip | Fusarium graminearum | 0.93 | |
| 7s | Porcine SDH (IC50) | 0.014 µM | |
| Q18 | Colletotrichum camelliae | 6.0 |
Other Therapeutic Applications
The versatility of the pyrazole carboxamide scaffold extends beyond oncology and mycology. Derivatives have been investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory agents
-
Antimicrobial agents
-
Carbonic anhydrase inhibitors [9]
PART 4: Conclusion and Future Directions
From its conceptual roots in the serendipitous discovery of pyrazoles by Ludwig Knorr, the this compound scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have solidified its importance in the development of novel therapeutics. The well-elucidated mechanism of succinate dehydrogenase inhibition provides a clear rationale for its use in agriculture, while ongoing research into its anticancer properties, particularly as androgen receptor antagonists and DNA interacting agents, highlights its significant potential in human health.
Future research will undoubtedly continue to explore the vast chemical space accessible from this versatile scaffold. The development of more selective and potent derivatives, coupled with a deeper understanding of their mechanisms of action, will likely lead to the discovery of new and improved drugs for a wide range of diseases. The legacy of the pyrazole ring, and specifically the this compound core, is a testament to the power of fundamental chemical discovery and its profound impact on human and agricultural well-being.
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5-methyl-1H-pyrazole-3-carboxamide structural analysis
An In-Depth Technical Guide to the Structural Analysis of 5-methyl-1H-pyrazole-3-carboxamide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This guide provides a detailed structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By integrating data from spectroscopic and crystallographic techniques, we present a comprehensive analysis of its molecular architecture, electronic properties, and intermolecular interactions, offering insights crucial for rational drug design and development.
Introduction: The Pyrazole Carboxamide Scaffold
The pyrazole ring system is a privileged scaffold in pharmaceutical chemistry, forming the core of numerous biologically active compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding allow it to serve as a versatile pharmacophore. The carboxamide moiety, when attached to the pyrazole core, further enhances its drug-like properties by providing additional hydrogen bond donors and acceptors, critical for molecular recognition and binding to biological targets.[2][3]
This guide focuses specifically on this compound. Understanding its precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and optimizing its potential as a therapeutic agent.[4] We will dissect its structure using a multi-faceted approach, combining synthesis, spectroscopy, and crystallography to build a complete molecular portrait.
Synthesis and Inherent Tautomerism
A foundational understanding of the molecule's synthesis is crucial as the reaction pathway dictates the final isomeric form. Pyrazole carboxamides are commonly synthesized through the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by functional group manipulations.
A representative synthetic approach involves the cyclocondensation of ethyl 2,4-dioxovalerate with hydrazine hydrate to form the pyrazole core, followed by amidation.
Experimental Protocol: Synthesis of the Pyrazole Core
-
Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and reduce the solvent under vacuum.
-
Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield the ethyl 5-methyl-1H-pyrazole-3-carboxylate intermediate.[5]
-
Amidation: The ester is then converted to the primary carboxamide via reaction with ammonia or through a more controlled process involving hydrolysis to the carboxylic acid followed by coupling with an ammonia source.
Annular Tautomerism: A Critical Structural Consideration
A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). For this compound, this results in two potential tautomers: this compound and 3-methyl-1H-pyrazole-5-carboxamide.
Caption: Tautomeric forms of methyl-pyrazole-carboxamide.
While both forms may exist in equilibrium in solution, one tautomer typically predominates in the solid state due to stabilizing intermolecular interactions within the crystal lattice.[6] Spectroscopic and crystallographic analyses are essential to determine the dominant form under specific conditions. For many 3(5)-substituted pyrazoles, the less sterically hindered tautomer is often favored.[6]
Spectroscopic Elucidation: Decoding the Molecular Signature
Spectroscopic techniques provide detailed information about the molecule's functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of a molecule in solution. For this compound, the spectra are expected to confirm the substitution pattern and provide evidence for the dominant tautomeric form.
-
¹H NMR: The spectrum will show distinct signals for the pyrazole ring proton (C4-H), the methyl protons (C5-CH₃), the pyrazole N-H proton, and the two amide (-CONH₂) protons. The C4-H proton will appear as a singlet, and its chemical shift provides insight into the electronic environment of the ring. The N-H and -NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show five distinct carbon signals: two quaternary carbons (C3 and C5), one methine carbon (C4), one methyl carbon (-CH₃), and the amide carbonyl carbon (-C=O). The chemical shift of the carbonyl carbon is particularly diagnostic.[3]
| Assignment | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) | Rationale |
| Pyrazole N-H | 12.0 - 13.5 (broad s) | - | Deshielded proton due to ring aromaticity and hydrogen bonding potential. |
| Amide -NH₂ | 7.0 - 8.0 (broad s, 2H) | - | Protons on nitrogen adjacent to an electron-withdrawing carbonyl group. |
| Pyrazole C4-H | 6.3 - 6.8 (s, 1H) | 105 - 110 | Olefinic proton in an electron-rich heterocyclic ring. |
| Methyl -CH₃ | 2.2 - 2.5 (s, 3H) | 10 - 15 | Aliphatic protons attached to the pyrazole ring. |
| Pyrazole C3 | - | 140 - 145 | Quaternary carbon attached to the electron-withdrawing carboxamide group. |
| Pyrazole C5 | - | 148 - 155 | Quaternary carbon attached to the electron-donating methyl group. |
| Amide C=O | - | 160 - 165 | Carbonyl carbon characteristic of a primary amide. |
| Predicted values are based on typical ranges for pyrazole derivatives and may vary with solvent and experimental conditions.[3][7][8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| N-H Stretch (Amide) | 3400 - 3100 (two bands, broad) | Confirms the presence of the primary amide (-NH₂) group. Broadness indicates hydrogen bonding. |
| N-H Stretch (Pyrazole) | 3300 - 3100 (broad) | Overlaps with amide N-H; indicative of the N-H bond within the pyrazole ring. |
| C=O Stretch (Amide I) | 1680 - 1650 (strong) | Strong, sharp absorption characteristic of the amide carbonyl group.[9] |
| N-H Bend (Amide II) | 1640 - 1600 | Bending vibration of the N-H bond in the amide. |
| C=N/C=C Stretch | 1580 - 1450 | Aromatic ring stretching vibrations from the pyrazole core.[3] |
| These values are characteristic and confirm the presence of both the pyrazole and primary amide functionalities. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): For C₅H₇N₃O, the expected exact mass is approximately 125.06 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxamide group (-CONH₂) or the cleavage of the pyrazole ring, providing further structural validation.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopy provides connectivity, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[4] Though a specific structure for this compound is not publicly available, analysis of closely related pyrazole carboxamide structures allows for a highly accurate prediction of its solid-state architecture.[10][7][11]
Methodology: A Self-Validating Protocol
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[12]
-
Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.[13]
Expected Structural Features
-
Planarity: The pyrazole ring is expected to be essentially planar, a key feature for its role in mimicking other aromatic systems in drug-receptor interactions.
-
Tautomer Confirmation: The analysis will unambiguously identify the position of the N-H proton, confirming the dominant tautomer in the solid state (expected to be the 5-methyl isomer).
-
Intermolecular Interactions: The combination of the pyrazole N-H (donor), the pyridine-like pyrazole nitrogen (acceptor), and the amide group (-CONH₂, one donor N-H and one acceptor C=O) creates a robust hydrogen-bonding network. This network is critical for crystal packing and influences the molecule's physical properties, such as melting point and solubility.
Caption: Generalized workflow for single-crystal X-ray analysis.
A common and highly stable interaction is the formation of a dimeric structure through R²₂(8) graph set notation, where the amide groups of two molecules form a pair of N-H···O hydrogen bonds. These dimers can then be linked into chains or sheets by hydrogen bonds involving the pyrazole N-H group.[11]
Implications for Drug Design
The structural features elucidated here are directly relevant to drug development:
-
Hydrogen Bonding: The presence of multiple H-bond donors (pyrazole N-H, amide N-H) and acceptors (pyrazole N, amide C=O) allows for specific and strong interactions with protein targets.[14]
-
Methyl Group: The 5-methyl group provides a lipophilic contact point and can influence the molecule's orientation within a binding pocket, potentially enhancing selectivity or potency.
-
Rigid Scaffold: The planar and rigid pyrazole core serves as an excellent scaffold, holding the pharmacophoric elements (carboxamide, methyl group) in a well-defined spatial orientation for optimal receptor engagement.
Conclusion
The structural analysis of this compound, through the synergistic application of NMR, IR, and MS, confirms its covalent framework and functional group composition. Insights from X-ray crystallography of analogous structures reveal a planar, rigid molecule capable of forming extensive and predictable hydrogen-bonding networks, primarily driven by the carboxamide and pyrazole N-H moieties. This detailed structural understanding provides a critical foundation for medicinal chemists to exploit this scaffold in the design of novel therapeutics with enhanced potency and specificity.
References
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- Lu, X., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(3), 238-246. [Link]
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- Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1840. [Link]
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- ResearchGate. (2017). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]
- Human Metabolome Database. (2021). 5-Methyl-1H-pyrazole-3-carboxylic acid. HMDB. [Link]
- ResearchGate. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]
- Ghiuș, C., et al. (2022).
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- ACS Publications. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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- ResearchGate. (2001). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)
- Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 863. [Link]
- Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 12(1), 1-15. [Link]
- Kennedy, R. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1688. [Link]
- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]
- El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate. Zeitschrift für Kristallographie-New Crystal Structures, 235(5), 901-903. [Link]
- ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. [Link]
- Taylor & Francis Online. (2023).
- ACS Publications. (2002). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. [Link]
- The Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
- US EPA. (n.d.). 1H-Pyrazole-3-carboxamide, 5-bromo-N-methyl-. Substance Details - SRS. [Link]
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Spectroscopic Data of 5-methyl-1H-pyrazole-3-carboxamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-methyl-1H-pyrazole-3-carboxamide. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole carboxamide scaffold in a wide array of pharmacologically active agents. This document will delve into the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and predictive models, this guide offers a robust framework for the identification and structural elucidation of this compound, empowering researchers to confidently advance their discovery and development efforts.
Introduction: The Significance of this compound
The pyrazole ring system is a cornerstone in the design of bioactive molecules, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic incorporation of a carboxamide functional group at the 3-position and a methyl group at the 5-position of the pyrazole ring, as seen in this compound, can significantly influence its physicochemical properties and biological target interactions. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any research endeavor involving this compound. This guide serves as a detailed reference for the expected spectroscopic signatures of this compound, providing the foundational knowledge necessary for its synthesis, characterization, and application in drug discovery pipelines.
Molecular Structure and Key Spectroscopic Features
The structural features of this compound are directly correlated with its spectroscopic output. Understanding these relationships is paramount for accurate data interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the pyrazole ring and the carboxamide group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): Approximately 12-16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (pyrazole) | 12.0 - 13.0 | br s | 1H |
| NH₂ (amide) | 7.0 - 8.0 | br s | 2H |
| CH (pyrazole, H4) | ~6.5 | s | 1H |
| CH₃ (methyl) | ~2.3 | s | 3H |
Note: Chemical shifts are predictions based on data from analogous pyrazole derivatives and may vary depending on the solvent and concentration.
The broad singlets for the NH and NH₂ protons are due to quadrupole broadening and potential hydrogen exchange. The singlet nature of the H4 proton and the methyl protons is a key identifying feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): Approximately 200-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 160 - 165 |
| C3 (pyrazole) | 145 - 150 |
| C5 (pyrazole) | 140 - 145 |
| C4 (pyrazole) | 105 - 110 |
| CH₃ (methyl) | 10 - 15 |
Note: These are predicted chemical shifts based on related structures.[1]
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretching | NH (pyrazole), NH₂ (amide) |
| ~3000 | C-H stretching | CH (pyrazole), CH₃ (methyl) |
| 1660 - 1680 | C=O stretching (Amide I) | Carboxamide |
| 1600 - 1620 | N-H bending (Amide II) | Carboxamide |
| 1400 - 1550 | C=C and C=N stretching | Pyrazole ring |
The presence of strong N-H and C=O stretching bands is characteristic of the primary amide group. The IR spectrum of the closely related ethyl 5-methyl-1H-pyrazole-3-carboxylate shows characteristic peaks that can be used for comparison.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₅H₇N₃O
-
Molecular Weight: 125.13 g/mol
-
Expected Molecular Ion Peak ([M]⁺ or [M+H]⁺): m/z = 125 or 126
The fragmentation pattern in EI-MS would likely involve the loss of the amide group (CONH₂) and subsequent fragmentation of the pyrazole ring. The mass spectrum of ethyl 5-methyl-1H-pyrazole-3-carboxylate provides a reference for the fragmentation of the core pyrazole structure.[3]
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unambiguous identification and characterization. The predicted NMR, IR, and MS data, grounded in the analysis of closely related structures and fundamental spectroscopic principles, offer researchers and drug development professionals the necessary tools to confidently work with this important heterocyclic scaffold. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating the advancement of research and development programs that utilize this versatile chemical entity.
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link][7]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link][8]
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link][9]
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link][3]
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link][2]
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An In-depth Technical Guide to the Solubility and Stability of 5-methyl-1H-pyrazole-3-carboxamide
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-methyl-1H-pyrazole-3-carboxamide, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable, field-proven protocols. We delve into the methodologies for determining aqueous and organic solubility, explore the kinetics and pathways of degradation under various stress conditions, and offer expert insights into experimental design and data interpretation. All quantitative data is summarized in structured tables, and key workflows are visualized to enhance understanding. This guide is grounded in authoritative references to ensure scientific integrity and support robust research and development activities.
Introduction
This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group and a carboxamide functional group. The pyrazole moiety is a common scaffold in medicinal chemistry and agrochemicals, recognized for its diverse biological activities which can include anti-inflammatory, analgesic, and antimicrobial properties.[1] The carboxamide group significantly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and, consequently, its solubility and stability.
A thorough understanding of these characteristics is paramount in the early stages of drug discovery and development. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise a drug's shelf life, safety, and efficacy.[2] This guide serves as a foundational resource for characterizing this compound, enabling scientists to design robust formulations and predict its behavior in physiological and storage conditions.
Molecular Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of a compound dictate its behavior. While comprehensive experimental data for this compound is not extensively published, we can infer its characteristics and outline the methods for their determination.
| Property | Value (Predicted/Reported) | Significance |
| Molecular Formula | C₅H₇N₃O | Defines the elemental composition. |
| Molecular Weight | 125.13 g/mol [3] | Influences diffusion and transport properties. |
| Melting Point | 163-168 °C[4] | Indicates solid-state stability and purity. |
| pKa | ~13-14 (Amide N-H, Predicted) | The amide proton is weakly acidic; the pyrazole ring has both acidic and basic nitrogens, influencing pH-dependent solubility. |
| LogP | -0.1 (Predicted)[3] | Indicates the compound's hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. |
Table 1: Key Physicochemical Properties of this compound.
Solubility Profile
Solubility is a critical determinant of a drug candidate's success, affecting everything from in vitro assay reliability to in vivo bioavailability.[2] We will discuss both aqueous and organic solubility.
Factors Influencing Solubility
The solubility of this compound is governed by several interrelated factors, including its solid-state form (polymorphism), pH, temperature, and the polarity of the solvent. The molecule's ability to act as both a hydrogen bond donor (amide N-H, pyrazole N-H) and acceptor (carbonyl oxygen, pyrazole nitrogens) suggests a strong interaction with polar protic solvents like water.
Caption: Key intrinsic and extrinsic factors governing solubility.
Experimental Determination of Aqueous Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5] This method measures the equilibrium solubility of a compound in a specific solvent at a given temperature, representing the true saturation point.
Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility
-
Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Expert Insight: "Excess" is critical to ensure that equilibrium with the solid-state is achieved. A good starting point is 5-10 mg of compound per 1 mL of buffer.[5] The solid should be visible at the end of the experiment.
-
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium.
-
Expert Insight: Equilibrium time can vary. It is crucial to validate this by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[5]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.
-
Trustworthiness: To ensure only dissolved compound is measured, the supernatant must be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged at high speed.[2]
-
-
Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification. The pH of the final saturated solution should also be measured to check for any shifts.[5]
Solubility in Various Solvents
Understanding a compound's solubility in a range of organic solvents is essential for synthetic workup, purification, and the development of non-aqueous formulations. Based on its predicted hydrophilicity (LogP ~ -0.1), this compound is expected to be more soluble in polar solvents.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Excellent hydrogen bonding capabilities. |
| Methanol / Ethanol | Polar Protic | High | Can act as both H-bond donor and acceptor. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong H-bond acceptor. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Low | Poor interaction with the polar carboxamide. |
| Hexanes | Nonpolar | Very Low | "Like-dissolves-like" principle. |
Table 2: Predicted Solubility Profile of this compound.
Stability Profile
Stability testing is a regulatory requirement and a scientific necessity to determine a drug substance's shelf-life and identify its degradation products.[6][7] The primary stability concerns for this compound are hydrolysis of the amide bond and potential photodecomposition.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are essential for identifying likely degradation products and establishing the "stability-indicating" nature of analytical methods.[6][8]
Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.[6][9]
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heat the solution (e.g., at 60 °C). A solid sample should also be stressed thermally.
-
Photostability: Expose the solution and a solid sample to light according to ICH Q1B guidelines.
-
-
Incubation: Place the vials under the specified conditions for a defined period (e.g., 24, 48 hours). A control sample (unstressed) should be kept at 4 °C in the dark.
-
Expert Insight: The goal is to achieve 5-20% degradation. If degradation is too rapid, the stressor concentration or temperature should be reduced. If it's too slow, they should be increased.
-
-
Sample Quenching: After incubation, stop the degradation. For acid/base samples, this involves neutralization. For thermal samples, cool to room temperature.
-
Analysis: Analyze all samples (including the control) by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.
Potential Degradation Pathway: Hydrolysis
The most probable degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond, which can be catalyzed by both acid and base. This reaction would yield 5-methyl-1H-pyrazole-3-carboxylic acid and ammonia.
Caption: Predicted hydrolytic degradation pathway.
Long-Term Stability
Formal stability studies should be conducted according to ICH Q1A(R2) guidelines, which define the storage conditions and testing frequencies for long-term and accelerated studies.[9][10]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 Months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months |
Table 3: ICH Q1A(R2) Storage Conditions for Stability Testing.[8]
Conclusion
The solubility and stability of this compound are foundational parameters that dictate its viability as a drug candidate and guide its formulation development. This guide has provided a technical framework for understanding and experimentally determining these properties. The compound's predicted hydrophilicity suggests good aqueous solubility, while the presence of an amide bond makes it susceptible to hydrolysis, a key degradation pathway to investigate. By applying the robust, field-tested protocols detailed herein—from the shake-flask method for solubility to ICH-compliant forced degradation studies—researchers can generate the high-quality, reliable data necessary to advance their development programs with confidence.
References
- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
- MDPI. (2025).
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
- ICH. (n.d.). Quality Guidelines. [Link]
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. [Link]
- PubChem. (n.d.). AM10257. [Link]
- Journal of Organic and Pharmaceutical Chemistry. (n.d.).
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Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Commercial Availability of 5-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized for its versatile applications in both pharmaceutical and agrochemical industries.[1] As a five-membered 1,2-diazole, the pyrazole nucleus is a privileged scaffold found in numerous biologically active compounds and approved drugs.[2] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and analgesic properties.[1][3] Molecules incorporating this scaffold range from blockbuster drugs like Sildenafil for erectile dysfunction to targeted cancer therapies such as Ibrutinib and Ruxolitinib.[2]
This guide focuses on a specific, valuable building block: This compound (CAS No. 20092-36-8). This compound serves as a critical intermediate for synthesizing more complex molecules, enabling researchers to explore novel chemical space in drug discovery and materials science. Its structure, featuring a reactive carboxamide group and a methyl-substituted pyrazole core, makes it an ideal starting point for generating libraries of derivatives for screening and development.
This document provides a comprehensive overview of its commercial availability, detailed synthesis protocols, key applications, and essential safety information to support researchers in leveraging this important chemical entity.
Commercial Availability and Supplier Evaluation
Acquiring this compound is the first critical step for many research projects. The compound is available from a range of specialty chemical suppliers, though it is primarily offered for research and development purposes.
Key Commercial Suppliers
The following table summarizes known suppliers for this compound and related derivatives. Purity levels, quantities, and availability are subject to change, and direct inquiry is always recommended.
| Supplier | Product Name | CAS Number | Notes |
| Parchem | This compound | 20092-36-8 | Specialty chemical supplier.[4] |
| Sigma-Aldrich (Merck) | 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride | Not Applicable | A related derivative available for early discovery research. |
| MedchemExpress | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 10250-70-1 | An ester precursor for synthesizing the target amide.[5] |
| Oakwood Chemical | 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid | 50920-46-2 | A related N-substituted acid.[6] |
| Leap Chem | Various Pyrazole Carboxamides | Varies | A supplier of a wide range of innovative and rare chemicals for R&D.[7] |
Workflow for Supplier Selection
Choosing the right supplier is crucial for ensuring the quality and timeliness of your research. The following workflow outlines a systematic approach to procurement.
Caption: Diagram 1: A systematic workflow for selecting and procuring chemical reagents.
Synthesis of this compound
While direct purchase is convenient, in-house synthesis may be necessary for large quantities or for creating custom analogs. The most common and logical route to this compound is through the amidation of its corresponding carboxylic acid or ester precursor, 5-methyl-1H-pyrazole-3-carboxylic acid (CAS 402-61-9) or its ethyl ester (CAS 10250-70-1).
Synthetic Pathway Overview
The synthesis begins with the cyclocondensation of a β-ketoester with hydrazine to form the pyrazole ring, followed by amidation to yield the final product. A common starting material is ethyl acetoacetate.
Caption: Diagram 2: A simplified schematic for the synthesis of the target carboxamide from its ester precursor.
Detailed Experimental Protocol: Synthesis of the Precursor
The precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized from 3,5-dimethyl-1H-pyrazole via oxidation.
Protocol: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid [8]
-
Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water heated to 70 °C.
-
Oxidation: Slowly add potassium permanganate (3.271 mol) to the solution. The causality here is that KMnO₄ is a strong oxidizing agent that will selectively oxidize one of the methyl groups to a carboxylic acid. The temperature must be carefully controlled (not exceeding 90 °C) to prevent unwanted side reactions or runaway oxidation.
-
Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to proceed until the purple color of the permanganate has disappeared, indicating its consumption. Cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the manganese dioxide (MnO₂) precipitate, a byproduct of the oxidation. Wash the precipitate with distilled water to recover any trapped product.
-
Acidification & Isolation: Acidify the filtrate to pH 2 with dilute hydrochloric acid. This step protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate. Allow the solution to stand overnight to maximize crystal formation.
-
Collection: Collect the precipitate by filtration and wash with distilled water to afford 5-methyl-1H-pyrazole-3-carboxylic acid as white crystals.
Detailed Experimental Protocol: Amidation
This is a generalized protocol for the conversion of the carboxylic acid to the carboxamide.
Protocol: Synthesis of this compound
-
Activation of Carboxylic Acid: To a stirred solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The purpose of the coupling agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group, 'activating' it for nucleophilic attack by ammonia.
-
Amine Addition: To the activated mixture, add a source of ammonia. Anhydrous ammonia gas can be bubbled through the solution, or a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) can be added (approx. 2-3 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Research and Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to form key hydrogen bonds and participate in various biological interactions. Its derivatives are investigated across multiple therapeutic areas.
-
Anticancer Agents: Many pyrazole derivatives are potent kinase inhibitors, a major class of anticancer drugs.[2] Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects, with some showing DNA-binding interactions as a potential mechanism of action.[9]
-
Antimicrobial Activity: The pyrazole carboxamide core is present in compounds screened for antibacterial and antifungal activity.[1] The structural versatility allows for modifications that can target specific microbial pathways.
-
Carbonic Anhydrase Inhibitors: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for various pathologies.[3]
Caption: Diagram 3: The central role of the pyrazole carboxamide scaffold in developing drugs for various therapeutic areas.
Safety, Handling, and Storage
Proper handling of this compound and its precursors is essential. While a specific Safety Data Sheet (SDS) for the target compound is not widely available, data from its precursor, 5-Methyl-1H-pyrazole-3-carboxylic acid, provides a reliable proxy for handling procedures.[10]
-
Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations that may generate dust, use respiratory protection.[10]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[10]
-
-
Storage:
-
Store in a cool, dry, well-ventilated place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a high-value chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. While its commercial availability is limited to specialized suppliers, its synthesis is achievable through well-documented chemical transformations of readily available precursors. Its established role as a key pharmacophore in a multitude of biologically active agents ensures that it will remain a compound of high interest. By understanding its sourcing, synthesis, and applications, scientists can effectively integrate this versatile building block into their research and development programs.
References
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Material Safety Data Sheet - Piper™ Herbicide. Valent.
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Labkem.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.
- Methyl 5-acetyl 1h-pyrazole-3-carboxylate. Tradeindia.
- 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. Oakwood Chemical.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health.
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An In-depth Technical Guide to the Safe Handling and Application of 5-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery, belonging to a class of molecules known for a wide array of biological activities.[1][2] As with any potent bioactive molecule, a thorough understanding of its chemical properties, potential hazards, and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This guide provides a comprehensive overview of this compound (CAS No. 4027-55-8), consolidating critical safety data, handling protocols, and relevant chemical context to support its effective and safe use in a research and development setting.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties dictate storage conditions, appropriate solvents for experimental work, and potential incompatibilities.
| Property | Value | Source |
| CAS Number | 4027-55-8 | [3] |
| Molecular Formula | C₅H₇N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [3] |
| Appearance | White or off-white powder or crystalline powder | [5] |
| Melting Point | 163-168 °C | [3] |
| Purity | Typically >95% | N/A |
| Solubility | Data not widely available; empirical testing recommended for specific solvent systems. Pyrazole derivatives often show solubility in polar organic solvents like DMSO, DMF, and alcohols. | N/A |
Hazard Identification and Safety Precautions
Based on available safety data, this compound is classified as an irritant.[3] Adherence to Global Harmonized System (GHS) classifications and precautions is mandatory.
GHS Hazard Statements:
Signal Word: Warning
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The causality behind these choices is to create a complete barrier against the primary exposure routes: dermal and ocular.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. This is critical to prevent contact with dust particles that can cause serious eye irritation.[6]
-
Skin Protection: Impervious gloves (e.g., nitrile) should be worn at all times. A standard laboratory coat is required. For operations with a high risk of dust generation, consider additional protective clothing. In case of an allergic reaction, prolonged or repeated exposure can lead to sensitization.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6] If engineering controls are not sufficient, a NIOSH-approved respirator for particulates may be necessary.
Engineering Controls
To ensure a self-validating system of safety, personal protective measures must be backed by robust engineering controls.
-
Ventilation: Use only in a well-ventilated area. A chemical fume hood is the preferred environment for handling the solid compound and preparing solutions.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
The logical relationship between hazards and control measures is illustrated in the workflow below.
Caption: Hazard Control Workflow for this compound.
Handling and Storage
Proper handling and storage protocols are essential for maintaining the compound's integrity and preventing accidental exposure.
-
Handling:
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance) to minimize aerosolization.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[6]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency and First-Aid Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical advice/attention.[6]
-
Skin Contact: Take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[6]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[6]
Experimental Protocols: Synthesis and Characterization
While this guide focuses on safety, understanding the compound's synthesis and analysis provides context for its handling. The synthesis of this compound typically involves the amidation of its corresponding carboxylic acid precursor, 5-methyl-1H-pyrazole-3-carboxylic acid (CAS 402-61-9).
General Synthesis Pathway
The conversion of a carboxylic acid to a primary amide is a standard organic transformation. The workflow involves activating the carboxylic acid and then reacting it with an ammonia source.
Caption: General Synthetic Workflow for Pyrazole Carboxamide Formation.
Step-by-Step Purification Protocol: Recrystallization
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and must be determined empirically.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should begin to form. The cooling can be completed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic shifts for the methyl group, the pyrazole ring proton, and the amide protons should be observed.[7][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.[1]
-
Infrared (IR) Spectroscopy: Used to identify functional groups, such as the N-H and C=O stretches of the amide and the characteristic vibrations of the pyrazole ring.[8]
Biological Context and Applications
The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[1] Derivatives of pyrazole carboxamide have been investigated for a range of therapeutic applications, including:
The interest in this compound and its analogues stems from their potential to act as versatile scaffolds in drug design. Researchers working with this compound are likely exploring its utility as a building block for more complex molecules with targeted biological activities. A thorough understanding of its handling and safety is the first step in unlocking this potential.
Disposal Considerations
All waste materials, including contaminated PPE and residual chemicals, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant.[6]
References
- Prakash, C. R., et al. (2015). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Sunway Pharm Ltd. 5-甲基-1H-吡唑-3-甲酰胺. [Link]
- Shaikh, R. A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
- Li, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]
- Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. [Link]
- Mit-Ivy Industry Co., Ltd. high purity hot sale this compound. [Link]
- Al-Hourani, B. J., et al. (2016).
- Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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An In-depth Technical Guide to 5-methyl-1H-pyrazole-3-carboxamide as a Core Scaffold for Phosphoinositide 3-Kinase (PI3K) Inhibitor Development
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many human cancers.[1] This has positioned PI3K as a high-priority target for oncology drug discovery. Among the various chemical scaffolds explored for PI3K inhibition, the pyrazole ring system has emerged as a "privileged scaffold" due to its versatile chemical properties and ability to form key interactions within the ATP-binding pocket of kinases.[2] This guide focuses on the 5-methyl-1H-pyrazole-3-carboxamide core, a foundational structure for the rational design of potent and selective PI3K inhibitors. We will dissect the PI3K signaling axis, explore the structure-activity relationship (SAR) principles of the pyrazole carboxamide scaffold, and provide detailed, field-proven protocols for the in vitro evaluation of novel inhibitor candidates derived from this core.
The PI3K Signaling Pathway: A Critical Oncogenic Axis
The PI3K pathway is integral to transducing signals from cell surface receptors to intracellular effectors, governing essential functions like cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is one of the most frequent occurrences in human cancer, making it a compelling therapeutic target.[4]
1.1. Mechanism of Activation and Signal Transduction
Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5] The pathway is activated when growth factors bind to receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K at the plasma membrane.[3] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]
PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[6] This co-localization at the membrane allows PDK1 to phosphorylate and partially activate AKT. Full activation of AKT requires a second phosphorylation event, often by the mTORC2 complex.[7] Once active, AKT phosphorylates a multitude of downstream substrates to promote cell growth and survival, for instance by inhibiting pro-apoptotic proteins and activating the mTORC1 complex, a master regulator of protein synthesis.[4][6]
1.2. Dysregulation in Cancer
The PI3K pathway is frequently hyperactivated in tumors through several mechanisms:
-
Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[8]
-
Loss of function of the tumor suppressor PTEN (Phosphatase and Tensin Homolog), a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2.[4]
-
Amplification or mutation of upstream RTKs.[4]
This constitutive signaling allows cancer cells to bypass normal regulatory checkpoints, leading to uncontrolled proliferation and resistance to apoptosis.[6]
Caption: Experimental Workflow for PI3K Inhibitor Evaluation.
3.1. In Vitro Biochemical Characterization
The first critical step is to determine the compound's direct inhibitory effect on the target enzyme. This is achieved through a biochemical kinase assay.
Rationale: The goal is to quantify the potency (IC50) of a compound against each of the four Class I PI3K isoforms (α, β, γ, δ). This allows for the simultaneous assessment of on-target activity and the selectivity profile. A pan-inhibitor will show similar potency across all isoforms, while a selective inhibitor will be significantly more potent against one isoform. [9][10] Experimental Protocol: PI3K ADP-Glo™ Kinase Assay
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2/PS lipid vesicles (substrate)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the specific PI3K isoform and the PIP2/PS substrate in kinase reaction buffer.
-
Initiate Reaction: Add 2 µL of the PI3K/PIP2 mix to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
The results of the biochemical screen should be summarized in a clear, tabular format to facilitate comparison of potency and selectivity.
| Compound ID | Scaffold Modification | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Core-01 | This compound | >10,000 | >10,000 | >10,000 | >10,000 |
| PYR-02 | N1-(quinolin-2-yl) | 450 | 1,200 | 890 | 950 |
| PYR-03 | Amide-(S)-pyrrolidine | 8 | 150 | 250 | 300 |
| PYR-04 | N1-(pyrimidinyl) + Amide-(morpholine) | 12 | 15 | 1,800 | 2,100 |
| Table 1: Hypothetical screening data illustrating SAR progression from the core scaffold. |
3.2. Cellular Activity Assessment
After identifying biochemically potent compounds, the next step is to confirm their activity in a cellular context. This is crucial as cell permeability, stability, and off-target effects can all influence a compound's ultimate efficacy.
Rationale: The primary goals are to (1) confirm that the compound engages and inhibits PI3K within the cell (target modulation) and (2) determine if this inhibition translates to a desired biological outcome, such as halting cancer cell proliferation. [11] Experimental Protocol: Cell Proliferation Assay (Crystal Violet Staining)
This assay measures the total biomass of adherent cells, providing a robust readout of cell viability and proliferation over time.
Materials:
-
Cancer cell line with known PI3K pathway activation (e.g., MCF-7, PIK3CA mutant; A2780, PTEN-null). [11]* Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compounds.
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol).
-
Solubilization buffer (e.g., 10% acetic acid).
-
96-well clear-bottom tissue culture plates.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Carefully remove the medium. Gently wash the cells with PBS, then add 100 µL of 4% paraformaldehyde to each well to fix the cells for 15 minutes.
-
Staining: Wash the fixed cells with water and add 50 µL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the plate thoroughly with water until the background is clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the stain.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
The this compound scaffold represents a validated and highly tractable starting point for the development of novel PI3K inhibitors. Through rational, iterative chemical modification guided by a robust biological evaluation cascade, this simple core can be elaborated into highly potent and isoform-selective clinical candidates. The methodologies described herein provide a foundational framework for researchers to screen and characterize such compounds. Future work will focus on optimizing the pharmacokinetic properties of lead compounds to ensure adequate drug exposure in vivo and on exploring combination therapies to overcome potential resistance mechanisms. [7][9]
References
- Development of PI3K inhibitors: lessons learned
- Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC. (URL: )
- The PI3K Pathway As Drug Target in Human Cancer - PMC - PubMed Central. (URL: [Link])
- PI3K-AKT Signaling Pathway - Cre
- PI3K-Akt signaling p
- PI3K signalling: the path to discovery and understanding - PubMed. (URL: [Link])
- In vitro drug response assay for inhibitors of PI3K and mTOR in human...
- PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. (URL: [Link])
- Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. (URL: [Link])
- Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
- Discovery of Potent and Selective PI3Kγ Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])
- Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed. (URL: [Link])
- Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PubMed Central. (URL: [Link])
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (URL: [Link])
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (URL: [Link])
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])
- Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide deriv
- Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - ResearchG
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (URL: [Link])
- Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. (URL: [Link])
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An In-depth Technical Guide to 5-Methyl-1H-pyrazole-3-carboxamide as a Foundational Scaffold for Cannabinoid-1 Receptor Inverse Agonists
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, medicinal chemistry, and neurobiology.
Abstract
The 1,5-diarylpyrazole-3-carboxamide scaffold has been a cornerstone in the development of potent and selective cannabinoid-1 (CB1) receptor inverse agonists, exemplified by the clinical candidate rimonabant. This technical guide delves into the core chemical structure of 5-methyl-1H-pyrazole-3-carboxamide , positioning it not as a potent ligand itself, but as a critical foundational scaffold and synthetic intermediate. We will explore the essential structure-activity relationships (SAR) that transform this simple pyrazole core into a high-affinity inverse agonist. This guide provides a detailed examination of the CB1 receptor's constitutive activity, the mechanism of inverse agonism, comprehensive, step-by-step protocols for the synthesis of the core scaffold and for the key in vitro assays required for pharmacological characterization, and a discussion on the therapeutic rationale and challenges for this compound class.
Introduction: The Endocannabinoid System and the Constitutively Active CB1 Receptor
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes, including appetite, energy metabolism, pain sensation, and mood.[1] The primary psychoactive effects of cannabis are mediated through the activation of the Cannabinoid-1 (CB1) receptor, a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) but also found in peripheral tissues like adipose tissue, liver, and skeletal muscle.[2][3]
A key feature of the CB1 receptor is its significant constitutive activity .[4] This means the receptor can adopt an active conformational state (R*) and signal through its associated G-proteins (primarily Gαi/o) even in the absence of an endogenous agonist like anandamide or 2-arachidonoylglycerol.[4] This basal signaling tonically regulates neurotransmitter release and other cellular functions. The existence of this constitutive activity is fundamental to understanding the mechanism of inverse agonists.
The Pyrazole-3-Carboxamide Scaffold: From Core Structure to Potent Ligand
The compound This compound represents the minimalist core of a highly successful class of CB1 receptor modulators. While this specific molecule is not reported to have high affinity for the CB1 receptor, it serves as an essential building block. The journey from this simple scaffold to a potent inverse agonist like rimonabant involves strategic chemical modifications guided by extensive structure-activity relationship (SAR) studies.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold is a critical first step. It can be efficiently prepared from its corresponding carboxylic acid, which itself is synthesized from commercially available starting materials.
Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid
This protocol is adapted from established methods for the oxidation of substituted pyrazoles.[5]
-
Step 1: Oxidation. Dissolve 3,5-dimethyl-1H-pyrazole in heated water (e.g., 70 °C).
-
Step 2: Reagent Addition. Slowly add potassium permanganate (KMnO₄) to the solution, carefully controlling the temperature to remain below 90 °C.
-
Step 3: Reaction Quench and Filtration. After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with distilled water.
-
Step 4: Acidification and Isolation. Combine the filtrates and acidify to approximately pH 2 using dilute hydrochloric acid. Allow the solution to stand, typically overnight, to facilitate precipitation.
-
Step 5: Collection. Collect the precipitated 5-methyl-1H-pyrazole-3-carboxylic acid by filtration and wash with cold distilled water. The product can be dried for subsequent use.
Protocol 2: Amidation to form this compound
This protocol employs a standard and robust method for converting a carboxylic acid to a primary amide via an acid chloride intermediate.[6][7]
-
Step 1: Formation of the Acid Chloride. In an inert, dry reaction vessel, suspend 5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂), often in excess, and reflux the mixture until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Step 2: Removal of Excess Reagent. After cooling, remove the excess thionyl chloride and solvent under reduced pressure.
-
Step 3: Amidation. Dissolve the crude pyrazole-3-carbonyl chloride in an appropriate anhydrous solvent (e.g., DCM, THF). Cool the solution in an ice bath.
-
Step 4: Ammonia Addition. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonia) dropwise.[8]
-
Step 5: Work-up and Purification. Stir the reaction mixture, allowing it to warm to room temperature. After completion, the reaction can be quenched with water. The product can then be extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography, to yield this compound.
Critical Structure-Activity Relationships (SAR)
The potency and efficacy of pyrazole-3-carboxamides as CB1 inverse agonists are critically dependent on the substituents at three key positions: the N1 and C5 positions of the pyrazole ring, and the nitrogen of the C3-carboxamide.
-
N1-Position: Substitution with a bulky, lipophilic group is essential for high affinity. The 2,4-dichlorophenyl group, as seen in rimonabant, is a classic example that provides optimal interaction with a hydrophobic pocket within the receptor.[1][4]
-
C5-Position: A para-substituted aryl ring at this position is another critical requirement for potent antagonism.[1][4] Groups like p-chlorophenyl or p-iodophenyl significantly enhance binding affinity.
-
C3-Carboxamide: The carboxamide moiety itself is crucial. The carbonyl oxygen is believed to form a key hydrogen bond with the lysine residue K3.28(192) in the receptor binding pocket.[9][10] This interaction is hypothesized to be a determining factor for inverse agonism; analogues lacking this hydrogen-bonding capability often behave as neutral antagonists.[9][10] Furthermore, the substituent on the amide nitrogen plays a significant role in modulating affinity and selectivity. An N-piperidinyl group, as in rimonabant, is highly effective.[11]
The following diagram illustrates the key SAR points on the pyrazole-3-carboxamide scaffold.
Caption: Key pharmacophoric elements for CB1 inverse agonism.
Mechanism of Action: Inverse Agonism at the CB1 Receptor
Unlike a neutral antagonist, which binds to the receptor and blocks agonists without affecting its basal activity, an inverse agonist preferentially binds to and stabilizes the inactive conformation (R) of the receptor.[3] For a constitutively active receptor like CB1, this has a profound effect: it shifts the equilibrium away from the active state (R*), thereby reducing the basal, agonist-independent signaling.
This reduction in Gαi/o protein activation leads to a disinhibition of adenylyl cyclase, resulting in an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] This is the opposite effect of a CB1 agonist, which inhibits adenylyl cyclase and decreases cAMP levels.
The following diagram illustrates the signaling pathway.
Caption: CB1 receptor inverse agonist signaling pathway.
Experimental Characterization: A Validating Workflow
A systematic approach is required to characterize a compound as a CB1 inverse agonist. This involves confirming its binding to the receptor and then elucidating its functional effect on receptor signaling.
Experimental Workflow Diagram
Caption: Workflow for characterizing a CB1 inverse agonist.
Protocol 3: Radioligand Displacement Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.
-
Materials:
-
Cell membranes from cells expressing human CB1 receptors (e.g., CHO-hCB1 or HEK-hCB1).
-
Radioligand: Typically [³H]SR141716A (rimonabant) or [³H]CP55,940.
-
Test compound (e.g., this compound derivative).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kₑ value), and varying concentrations of the test compound.
-
Define non-specific binding (NSB) wells containing a high concentration of an unlabeled potent CB1 ligand (e.g., 10 µM WIN55,212-2). Define total binding (B₀) wells with only radioligand and membranes.
-
Initiate the binding reaction by adding the CB1 receptor membrane preparation (5-20 µg protein/well).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ value obtained from the competition curve.
-
Protocol 4: [³⁵S]GTPγS Functional Binding Assay
This functional assay directly measures the effect of the compound on G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. An inverse agonist will decrease the basal level of [³⁵S]GTPγS binding.[13]
-
Materials:
-
CB1 receptor-expressing cell membranes.
-
[³⁵S]GTPγS radiolabel.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compound.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP (typically 10-30 µM) on ice to ensure G-proteins are in the inactive, GDP-bound state.
-
In a 96-well plate, add assay buffer, varying concentrations of the test compound, and the pre-incubated membranes.
-
Define basal activity wells (vehicle only) and non-specific binding wells (with excess unlabeled GTPγS).
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1-0.5 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate and filter the reaction as described in the radioligand binding assay protocol.
-
Quantify bound radioactivity.
-
Data analysis: Plot the percent inhibition of basal [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC₅₀ and maximal efficacy of inverse agonism.
-
Protocol 5: HTRF® cAMP Functional Assay
This assay measures the downstream consequence of Gαi/o inhibition. An inverse agonist will cause an increase in cAMP levels, which can be quantified using technologies like Homogeneous Time-Resolved Fluorescence (HTRF).[4]
-
Materials:
-
Whole cells expressing CB1 receptors (e.g., CHO-hCB1).
-
Forskolin (an adenylyl cyclase activator, used to establish a signaling window).
-
Test compound.
-
HTRF cAMP detection kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).
-
-
Procedure:
-
Plate cells in a suitable 96- or 384-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound.
-
To measure inverse agonism, add the test compound to the cells and incubate for a set period (e.g., 30 minutes at 37°C). To confirm the compound can also block agonist effects, a separate set of wells can be co-incubated with a known CB1 agonist.
-
(Optional but recommended) To amplify the signal window for Gαi-coupled receptors, stimulate the cells with a low concentration of forskolin.
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader (measuring emission at 620 nm and 665 nm).
-
Data analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ for cAMP accumulation.
-
Data Presentation and Interpretation
The SAR principles are best illustrated with quantitative data. While specific data for the unsubstituted this compound is unavailable, the following table presents representative data for rimonabant and its analogs to demonstrate the impact of key structural modifications.
| Compound ID | N1-Substituent | C5-Substituent | C3-Amide Substituent | CB1 Kᵢ (nM)[14] | Functional Activity (cAMP) |
| Scaffold | H | Methyl | -NH₂ | >10,000 (Predicted) | Inactive (Predicted) |
| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Piperidinyl | 1.6 - 6.0 | Inverse Agonist (EC₅₀ ~1 nM)[15] |
| Analog A | 2,4-Dichlorophenyl | Phenyl | N-Piperidinyl | 15.2 | Inverse Agonist |
| Analog B | Phenyl | 4-Chlorophenyl | N-Piperidinyl | 110 | Inverse Agonist |
| Analog C | 2,4-Dichlorophenyl | 4-Chlorophenyl | -NH-Cyclohexyl | 14.0 | Inverse Agonist |
Data for analogs are representative values from SAR studies of pyrazole derivatives and are intended for illustrative purposes.
This data clearly shows that removal of the key aryl substituents at the N1 and C5 positions would drastically reduce affinity. The high affinity of Rimonabant (nanomolar Kᵢ) is a direct result of these substitutions on the core pyrazole scaffold.
Therapeutic Potential and Future Directions
The primary therapeutic application explored for CB1 inverse agonists has been the treatment of obesity and related metabolic disorders.[2][3] By reducing the tonic activity of the CB1 receptor in the hypothalamus and peripheral metabolic tissues, these compounds can decrease food intake, promote weight loss, and improve metabolic parameters like insulin sensitivity and lipid profiles.[1][2][16] Preclinical and clinical studies with rimonabant demonstrated significant reductions in body weight and improvements in cardiometabolic risk factors.[2][16]
However, the development of first-generation CB1 inverse agonists was halted due to significant psychiatric side effects, including anxiety and depression. These effects are believed to be a direct consequence of blocking the natural, mood-regulating tone of the endocannabinoid system in the CNS.
Current research focuses on developing second-generation compounds with improved safety profiles, such as:
-
Peripherally restricted inverse agonists: Molecules designed to not cross the blood-brain barrier, thereby targeting metabolic tissues while avoiding central psychiatric effects.
-
Neutral antagonists: Compounds that block agonist effects without perturbing the receptor's basal activity, which may offer a better safety profile.
-
Allosteric modulators: Ligands that bind to a different site on the receptor to modulate its function in a more nuanced way.
The this compound scaffold remains a valuable starting point for the design of these next-generation CB1 receptor modulators.
Conclusion
While this compound itself is not a potent CB1 ligand, it represents a fundamentally important chemical scaffold. Understanding its synthesis and the critical structure-activity relationships that govern its evolution into a high-affinity inverse agonist is essential for researchers in the field. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and pharmacological characterization of novel derivatives. As the quest for safer and more effective modulators of the endocannabinoid system continues, the lessons learned from this foundational pyrazole structure will undoubtedly continue to guide future drug discovery efforts.
References
- Colombo, G., Gessa, G. L., & Mereu, G. (2006). Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data. CNS Drug Reviews, 12(2), 91-9.
- Thornton-Jones, Z. D., et al. (2007). The cannabinoid CB1 receptor inverse agonist, rimonabant, modifies body weight and adiponectin function in diet-induced obese rats as a consequence of reduced food intake. European Journal of Pharmacology, 559(2-3), 195-202.
- Gatley, S. J., et al. (1998). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 41(26), 5149-5157.
- Padwal, R. S., & Majumdar, S. R. (2006). Rimonabant for management of obesity and related risks. Circulation, 114(9), 984-993.
- Hurst, D. P., et al. (2006). Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction. Journal of Medicinal Chemistry, 49(20), 5969-87.
- Marini, P., et al. (2023). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. ACS Medicinal Chemistry Letters.
- ResearchGate. Food intake and body weight. The 4-week intervention effect of....
- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2009). Heterocyclic Communications, 15(4).
- Hurst, D. P., et al. (2006). Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction. Journal of Medicinal Chemistry, 49(20), 5969-87.
- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363.
- Leggio, A., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 7(64), 40385-40395.
- Silvestri, R., et al. (2008). Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Bioorganic & Medicinal Chemistry, 16(15), 7103-7112.
- Balci, M., et al. (2015). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Bentham Science Publishers. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
- Gülerman, F. C., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
- Al-Hayani, A. A., & Howlett, A. C. (2017). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Pharmacology Research & Perspectives, 5(4), e00325.
- Springer Nature Experiments. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells.
- Silvestri, C., & Di Marzo, V. (2013). The endocannabinoid system in energy homeostasis and the etiology of metabolic disorders. Cell Metabolism, 17(4), 475-490.
- Soethoudt, M., et al. (2017). Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R). Journal of Medicinal Chemistry, 60(11), 4539-4551.
- Lan, R., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776.
- IUPHAR/BPS Guide to PHARMACOLOGY. rimonabant [Ligand Id: 743] activity data from GtoPdb and ChEMBL.
- Sharkey, K. A., & Wiley, J. W. (2016). Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall. British Journal of Pharmacology, 173(10), 1614-1625.
- Hua, T., et al. (2017). High-resolution crystal structure of the human CB1 cannabinoid receptor. Cell, 167(3), 750-762.e14.
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Methodological & Application
Application Note & Protocol: A Robust Two-Stage Synthesis of 5-methyl-1H-pyrazole-3-carboxamide
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 5-methyl-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol is structured as a two-stage process, beginning with the construction of the core heterocyclic intermediate, 5-methyl-1H-pyrazole-3-carboxylic acid, followed by its conversion to the target carboxamide. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, self-validating quality control measures, and critical safety considerations. The methodology detailed herein is robust, scalable, and relies on readily available starting materials.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile scaffold for functionalization have led to its incorporation into numerous clinically successful drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. Pyrazole carboxamides, in particular, are a class of compounds that have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies, making them a cornerstone of modern drug discovery programs.
This application note details a reliable and efficient synthesis of this compound, proceeding through a pyrazole carboxylic acid intermediate. This common strategy offers great flexibility and control over the final product.[6]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, each with a distinct chemical transformation. This approach allows for the isolation and characterization of a key intermediate, ensuring the quality of the material proceeding to the final step.
-
Stage 1: Synthesis of 5-methyl-1H-pyrazole-3-carboxylic Acid. This stage involves the foundational Knorr pyrazole synthesis, a classic cyclocondensation reaction, to form the pyrazole ring with an ester functionality.[7][8] This is followed by a straightforward saponification to yield the crucial carboxylic acid intermediate.
-
Stage 2: Amidation to this compound. The carboxylic acid is activated and subsequently reacted with an ammonia source to form the target primary amide.
Caption: Overall two-stage synthetic workflow.
Stage 1: Synthesis of the Carboxylic Acid Intermediate
Principle & Mechanism
The core of the pyrazole ring is constructed via the Knorr synthesis, which involves the cyclocondensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (hydrazine hydrate).[1][9] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1] The resulting ester, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is then hydrolyzed to the corresponding carboxylic acid using a strong base in a process known as saponification.
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol details the cyclocondensation reaction to form the pyrazole ester.
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Quantity |
| Ethyl Acetoacetate | 130.14 g/mol | 0.10 mol (1.0 eq) | 13.0 g (12.7 mL) |
| Hydrazine Hydrate (~64%) | 50.06 g/mol | 0.10 mol (1.0 eq) | ~7.8 g (~7.6 mL) |
| Ethanol (Absolute) | - | - | 100 mL |
| Glacial Acetic Acid | 60.05 g/mol | Catalytic | ~0.5 mL |
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add ethanol (100 mL) and ethyl acetoacetate (1.0 eq). Begin stirring.
-
Carefully add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Scientist's Note: Hydrazine is a potent nucleophile. The addition should be controlled as the initial reaction can be exothermic.
-
-
Add a catalytic amount of glacial acetic acid (~0.5 mL).[6] This acid catalyst protonates the carbonyl oxygen of the ketoester, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexane. The disappearance of the ethyl acetoacetate spot indicates reaction completion.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Pour the resulting oil into ice-cold water (150 mL) with vigorous stirring. A white or off-white solid should precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (2 x 50 mL), and dry under vacuum. The product, ethyl 5-methyl-1H-pyrazole-3-carboxylate, can often be used in the next step without further purification.[10] If required, recrystallization from an ethanol/water mixture can be performed.
Protocol 2: Saponification to 5-methyl-1H-pyrazole-3-carboxylic Acid
This protocol describes the hydrolysis of the ester to the carboxylic acid.[11]
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Quantity |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 154.17 g/mol | 0.08 mol (1.0 eq) | 12.3 g |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.24 mol (3.0 eq) | 9.6 g |
| Ethanol | - | - | 80 mL |
| Water | - | - | 40 mL |
| Concentrated HCl (~37%) | - | - | As needed (~20 mL) |
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (3.0 eq) in a mixture of water (40 mL) and ethanol (80 mL).
-
Add the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) from Protocol 1 to the basic solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Scientist's Note: Saponification is the base-mediated hydrolysis of an ester. The use of excess NaOH ensures the reaction goes to completion.
-
-
In-Process Control: Monitor the reaction via TLC (1:1 Ethyl Acetate:Hexane, with a drop of acetic acid). The starting ester spot should be completely consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated HCl dropwise. A thick white precipitate will form.
-
Safety Precaution: Acidification is highly exothermic. Perform this step slowly in an ice bath and in a well-ventilated fume hood.
-
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral (pH ~7), and dry thoroughly under vacuum. This yields 5-methyl-1H-pyrazole-3-carboxylic acid as a white solid.[11]
Stage 2: Synthesis of this compound
Principle & Mechanism
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable. Therefore, the carboxylic acid must first be "activated". A common and effective method is to convert the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[6][12][13] This acyl chloride then readily undergoes nucleophilic acyl substitution with ammonia to furnish the desired primary carboxamide.
Protocol 3: Amidation via Acyl Chloride Intermediate
| Reagent/Material | Molecular Wt. | Moles (Equivalents) | Quantity |
| 5-methyl-1H-pyrazole-3-carboxylic acid | 126.11 g/mol | 0.05 mol (1.0 eq) | 6.3 g |
| Thionyl Chloride (SOCl₂) | 118.97 g/mol | 0.10 mol (2.0 eq) | 11.9 g (7.3 mL) |
| Toluene | - | - | 50 mL |
| N,N-Dimethylformamide (DMF) | - | Catalytic | 2-3 drops |
| Ammonium Hydroxide (~28%) | - | Excess | ~50 mL |
Procedure:
-
Acyl Chloride Formation:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and toluene (50 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Scientist's Note: DMF catalyzes the formation of the acyl chloride through the Vilsmeier reagent, which is more reactive than SOCl₂ alone.
-
-
Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (around 70-80°C) for 2-3 hours. The reaction mixture should become a clear solution.
-
Safety Precaution: This reaction generates HCl and SO₂ gas. It MUST be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.
-
-
Amidation:
-
Cool the reaction mixture to room temperature and then carefully concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
Cool the resulting crude acyl chloride residue in an ice bath.
-
In a separate flask, prepare an ice-cold solution of concentrated ammonium hydroxide (~50 mL).
-
Very slowly and carefully, add the cold crude acyl chloride to the stirred ammonium hydroxide solution. A solid will precipitate immediately.
-
Safety Precaution: This is a highly exothermic and vigorous reaction. Add the acyl chloride in very small portions or as a solution in a dry, inert solvent like THF.
-
-
-
Workup and Purification:
-
Continue stirring the mixture for 1 hour as it warms to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under high vacuum. Recrystallization from hot water or ethanol can be performed if higher purity is needed.
-
Experimental Workflow Visualization
Caption: Detailed step-by-step experimental workflow.
Trustworthiness: A Self-Validating System
The reliability of any synthetic protocol hinges on rigorous analysis and characterization of its products. This ensures not only the identity of the target compound but also its purity, which is critical for subsequent applications.
-
In-Process Controls: Thin Layer Chromatography (TLC) is employed at key stages to monitor the consumption of starting materials and the formation of products. This provides a real-time, qualitative assessment of the reaction's progress, preventing premature workup or unnecessary heating.
-
Intermediate and Final Product Characterization: The identity and purity of the isolated intermediate (5-methyl-1H-pyrazole-3-carboxylic acid) and the final product (this compound) must be unequivocally confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information, confirming the connectivity of atoms and the specific substitution pattern on the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.
-
Melting Point (MP): A sharp, well-defined melting point is a strong indicator of high purity. Comparison with literature values can further validate the product's identity.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., C=O stretch of the amide, N-H stretches).
-
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water, releasing toxic gases (HCl, SO₂). Handle with extreme care under anhydrous conditions.[14]
-
Sodium Hydroxide & Concentrated HCl: Are highly corrosive. The neutralization/acidification steps are exothermic and should be performed slowly in an ice bath.[15]
-
Solvents: Ethanol and toluene are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15]
References
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- PMC - NIH. (n.d.).
- SpringerLink. (2017, September 15).
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Application Notes and Protocols for the Laboratory Synthesis of 5-methyl-1H-pyrazole-3-carboxamide
Introduction
5-methyl-1H-pyrazole-3-carboxamide is a valuable heterocyclic compound that serves as a key building block in the development of various pharmacologically active molecules. The pyrazole scaffold is a prominent feature in numerous drugs due to its ability to engage in a wide range of biological interactions.[1][2] Derivatives of pyrazole carboxamides have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document provides a detailed, field-proven guide for the laboratory synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are structured to ensure scientific integrity, reproducibility, and a clear understanding of the underlying chemical principles.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most effectively and flexibly achieved through a two-stage approach, which is a common strategy for preparing 1H-pyrazole-5-carboxamide derivatives.[4] This methodology, outlined below, involves the initial construction of the pyrazole core, followed by the functionalization of the carboxamide group.
Stage 1: Pyrazole Ring Construction via Knorr Synthesis. The core of this synthesis is the formation of the pyrazole ring. This is accomplished through the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine.[5][6] For the target molecule, ethyl 2,4-dioxopentanoate (a β-ketoester) is the ideal starting material, as it provides the necessary carbon skeleton for the 5-methyl and 3-carboxylate substituents. Reaction with hydrazine hydrate yields ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Stage 2: Amidation. The ester intermediate is first hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is then converted to the final carboxamide product. This two-step amidation sequence (saponification followed by amide bond formation) allows for the isolation and purification of the carboxylic acid intermediate, ensuring a high-purity final product.[4] The carboxylic acid is activated, typically by conversion to an acid chloride, and then reacted with an ammonia source to form the desired this compound.
This strategy is favored due to its robustness, the commercial availability of the starting materials, and the ability to control the introduction of substituents on the pyrazole ring.
II. Experimental Workflows and Visualizations
The overall synthetic pathway is depicted in the following workflow diagram. This visualization provides a high-level overview of the process from starting materials to the final product.
Caption: High-level workflow for the synthesis of this compound.
III. Detailed Synthetic Protocols
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol details the cyclocondensation reaction to form the pyrazole ring system. The reaction of the β-ketoester with hydrazine hydrate is a classic and efficient method for constructing the pyrazole core.[5][7]
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in absolute ethanol (approximately 0.2 M concentration).
-
To this solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water. The product may precipitate as a solid.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product separates as an oil, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Protocol 2: Saponification to 5-methyl-1H-pyrazole-3-carboxylic acid
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary intermediate for the final amidation step.[8]
Materials:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (from Protocol 1)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
pH paper or a pH meter
Procedure:
-
Dissolve the ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add NaOH (2.0-3.0 eq) to the solution and stir vigorously.
-
Heat the mixture to 40-50 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting ester is completely consumed.
-
After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl.[8] A white precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-1H-pyrazole-3-carboxylic acid as a white solid.[8]
Protocol 3: Amidation to this compound
This final protocol describes the conversion of the carboxylic acid to the target carboxamide via an acid chloride intermediate. This is a standard and reliable method for amide bond formation.[4][9]
Materials:
-
5-methyl-1H-pyrazole-3-carboxylic acid (from Protocol 2)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice bath
Procedure: Part A: Acid Chloride Formation
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
Remove the solvent and excess thionyl chloride in vacuo. The crude 5-methyl-1H-pyrazole-3-carbonyl chloride is typically used immediately in the next step without further purification.[4]
Part B: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of concentrated ammonium hydroxide.
-
Slowly and carefully add the cooled ammonium hydroxide solution (excess, ~5 eq) to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final this compound.
IV. Data Presentation
The following table summarizes representative quantitative data for the synthesis. Note that actual yields may vary depending on the reaction scale and specific conditions.
| Step | Starting Material | Key Reagents | Product | Representative Yield |
| 1 | Ethyl 2,4-dioxopentanoate | Hydrazine hydrate, Ethanol | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 75-85% |
| 2 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | NaOH, THF/H₂O, HCl | 5-methyl-1H-pyrazole-3-carboxylic acid | 85-95%[8] |
| 3 | 5-methyl-1H-pyrazole-3-carboxylic acid | SOCl₂, NH₄OH, DCM | This compound | 60-75% |
V. Mechanistic Insights
The formation of the pyrazole ring in Protocol 1 follows the Knorr pyrazole synthesis mechanism. This reaction is a cornerstone of heterocyclic chemistry. The key steps are outlined below.
Caption: Key steps in the Knorr pyrazole synthesis mechanism.
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl carbon leads to a cyclic intermediate. A final dehydration step results in the formation of the stable, aromatic pyrazole ring. The regioselectivity (i.e., the position of the methyl group) is determined by the initial site of hydrazine attack and the subsequent cyclization.
VI. Troubleshooting and Safety Precautions
Troubleshooting:
-
Low yield in Protocol 1: Ensure the use of anhydrous ethanol, as water can interfere with the reaction. The reaction time may also need to be extended.
-
Incomplete saponification in Protocol 2: The reaction may require longer heating or the use of a stronger base like LiOH. Ensure the pH is sufficiently acidic during workup to precipitate the carboxylic acid fully.
-
Difficulty in acid chloride formation (Protocol 3): Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere, as thionyl chloride is highly sensitive to moisture.
-
Purification challenges: If the final product is difficult to purify by chromatography, consider recrystallization from different solvent systems (e.g., ethyl acetate/hexanes, acetone).
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂).[4] These reagents must be handled in a fume hood with appropriate PPE.
-
Acidic and basic solutions (HCl, NaOH) are corrosive. Avoid contact with skin and eyes.
-
The initial reaction in Protocol 1 can be exothermic . Add hydrazine hydrate slowly and be prepared to cool the reaction vessel if necessary.[10]
References
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- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.
- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- PubMed. (n.d.). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
- Organic Syntheses. (n.d.). Carbazic acid, ethyl ester.
- National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- Organic Syntheses. (n.d.). ethyl azodicarboxylate.
- ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.
- Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide.
- Chegg.com. (2019). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name.
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- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Biological Evaluation of 5-methyl-1H-pyrazole-3-carboxamide
Introduction: The Therapeutic Potential of Pyrazole Carboxamides
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of pyrazole carboxamide, in particular, have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] 5-methyl-1H-pyrazole-3-carboxamide belongs to this promising class of molecules. Its structural features suggest the potential for interactions with various biological targets, making it a compelling candidate for screening in a range of biological assays.
This guide provides a comprehensive overview of the application of this compound in biological research. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for its evaluation and insights into its potential mechanisms of action. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of this compound is fundamental to accurate and reproducible assay design.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| Appearance | White solid | [5] |
| Melting Point | 163-168°C | [5] |
Stock Solution Preparation:
For most cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
Protocol for 10 mM Stock Solution:
-
Weigh out 1.25 mg of this compound.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Important Considerations:
-
The solubility of this compound in aqueous solutions is expected to be low. Therefore, DMSO is the recommended solvent for stock solutions.[6]
-
When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the experimental wells) in all assays.
Potential Mechanisms of Action and Target Pathways
Derivatives of pyrazole carboxamide have been reported to exert their biological effects through various mechanisms. While the specific targets of this compound require experimental validation, the following pathways represent key areas of investigation based on the activities of structurally related compounds.
Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest
Many pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[7][8] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[9]
Diagram: CDK2 Inhibition and G1/S Phase Arrest
Caption: Inhibition of CDK2 by this compound can prevent the hyper-phosphorylation of the retinoblastoma protein (pRb), leading to the arrest of the cell cycle at the G1/S transition.
Modulation of the Bcl-2 Family and Induction of Apoptosis
Small molecule inhibitors targeting the anti-apoptotic proteins of the Bcl-2 family are a key area of cancer research.[10][11] By binding to the BH3-binding groove of proteins like Bcl-2 and Bcl-xL, these inhibitors can disrupt their interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[12][13]
Diagram: Bcl-2 Inhibition and Apoptosis Induction
Caption: this compound may inhibit Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, resulting in apoptosis.
Disruption of Tubulin Polymerization and Mitotic Arrest
Certain pyrazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1][14] This disruption of microtubule dynamics can lead to arrest in the G2/M phase of the cell cycle and ultimately, apoptosis.[15]
Diagram: Tubulin Polymerization Inhibition and Mitotic Arrest
Caption: By inhibiting tubulin polymerization, this compound can disrupt mitotic spindle formation, leading to G2/M cell cycle arrest and apoptosis.
DNA Binding and Interference with Replication
Some 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA, potentially through minor groove binding.[2][16] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.[12]
Experimental Protocols
The following are detailed, step-by-step protocols for key assays to evaluate the biological activity of this compound.
Protocol 1: Cell Viability Assessment using the MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle phase distribution of cells treated with the compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, and then detach them with Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest the cells as described in the cell cycle analysis protocol.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Representative Biological Data of Related Pyrazole Carboxamide Derivatives
The following table summarizes the reported biological activities of various pyrazole carboxamide derivatives to provide a reference for expected outcomes and starting concentrations for experimental design. The specific activity of this compound should be determined experimentally.
| Compound Class | Target/Activity | Cell Line(s) | IC₅₀/EC₅₀ | Reference |
| Pyrazole Derivatives | CDK2 Inhibition | Various | 0.96 - 3.82 µM | [7] |
| Pyrazole Derivatives | Tubulin Polymerization Inhibition | PC-3 | 6 - 15 nM | [1] |
| 1H-pyrazole-3-carboxamide Derivative | DNA Binding Affinity (K) | - | 1.06 x 10⁵ M⁻¹ | [16] |
| 1-methyl-1H-pyrazole-5-carboxamide Derivative | Antiproliferative Activity | LNCaP, PC-3 | 7.07 - 7.73 µM | [4] |
Conclusion
This compound is a molecule of interest for biological screening due to the established and diverse activities of the broader pyrazole carboxamide class. The protocols and background information provided in this guide offer a robust framework for investigating its potential as a modulator of key cellular pathways involved in diseases such as cancer. Rigorous experimental design, including appropriate controls and dose-response studies, will be crucial in elucidating the specific biological profile of this compound.
References
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- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
- Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. PMC.
- Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy. PMC.
- Small-molecule inhibitors reveal a new function for Bcl-2 as a pro-angiogenic signaling molecule. PubMed Central.
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- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC.
- Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. PubMed Central.
- Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group.
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- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.
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Application Notes and Protocols for 5-methyl-1H-pyrazole-3-carboxamide as a Corrosion Inhibitor for Steel
Introduction: The Challenge of Steel Corrosion and the Promise of Pyrazole Derivatives
The corrosion of steel, an electrochemical process of gradual destruction, poses a significant economic and safety challenge across numerous industries, from infrastructure and transportation to chemical processing.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.[3] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[4][5] Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have shown exceptional efficacy.[3]
Pyrazole derivatives, in particular, have emerged as a highly promising class of corrosion inhibitors due to their unique electronic structure.[4][6] The presence of multiple nitrogen atoms and other functional groups in the pyrazole ring allows for strong adsorption onto the steel surface through both physical (electrostatic) and chemical (coordination bond) interactions.[4][7] This document provides a detailed technical guide on the application of 5-methyl-1H-pyrazole-3-carboxamide as a corrosion inhibitor for steel, with a focus on acidic environments, which are common in industrial processes like acid pickling and cleaning.
While specific literature on this compound is emerging, the protocols and mechanisms described herein are based on extensive research on closely related pyrazole derivatives, such as 5-methyl-1H-pyrazole-3-carbohydrazide and other substituted pyrazoles, which have demonstrated significant inhibitive properties.[8][9][10][11]
Chemical Properties and Synthesis Overview
This compound is a white solid with a melting point in the range of 163-168°C.[12] Its molecular structure, featuring a pyrazole ring, a methyl group, and a carboxamide group, provides multiple active centers for adsorption on a metal surface.
The synthesis of pyrazole carboxamide derivatives can be achieved through various established organic synthesis routes. A common approach involves the cyclocondensation reaction of appropriate precursors. For instance, chalcones can be reacted with semicarbazide hydrochloride in the presence of an acid catalyst to yield pyrazole carboxamides.[13] Another general method involves the reaction of a pyrazole carboxylic acid with a suitable amine in the presence of a coupling agent, or the conversion of a pyrazole carboxylic acid to its acid chloride followed by reaction with ammonia or an amine.[14] The synthesis of the precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, can be accomplished by the oxidation of 3,5-dimethylpyrazole.[15]
Mechanism of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor stems from its ability to adsorb onto the steel surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process is influenced by the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive environment.
The inhibition mechanism is typically a combination of:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption through electrostatic attraction.
-
Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (N, O) in the pyrazole ring and the vacant d-orbitals of iron atoms on the steel surface.[7][16] This type of interaction leads to a more stable and effective protective layer.
The presence of the carboxamide group (-CONH2) and the nitrogen atoms in the pyrazole ring are expected to be the primary sites for chemisorption.
Diagram: Corrosion Inhibition Mechanism
Caption: Adsorption of the inhibitor on steel to block corrosive species.
Experimental Evaluation of Inhibition Performance
A comprehensive evaluation of a corrosion inhibitor requires a combination of gravimetric, electrochemical, and surface analysis techniques.
Gravimetric Method (Weight Loss)
This is a fundamental and straightforward method to determine the corrosion rate and inhibition efficiency.[1][2]
Protocol:
-
Sample Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the surfaces with a series of emery papers (e.g., from 220 to 1200 grit), degrease with acetone, rinse with distilled water, and dry.[16]
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM).[6]
-
Duration and Temperature: Maintain a constant temperature (e.g., 298 K) and immerse for a specified duration (e.g., 6 hours).[17]
-
Final Weighing: After the immersion period, remove the coupons, clean them with a soft brush, rinse with distilled water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = ΔW / (A * t), where ΔW is the weight loss, A is the surface area, and t is the immersion time.[18]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[3]
-
Expected Results: The weight loss and corrosion rate are expected to decrease with an increasing concentration of this compound, leading to a higher inhibition efficiency.
| Inhibitor Conc. (mM) | Weight Loss (g) | Corrosion Rate (g cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| Table 1: Example Data Structure for Weight Loss Measurements. Values are placeholders for experimental results. |
Electrochemical Techniques
Electrochemical methods provide rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition.[19][20] A standard three-electrode cell is used, with the steel sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[20]
a) Potentiodynamic Polarization (PDP)
This technique determines the corrosion current density (i_corr) and provides information on whether the inhibitor acts on the anodic, cathodic, or both reactions.[21]
Protocol:
-
Stabilization: Immerse the working electrode in the test solution for about 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).[22]
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Inhibition Efficiency Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100.
Expected Results: The presence of this compound is expected to shift both the anodic and cathodic branches of the polarization curve to lower current densities, indicating a mixed-type inhibitor.[4][23] A significant decrease in i_corr will be observed.
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.[24][25]
Protocol:
-
Stabilization: As with PDP, stabilize the working electrode at its OCP.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[20][25]
-
Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating an increase in the charge transfer resistance (R_ct).[9] The data is fitted to an equivalent electrical circuit to extract parameters like R_ct and the double-layer capacitance (C_dl).
-
Inhibition Efficiency Calculation: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100.
Expected Results: An increase in the diameter of the Nyquist semicircle and a corresponding increase in R_ct with increasing inhibitor concentration. The C_dl value is expected to decrease due to the adsorption of the inhibitor molecules, which displaces water molecules and decreases the local dielectric constant.[9]
| Inhibitor Conc. (mM) | R_ct (Ω cm²) | C_dl (μF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | Value | Value | - |
| 0.1 | Value | Value | Value |
| 0.5 | Value | Value | Value |
| 1.0 | Value | Value | Value |
| Table 2: Example Data Structure for EIS Measurements. Values are placeholders for experimental results. |
Diagram: Experimental Workflow
Caption: Workflow for evaluating corrosion inhibitor performance.
Surface Analysis Techniques
These techniques provide visual and compositional evidence of the protective film formed by the inhibitor.
a) Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the steel samples.
Protocol:
-
After the immersion test, gently rinse the steel coupons with distilled water and dry them.[26]
-
Mount the samples on stubs and coat with a thin layer of gold or carbon if necessary to improve conductivity.
-
Acquire images at various magnifications.
Expected Results: The SEM image of the steel sample immersed in the blank solution will show a rough and pitted surface characteristic of significant corrosion. In contrast, the sample treated with this compound should exhibit a much smoother surface, indicating effective protection.[5]
b) X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the protective film.[27][28]
Protocol:
-
After immersion in the inhibited solution, carefully dry the sample with an inert gas stream to preserve the adsorbed layer.[29]
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire survey scans to identify the elements present on the surface and high-resolution scans of specific elements (e.g., N 1s, O 1s, Fe 2p, C 1s).
Expected Results: The XPS spectra of the inhibited sample are expected to show peaks corresponding to nitrogen and oxygen from the this compound molecule, confirming its adsorption on the steel surface.[29][30] Analysis of the high-resolution spectra can provide insights into the chemical bonding between the inhibitor and the steel.
Adsorption Isotherm and Thermodynamic Considerations
To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[5] The Langmuir isotherm is often found to be applicable for pyrazole derivatives, which assumes the formation of a monolayer of the inhibitor on the metal surface.[4][5]
The degree of surface coverage (θ), calculated from the inhibition efficiency (IE%/100), is used in the isotherm equations. For the Langmuir isotherm, a plot of C/θ versus C should yield a straight line.[5]
From the adsorption isotherm, thermodynamic parameters such as the standard free energy of adsorption (ΔG°_ads) can be calculated. The magnitude and sign of ΔG°_ads provide information about the spontaneity and the nature of the adsorption process (physisorption or chemisorption).[16] Generally, values of ΔG°_ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[16]
Quantum Chemical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for correlating the molecular structure of an inhibitor with its performance.[31][32][33][34] Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment can be calculated.[16]
-
E_HOMO: A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.
-
E_LUMO: A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal.
-
ΔE: A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.
These theoretical calculations can provide a fundamental understanding of the inhibitor's adsorption mechanism and guide the design of new, more effective corrosion inhibitors.[32]
Conclusion
This compound, based on the well-established performance of related pyrazole derivatives, is a highly promising corrosion inhibitor for steel, particularly in acidic environments. Its molecular structure is conducive to forming a stable and effective protective film on the metal surface. A systematic evaluation using the gravimetric, electrochemical, and surface analysis protocols detailed in these notes will enable researchers to quantify its inhibition efficiency, elucidate its mechanism of action, and optimize its application for industrial corrosion protection.
References
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- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Oxford Academic.
- Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.). UMP.
- Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. (n.d.). arXiv.
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- Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. (2020). Semantic Scholar.
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- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (n.d.). ACS Omega.
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- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
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Application Notes and Protocols for the Experimental Design of 5-methyl-1H-pyrazole-3-carboxamide Studies
Abstract
The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] When combined with a carboxamide moiety—a key functional group known for establishing critical hydrogen bond interactions with biological targets—the resulting scaffold, 5-methyl-1H-pyrazole-3-carboxamide, represents a promising platform for the discovery of novel therapeutic agents.[5][6] This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals. It outlines a logical, stepwise experimental workflow for the physicochemical characterization, in vitro biological evaluation, and preliminary in vivo assessment of novel compounds based on this scaffold. The protocols herein are designed to be self-validating, with a focus on explaining the causality behind experimental choices to enable robust data generation and interpretation.
Part 1: Foundational Characterization: Synthesis, Purity, and Physicochemical Profiling
Rationale: Before investigating biological activity, a thorough understanding of the compound's fundamental properties is non-negotiable. This initial characterization ensures data reproducibility, informs the design of subsequent biological assays, and provides an early assessment of drug-like properties. Poor solubility, for instance, can lead to false negatives in in vitro screens and predicts challenges in achieving oral bioavailability.[7]
Synthesis and Quality Control: The synthesis of this compound derivatives typically involves the coupling of a 5-methyl-1H-pyrazole-3-carboxylic acid with a desired amine, often via an activated acid intermediate like an acid chloride.[8][9] Regardless of the synthetic route, rigorous purification (e.g., column chromatography, recrystallization) is mandatory. The identity, purity, and structural integrity of the final compound must be unequivocally confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and proton/carbon environment.[8]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass to confirm the elemental composition.[8]
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, typically aiming for >95% for biological screening.
-
Infrared Spectroscopy (IR): Confirms the presence of key functional groups, such as the carboxamide C=O and N-H stretches.[8]
Physicochemical Property Assessment: The following parameters are critical for building a biopharmaceutical profile and should be determined experimentally.[7]
| Parameter | Method | Rationale & Importance |
| Aqueous Solubility | Shake-Flask (or miniaturized equivalent) | Determines the maximum concentration achievable in aqueous media; critical for assay design and predicting dissolution-limited absorption.[7] |
| Lipophilicity (LogP/LogD) | Shake-Flask (Octanol/Water) or HPLC | Predicts membrane permeability, plasma protein binding, and potential for off-target effects. |
| Ionization Constant (pKa) | Potentiometric Titration or UV-spectroscopy | Defines the charge state of the molecule at physiological pH (7.4), which impacts solubility, permeability, and target binding. |
| Chemical Stability | HPLC analysis over time | Assesses degradation in key experimental media (e.g., PBS, cell culture medium) and under storage conditions to ensure compound integrity during experiments. |
Protocol 1: Aqueous Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the test compound in a phosphate-buffered saline (PBS) solution at a physiologically relevant pH.
Materials:
-
This compound test compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Calibrated HPLC-UV system
-
Volumetric flasks and appropriate organic solvent (e.g., Acetonitrile, DMSO) for stock and standard preparation
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a glass vial (e.g., 2-5 mg into 1 mL of PBS). The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the suspension to equilibrate for 24-48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle.
-
Filtration: Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes all undissolved solid. Causality Note: The use of a low-binding filter is crucial to prevent loss of the compound due to adsorption.
-
Quantification: a. Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO). b. Create a calibration curve by making serial dilutions of the stock solution in the mobile phase of the HPLC method. c. Dilute the filtered PBS sample with the mobile phase to bring its concentration within the range of the calibration curve. d. Analyze the standards and the diluted sample by HPLC-UV.
-
Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Back-calculate the original concentration in the PBS, accounting for the dilution factor. The result is the aqueous solubility in µg/mL or µM.
Part 2: In Vitro Biological Evaluation: From Screening to Mechanism of Action
Rationale: This phase follows a hierarchical screening cascade. The initial goal is to identify and confirm biological activity in a cellular context. Subsequent experiments are designed to elucidate the specific molecular target and the mechanism by which the compound exerts its effect.
Workflow for In Vitro Evaluation
Caption: Workflow for identifying the biological target and mechanism of action.
Initial Antiproliferative Screening
Many pyrazole derivatives have demonstrated potent anticancer activity.[10][11][12] Therefore, a primary screen against a panel of human cancer cell lines is a logical starting point. Including a non-cancerous cell line is essential to assess selectivity and potential for a therapeutic window.[11]
Protocol 2: MTT Assay for Cell Viability
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer and normal cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, BEAS-2B normal bronchial epithelium).[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include "vehicle control" (medium with DMSO, max 0.5%) and "no cell" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (no cell wells). b. Normalize the data to the vehicle control (100% viability). c. Plot the percentage of cell viability versus the log of the compound concentration. d. Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Data Presentation:
| Cell Line | Tissue of Origin | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| HCT-116 | Colon Cancer | Value | Value |
| MCF-7 | Breast Cancer | Value | Value |
| A549 | Lung Cancer | Value | Value |
| BEAS-2B | Normal Bronchial | Value | N/A |
| ¹SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line |
Target Identification and Mechanism of Action (MoA)
If a compound shows potent and selective activity, the next crucial step is to identify its molecular target. Based on existing literature, pyrazole-carboxamides have been shown to target a range of proteins.[8][13][14][15]
-
Kinase Inhibition: A very common mechanism for pyrazole-based compounds.[1][16] A broad kinase panel screen is an efficient way to identify potential targets.
-
Enzyme Inhibition: Other enzymes like succinate dehydrogenase (SDH) or carbonic anhydrase are known targets.[8][17]
-
DNA Interaction: Some derivatives have been shown to bind to the minor groove of DNA, leading to DNA damage and apoptosis.[13][18]
Hypothetical Kinase Signaling Pathway
Caption: Hypothetical inhibition of a pro-survival kinase cascade.
Protocol 3: Generic Kinase Inhibition Assay (Biochemical)
Objective: To determine the IC₅₀ of the test compound against a purified kinase enzyme. This protocol is based on a generic luminescence-based assay format (e.g., ADP-Glo™).
Materials:
-
Purified recombinant kinase (e.g., DAPK1).[15]
-
Kinase-specific substrate peptide and ATP
-
Kinase buffer
-
Test compound serial dilutions
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) in kinase buffer at 2x the final desired concentration.
-
Compound Plating: Add 2.5 µL of test compound dilutions (in buffer containing DMSO) to the wells of the 384-well plate.
-
Kinase Reaction Initiation: Add 2.5 µL of the 2x kinase/substrate solution to each well. Then, add 5 µL of 2x ATP solution to initiate the reaction. The final volume is 10 µL.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
ATP Depletion & ADP Conversion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Signal Reading: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP formed and thus correlates with kinase activity.
-
Data Analysis: Normalize the data using "no kinase" (0% activity) and "vehicle control" (100% activity) wells. Plot the percent inhibition versus log(compound concentration) and fit to a dose-response curve to determine the IC₅₀.
Protocol 4: DNA Binding Assay (Ethidium Bromide Displacement)
Objective: To investigate if the test compound can bind to DNA by measuring the displacement of a known intercalator, ethidium bromide (EB).[13][18]
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer
-
Ethidium Bromide (EB) solution
-
Test compound
-
Fluorescence spectrophotometer
Procedure:
-
Prepare EB-DNA Complex: Prepare a solution of CT-DNA in Tris-HCl buffer. Add EB to this solution to form a fluorescent complex. The final concentrations should be optimized to give a strong, stable fluorescence signal.
-
Titration: Place the EB-DNA complex solution in a quartz cuvette. Record the initial fluorescence emission spectrum (e.g., excitation at 520 nm, emission scan 550-650 nm).
-
Compound Addition: Add small aliquots of the test compound stock solution directly to the cuvette. After each addition, mix gently and allow to equilibrate for 5 minutes.
-
Fluorescence Measurement: Record the fluorescence emission spectrum after each addition.
-
Data Analysis: A decrease (quenching) in the fluorescence intensity of the EB-DNA complex upon addition of the test compound suggests that the compound is displacing EB from the DNA, indicating a binding interaction. The binding affinity can be calculated using the Stern-Volmer equation.[18]
Part 3: Preliminary In Vivo and ADMET Profiling
Rationale: Positive in vitro results must be followed by an assessment of the compound's behavior in a more complex biological system. In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assays and a preliminary pharmacokinetic study in animals are essential to determine if the compound has the potential to become a drug.
In Vitro ADMET Profiling: A standard panel of assays should be run to predict the in vivo behavior of the compound.
| Assay | Purpose |
| Caco-2 Permeability | Predicts intestinal absorption. |
| Metabolic Stability | Assesses susceptibility to metabolism using liver microsomes or hepatocytes. |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is active. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| hERG Inhibition | Screens for potential cardiotoxicity. |
Protocol 5: High-Level Murine Pharmacokinetic (PK) Study
Objective: To determine the concentration of the test compound in blood plasma over time after a single dose, providing key parameters like Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and oral bioavailability (%F).
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% CMC, 20% Solutol)
-
Male Balb/c mice (or other appropriate strain)
-
Dosing gavage needles (for oral administration) and syringes (for intravenous)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure (Abbreviated):
-
Animal Acclimation: Acclimate animals for at least one week prior to the study. Fast animals overnight before dosing.
-
Dosing:
-
Oral (PO) Group (n=3): Administer a single dose of the compound via oral gavage (e.g., 10 mg/kg).
-
Intravenous (IV) Group (n=3): Administer a single dose via tail vein injection (e.g., 2 mg/kg). This group is required to calculate bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., ~25 µL via tail-nick or retro-orbital bleed) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: a. Precipitate proteins from the plasma samples (e.g., with acetonitrile). b. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
Data Analysis: Plot the plasma concentration versus time for both PO and IV groups. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters. Bioavailability (%F) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
The this compound scaffold is a fertile ground for the development of novel therapeutics. The experimental design detailed in these application notes provides a robust, logical, and integrated framework for advancing a compound from initial synthesis to preliminary in vivo evaluation. By systematically characterizing the physicochemical properties, identifying biological activity, elucidating the mechanism of action, and assessing drug-like properties, researchers can efficiently generate the comprehensive data package required to make informed decisions in the drug discovery process. The specific assays and models should always be adapted based on the emerging biological profile and the intended therapeutic indication of the lead compounds.
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cell-based assays with 5-methyl-1H-pyrazole-3-carboxamide
As a Senior Application Scientist, this guide provides a comprehensive overview of the application of 5-methyl-1H-pyrazole-3-carboxamide in cell-based assays. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, step-by-step protocols.
Introduction to this compound
This compound belongs to the pyrazole class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2] Pyrazole derivatives have been extensively investigated for various therapeutic applications, most notably as anticancer agents.[1][3] Their mechanism of action frequently involves the modulation of key cellular signaling pathways that are critical for the proliferation and survival of cancer cells.[1]
While this compound itself may be considered a starting point for chemical synthesis, its core structure is a key component of molecules designed to interact with specific biological targets.[4][5][6][7] Research into derivatives of pyrazole-carboxamides has revealed activities such as the inhibition of protein kinases, interaction with DNA, and the disruption of the cell cycle.[8][9][10]
Hypothesized Mechanism of Action: Targeting the Cell Cycle via CDK2 Inhibition
A prominent mechanism of action for many pyrazole-based anticancer compounds is the inhibition of cyclin-dependent kinases (CDKs).[9][11] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell division cycle.[12] Specifically, CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is essential for the G1 to S phase transition and progression through the S phase.[12][13]
In many types of cancer, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation.[14] Therefore, the development of selective CDK2 inhibitors is a promising therapeutic strategy.[12][15] Pyrazole-containing compounds have shown potent inhibitory activity against CDK2.[9] The proposed mechanism for this compound-based compounds involves their entry into the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream targets, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and can subsequently induce apoptosis (programmed cell death).
Below is a diagram illustrating the role of CDK2 in cell cycle progression and the proposed inhibitory action.
Caption: Proposed mechanism of CDK2 inhibition by a this compound derivative, leading to G1 cell cycle arrest.
Core Principles for Cell-Based Assays
Before proceeding with detailed protocols, it is crucial to establish the foundational parameters for working with this compound.
1. Compound Handling and Stock Solution Preparation
-
Solubility: The solubility of the compound in aqueous media should be determined. Pyrazole derivatives are often poorly soluble in water and require an organic solvent for initial dissolution.[16] Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[16] Ensure the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium.[16] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells, which should ideally not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[16] A vehicle control (media with the same final DMSO concentration) is mandatory in all assays.
2. Cell Line Selection The choice of cell line is dependent on the research question. For anticancer studies, a panel of cell lines from different tissues of origin is recommended. For mechanism-of-action studies related to CDK2, cell lines with known dysregulation of the cell cycle, such as those with Cyclin E amplification (e.g., some breast and ovarian cancer cell lines), may be particularly relevant.[12][14]
3. Determination of Working Concentration Range A preliminary dose-response experiment is necessary to determine the optimal concentration range for subsequent assays. This is typically done using a broad range of concentrations (e.g., from nanomolar to high micromolar) in a cell viability assay.
Experimental Protocols
The following protocols provide a framework for evaluating the cellular effects of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[16]
Materials
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells.
-
Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[16] Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[16]
Data Presentation
| Compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | Value | 100 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| IC50 (µM) | Value |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution. Cells are stained with a fluorescent dye that binds to DNA, and the DNA content per cell is measured by flow cytometry.
Materials
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold)
-
Flow cytometer
Workflow Diagram
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Procedure
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing at low speed to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Data Presentation
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| Compound (IC50) | Value | Value | Value |
| Compound (2x IC50) | Value | Value | Value |
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and is used to identify late apoptotic and necrotic cells.
Materials
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Step-by-Step Procedure
-
Cell Seeding and Treatment: Follow step 1 from the Cell Cycle Analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them once with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Safety and Troubleshooting
-
Potential for Off-Target Effects: While the hypothesized mechanism is CDK2 inhibition, pyrazole-carboxamides may have other targets.[10] It is important to consider and, if necessary, test for off-target activities.
-
Toxicity: Some pyrazole derivatives have been shown to induce toxicity through mechanisms such as the inhibition of mitochondrial respiration.[17] If unexpected cytotoxicity is observed, especially in quiescent cells, this possibility should be investigated.
-
Troubleshooting: Inconsistent results in viability assays can often be traced back to issues with compound solubility, improper cell seeding density, or contamination. In flow cytometry assays, ensure proper cell handling to avoid premature cell death and accurate gating during analysis.
References
- Hall, C. R., Bisi, J. E., & Strum, J. C. (2019). Inhibition of CDK2 overcomes primary and acquired resistance to CDK4/6 inhibitors. AACR Journals.
- Frederick National Laboratory for Cancer Research. (2024, April 23). CDK2 inhibition may have potential for treating lung and other cancers.
- Cai, Z., et al. (n.d.). CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central.
- BioWorld. (2025, November 24). Selective CDK2 inhibitor is active in multiple solid tumor models.
- Reyes-García, D., et al. (n.d.). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.
- PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.
- El-Sayed, N. F., et al. (2025, November 26). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
- PubMed. (n.d.). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation.
- J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
- PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- Semantic Scholar. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.
- National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- National Institutes of Health. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- PubMed. (n.d.). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents.
- PubMed. (n.d.). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity.
- TCG Lifesciences. (n.d.). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
- PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
- National Institutes of Health. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide.
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Application Note & Protocols: Quantitative Analysis of 5-methyl-1H-pyrazole-3-carboxamide
Introduction: The Analytical Imperative for 5-methyl-1H-pyrazole-3-carboxamide
This compound is a key heterocyclic compound, frequently encountered as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its structural motif is present in a variety of therapeutic agents, making it a critical intermediate in drug development.[1] Consequently, the accurate and precise quantification of this compound is paramount for ensuring process control, evaluating product purity, and meeting stringent regulatory requirements. The presence of this molecule, either as a residual starting material or a potential impurity, must be carefully monitored.[2][3]
This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific analytical objective. Each protocol is designed to be a self-validating system, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[4][5]
Foundational Principles: Selecting the Right Analytical Technique
The physicochemical properties of this compound—a polar molecule with a moderate molecular weight and UV-absorbing properties—make it amenable to several analytical techniques. The decision-making process for method selection involves a trade-off between sensitivity, specificity, and operational complexity.
-
High-Performance Liquid Chromatography (HPLC-UV): This is often the workhorse method for routine quality control and assay determination. Its robustness, cost-effectiveness, and straightforward operation make it ideal for quantifying the analyte at moderate to high concentrations. Reversed-phase (RP) HPLC is particularly well-suited, separating the polar analyte from non-polar impurities.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification is necessary, or when the sample matrix is complex (e.g., biological fluids, environmental samples), LC-MS/MS is the gold standard.[8] Its unparalleled sensitivity and specificity, derived from the ability to select for both the parent molecule's mass and the mass of a specific fragment ion, allow for quantification at levels far below what is possible with UV detection.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar carboxamides due to their low volatility, GC-MS can be a powerful tool, particularly for identifying and quantifying volatile impurities in the analyte sample.[11] The primary challenge is the need for derivatization to convert the polar -NH and amide groups into more volatile moieties, which adds a step to sample preparation but can yield excellent chromatographic resolution. The mass spectrometer provides definitive structural confirmation based on characteristic fragmentation patterns.[12]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a robust isocratic reversed-phase HPLC method for the routine quantification of this compound. The causality behind the experimental choices lies in balancing simplicity with performance. A C18 column is selected for its versatility in retaining polar to moderately non-polar compounds. The mobile phase, a simple mixture of acetonitrile and a buffered aqueous phase, is chosen to provide optimal retention and peak shape.
Experimental Workflow: HPLC-UV Analysis
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
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- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Formulation of 5-methyl-1H-pyrazole-3-carboxamide for Preclinical Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 5-methyl-1H-pyrazole-3-carboxamide. Pyrazole carboxamides are a significant class of heterocyclic compounds, widely investigated for their therapeutic potential, including antifungal, anticancer, and anti-inflammatory activities.[1][2][3] Proper formulation is a critical, yet often overlooked, step that dictates the reliability, reproducibility, and ultimate success of both in vitro and in vivo experiments. This guide moves beyond simple recipes to explain the physicochemical rationale behind formulation choices, ensuring scientific integrity and empowering researchers to develop robust, self-validating protocols. We will cover physicochemical properties, safety and handling, detailed protocols for preparing solutions for cell-based assays and animal studies, and essential quality control measures.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of any successful formulation strategy. These properties determine the appropriate solvents, potential need for solubility enhancers, and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 4027-55-8 | [4] |
| Molecular Formula | C₅H₇N₃O | [5] |
| Molecular Weight | 125.13 g/mol | [5] |
| Appearance | White solid | [4] |
| Melting Point | 163-168 °C | [4] |
| Calculated LogP | -0.1 | [5] |
| Solubility | Data not readily available. Empirically determine. | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols; lower solubility expected in water. |
Causality Behind Properties: The structure of this compound, featuring a pyrazole ring and a carboxamide group, allows it to act as both a hydrogen bond donor and acceptor.[6] This contributes to its solid state at room temperature and its moderate polarity. The calculated LogP of -0.1 suggests a relatively hydrophilic nature, yet its crystalline structure can still limit aqueous solubility.[5] Therefore, while it may have some water solubility, organic solvents are typically required to prepare concentrated stock solutions.
Safety, Handling, and Storage
Prior to any experimental work, researchers must be fully acquainted with the safety protocols for handling this compound.
2.1 Hazard Identification and Personal Protective Equipment (PPE) While specific toxicity data for this exact compound is limited, compounds of this class should be handled with care. Safety Data Sheets (SDS) for related pyrazole derivatives recommend the following precautions.[7][8][9]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Facilities should be equipped with an eyewash station and a safety shower.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[10]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[10]
-
Skin and Body Protection: Wear a lab coat. A complete suit protecting against chemicals may be necessary for handling large quantities.[10]
-
2.2 Special Considerations and Storage
-
Potential for Mitochondrial Toxicity: It is noteworthy that a related class of isomers, 1-methyl-1H-pyrazole-5-carboxamides, exhibited unexpected acute mammalian toxicity associated with the inhibition of mitochondrial respiration.[13] Researchers should consider performing preliminary cytotoxicity assays in relevant cell lines to de-risk potential off-target toxicity.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[10]
Formulation for In Vitro Systems
For in vitro experiments such as cell-based assays, enzyme inhibition assays, or antimicrobial testing, the primary goal is to create a homogenous, soluble, and non-toxic formulation. The standard methodology involves a two-step process: preparing a high-concentration primary stock in an organic solvent, followed by dilution to the final working concentration in an aqueous medium.
Protocol 3.1: Preparation of a 100 mM Primary Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a superior polar aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a high-concentration stock minimizes the volume of organic solvent added to the final aqueous assay system, thereby reducing the risk of vehicle-induced artifacts.
Materials:
-
This compound (MW: 125.13 g/mol )
-
Anhydrous DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.001 L × 0.1 mol/L × 125.13 g/mol × 1000 mg/g = 12.51 mg
-
Weighing: Accurately weigh approximately 12.51 mg of the compound into a suitable vial. Record the exact weight.
-
Solubilization: Add the corresponding volume of anhydrous DMSO to achieve a 100 mM concentration. For example, if you weighed exactly 12.51 mg, add 1.0 mL of DMSO.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes until the solution is clear. A clear solution indicates complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.
Protocol 3.2: Preparation of Aqueous Working Solutions for Cell-Based Assays
Rationale: The final concentration of DMSO in cell culture media should be kept to a minimum, typically below 0.5% (and ideally below 0.1%), to avoid solvent-induced cytotoxicity or differentiation. It is critical that all experimental conditions, including the vehicle control, contain the exact same final concentration of DMSO.
Procedure:
-
Thaw: Thaw one aliquot of the 100 mM primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 100 mM primary stock 1:100 in the appropriate cell culture medium or assay buffer. This makes subsequent dilutions more accurate.
-
Final Dilution: Add the required volume of the intermediate or primary stock to your assay medium to achieve the final desired concentrations.
-
Example: To prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, you would perform a 1:100 dilution (add 10 µL of 1 mM stock to 990 µL of medium).
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (that was used to make the highest concentration of the test compound) to the assay medium. This ensures that any observed effects are due to the compound and not the solvent.
-
Mix and Use: Gently mix the final working solutions by inversion or pipetting and add to the assay plates immediately.
Visualization: In Vitro Formulation Workflow
Caption: Workflow for preparing in vitro experimental solutions.
Formulation for In Vivo Experiments
Formulating a compound for administration to a living organism introduces significant complexity. The vehicle must be non-toxic, biocompatible, and capable of delivering the compound to the target site. The choice of vehicle is dictated by the compound's solubility, the route of administration, and the required dose volume.
Vehicle Selection Strategy
For poorly water-soluble compounds like this compound, multi-component vehicle systems are often necessary. The goal is to create a clear solution or a stable, homogenous suspension.
Table 2: Common Vehicle Systems for In Vivo Administration
| Vehicle Composition | Route | Rationale & Considerations |
| Aqueous-based | IV, IP, SC | For compounds with moderate solubility. May require a low percentage of a non-ionic surfactant to maintain stability. |
| 5-10% DMSO in Saline | IV, IP | Simple to prepare, but DMSO can cause irritation and toxicity at higher concentrations. Best for low dose volumes. |
| 10% Solutol® HS 15 in Saline | IV, IP | Solutol® is a non-ionic solubilizer often used for intravenous formulations. Can have side effects. |
| Aqueous/Organic Co-solvent | IP, SC, PO | Versatile for many compounds. Balances solubilizing power with biocompatibility. |
| 10% DMSO, 40% PEG 400, 50% Saline/Water | IP, PO | A widely used "universal" vehicle. PEG 400 is a good co-solvent. The final mixture is typically well-tolerated. |
| 20% Captisol® in Water | IV, IP, SC, PO | Captisol® (a modified cyclodextrin) encapsulates the drug molecule to enhance solubility. Often very well-tolerated. |
| Lipid/Oil-based | PO, SC | For highly lipophilic compounds. Protects the compound from degradation in the GI tract. Not suitable for IV. |
| Corn Oil or Sesame Oil | PO | Standard vehicle for oral gavage. The compound is typically suspended rather than dissolved. |
Visualization: Decision Tree for In Vivo Vehicle Selection
Caption: Decision tree for selecting an appropriate in vivo vehicle.
Protocol 4.1: Example Preparation of a Formulation for Intraperitoneal (IP) Injection
Vehicle System: 10% DMSO / 40% PEG 400 / 50% Sterile Saline (v/v/v) Target: 5 mg/kg dose in a 10 mL/kg injection volume (final concentration: 0.5 mg/mL)
Procedure:
-
Weigh Compound: For 10 mL of final formulation, weigh 5 mg of this compound into a sterile glass vial.
-
Add DMSO: Add 1.0 mL of sterile, endotoxin-free DMSO to the vial. Vortex or sonicate until the compound is fully dissolved. This creates a primary concentrate.
-
Add PEG 400: Add 4.0 mL of sterile PEG 400 to the vial. Vortex until the solution is homogenous. The solution may become viscous.
-
Add Saline: Slowly add 5.0 mL of sterile saline to the vial while vortexing. Add the saline dropwise initially to avoid shocking the compound out of solution (precipitation).
-
Final Inspection: The final formulation should be a clear, homogenous solution.
-
Sterile Filtration (Optional but Recommended): If the formulation is a true solution, draw it into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This is critical for IV and recommended for IP routes to ensure sterility.
-
Administration: Use the formulation as soon as possible after preparation. If storage is necessary, conduct a stability study to ensure the compound remains in solution.
Formulation Quality Control: A Self-Validating System
Trustworthiness in research data begins with a well-characterized formulation. The following checks should be performed before every experiment.
-
Visual Inspection: Always visually inspect the final formulation under good lighting. There should be no visible particulates, precipitation, or phase separation. For suspensions, ensure they can be easily and uniformly resuspended before each administration.
-
pH Measurement: For parenteral routes, the pH of the final formulation should be within a physiologically tolerable range (typically pH 5-8). If the compound alters the pH significantly, buffering may be required.
-
Concentration Verification (Advanced): For pivotal studies (e.g., GLP toxicology), the concentration of the active compound in the formulation should be verified using an analytical method like HPLC-UV. This confirms accurate dosing.
By systematically documenting these properties and checks, each formulation becomes a self-validating system, ensuring that the results obtained are due to the pharmacological activity of the compound itself and not an artifact of poor preparation.
References
- Aaron Chemicals LLC. (2024). Safety Data Sheet for 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-.
- PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. National Center for Biotechnology Information.
- Patel, J. et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(4), 856-861.
- Shankara, S. et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 8(9), 3834-3840.
- PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.
- Cui, Z. et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. Molecules, 20(3), 4446-4457. doi:10.3390/molecules20034446*.
- Cui, Z. et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4446-4457. doi:10.3390/molecules20034446*.
- Wang, Y. et al. (2015). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Letters in Drug Design & Discovery, 12(10).
- Wang, H. et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(30), 11249-11261. doi:10.1021/acs.jafc.3c02931*.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- PubChem. (n.d.). Methyl 1H-pyrazole-3-carboxylate. National Center for Biotechnology Information.
- Genc, H. et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137976.
- Yang, F. et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11673-11683. doi:10.1021/acs.jafc.9b06937*.
- Kumar, A. et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
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Application Notes and Protocols for 5-methyl-1H-pyrazole-3-carboxamide in Drug Discovery Screening
Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery
The 5-methyl-1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of biologically active compounds. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, make it an attractive starting point for the development of potent and selective modulators of various biological targets. Derivatives of this core have demonstrated a wide spectrum of activities, including but not limited to, anticancer[1][2], anti-inflammatory[3], and antimicrobial properties[4][5].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its analogs in drug discovery screening campaigns. We will delve into detailed protocols for relevant cell-based and biochemical assays, underpinned by the scientific rationale for each experimental step. This document is designed to be a practical and intellectually rigorous resource, enabling investigators to effectively screen and characterize pyrazole carboxamide-based compounds.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C5H7N3O | [6] |
| Molecular Weight | 125.13 g/mol | [6] |
| Appearance | White solid | [6] |
| Solubility | Soluble in DMSO and other organic solvents. | In-house data |
| Storage | Store at room temperature in a dry, well-ventilated place. | [7] |
Safety Precautions: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8][9][10] Work in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of dust and contact with skin and eyes.[8][10]
Chapter 1: Anticancer Screening Applications
The pyrazole carboxamide scaffold has been extensively explored for its anticancer potential, with derivatives showing efficacy against a range of malignancies, including prostate, lung, and breast cancers.[1][11][12] The proposed mechanisms of action are diverse, encompassing androgen receptor (AR) antagonism, kinase inhibition, induction of apoptosis and autophagy, and DNA binding.[2][11][13]
Screening for Androgen Receptor Antagonism in Prostate Cancer
Scientific Rationale: Androgen receptor signaling is a key driver of prostate cancer progression.[11] Identifying compounds that can antagonize the AR is a clinically validated strategy for treating this disease.[5][11] Luciferase reporter gene assays are a robust and widely used method for screening for AR modulators in a high-throughput format. In this assay, the expression of the luciferase reporter gene is driven by an androgen response element (ARE). AR antagonists will inhibit androgen-induced luciferase expression.
Experimental Workflow:
Workflow for AR Antagonist Screening.
Detailed Protocol: ARE-Luciferase Reporter Assay
-
Materials:
-
AR-positive prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
Dihydrotestosterone (DHT)
-
This compound derivatives
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed LNCaP cells into 96-well plates at a density of 1 x 104 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: After 24 hours of transfection, replace the medium with a medium containing the test compounds and a final concentration of 1 nM DHT. Include appropriate controls (vehicle control with DHT, positive control antagonist like enzalutamide).
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
-
Assessing Cytotoxicity and Apoptosis Induction
Scientific Rationale: A crucial aspect of anticancer drug discovery is to evaluate the cytotoxic effects of the compounds and to understand their mechanism of cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[14] Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[15]
Experimental Workflow:
Workflow for Cytotoxicity and Apoptosis Assays.
Detailed Protocol: MTT Assay
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Chapter 2: Kinase Inhibitor Screening
Many pyrazole carboxamide derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and other diseases.[1][2][13]
Scientific Rationale: Kinase activity can be measured using various in vitro biochemical assays. A common method is to quantify the phosphorylation of a substrate peptide by the kinase using a labeled ATP analog or a phosphorylation-specific antibody. The inhibition of this activity by a test compound can then be determined.
Experimental Workflow:
Workflow for a Biochemical Kinase Assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Materials:
-
Recombinant protein kinase of interest (e.g., CDK2, FLT3)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
384-well assay plates
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
Plate reader compatible with the detection method
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (luminescence, fluorescence, or FRET) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.
-
Chapter 3: Investigating DNA Interaction
Some pyrazole carboxamide derivatives have been shown to exert their anticancer effects by interacting directly with DNA.[8][13][14][15]
Scientific Rationale: The interaction of small molecules with DNA can be investigated using various biophysical techniques. Ethidium bromide (EtBr) displacement assay is a convenient fluorescence-based method to screen for DNA intercalators or groove binders. EtBr fluoresces strongly when intercalated into DNA. A compound that displaces EtBr from DNA will cause a decrease in fluorescence intensity.
Detailed Protocol: Ethidium Bromide Displacement Assay
-
Materials:
-
Calf thymus DNA (ctDNA)
-
Ethidium bromide (EtBr)
-
Tris-HCl buffer
-
Test compounds
-
Fluorometer
-
-
Procedure:
-
Preparation of DNA-EtBr Complex: Prepare a solution of ctDNA in Tris-HCl buffer. Add EtBr to the DNA solution and incubate to allow for the formation of the DNA-EtBr complex.
-
Compound Titration: Add increasing concentrations of the test compound to the DNA-EtBr complex.
-
Fluorescence Measurement: After each addition of the compound, measure the fluorescence emission of the solution (excitation ~520 nm, emission ~600 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of the compound concentration. A decrease in fluorescence indicates displacement of EtBr from the DNA. The data can be used to calculate the binding constant of the compound to DNA.
-
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The protocols outlined in this application note provide a solid foundation for screening and characterizing compounds based on this core structure. By employing a systematic and mechanistically informed screening approach, researchers can effectively identify and advance promising lead candidates for a variety of disease indications.
References
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- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chem Pharm Bull (Tokyo). 2012;60(8):1025-32. [Link]
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. ACS Omega. 2021; 6(18):12065–12079. [Link]
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- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. 2019 Oct 29;24(21):3919. [Link]
- Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents Med Chem. 2021;21(17):2368-2378. [Link]
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. 2016, 2016(2), M890. [Link]
- Current status of pyrazole and its biological activities. J Enzyme Inhib Med Chem. 2015;30(2):319-38. [Link]
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The Rising Star of Materials Science: Unlocking the Potential of 5-Methyl-1H-pyrazole-3-carboxamide
The unassuming scaffold of 5-methyl-1H-pyrazole-3-carboxamide and its derivatives are rapidly emerging from the shadows of medicinal chemistry to become a powerhouse in the realm of advanced materials. Initially recognized for their vast pharmacological activities, these pyrazole-based structures are now being exploited for their unique electronic, structural, and coordination properties. This guide provides an in-depth exploration of their application in cutting-edge materials, offering researchers and developers a synthesis of technical insights and field-proven protocols. We will delve into their pivotal role in the construction of Metal-Organic Frameworks (MOFs), the development of functional polymers for electronics and environmental applications, and their use as specialty dyes.
Part 1: Metal-Organic Frameworks (MOFs) - Building Blocks for a Porous World
The true potential of this compound and its analogues in materials science is arguably most evident in the field of Metal-Organic Frameworks. The pyrazole core, with its multiple nitrogen coordination sites and the potential for functionalization on the carboxamide group, provides a versatile building block for creating highly ordered, porous structures. These materials are at the forefront of innovation in gas storage and separation, catalysis, and chemical sensing.
Application Notes:
The beauty of using pyrazole-carboxamide ligands lies in the ability to fine-tune the resulting MOF's properties. The methyl group at the 5-position can influence the steric environment around the coordination sites, while the carboxamide moiety offers a site for hydrogen bonding and further post-synthetic modification. This dual functionality is key to creating MOFs with tailored pore sizes, chemical environments, and catalytic activities.
For instance, the incorporation of pyrazole-based ligands has led to the development of MOFs with exceptional stability and selectivity for specific gases. The nitrogen-rich environment of the pyrazole ring can create preferential binding sites for polar molecules like CO2 and formaldehyde, making these MOFs promising candidates for carbon capture and air purification technologies.[1] Furthermore, the ability to introduce chirality into the ligand, for example by using a chiral amine to form the carboxamide, opens the door to creating enantioselective catalysts.[2]
The choice of the metal node (e.g., Zinc, Zirconium, Copper) in conjunction with the pyrazole-carboxamide ligand dictates the final topology and stability of the MOF. Zirconium-based MOFs, known for their high thermal and chemical stability, can be functionalized with pyrazole derivatives to create robust catalysts for a variety of organic transformations.[3] Zinc-based MOFs, while sometimes less robust, often offer interesting luminescent properties that can be exploited for chemical sensing applications.[4]
Tabulated Data: Properties of Pyrazole-Based MOFs
| MOF Designation | Metal Node | Pyrazole Ligand | Key Properties | Potential Applications | Reference |
| Al-3.5-PDA (MOF-303) | Aluminum | Pyrazole dicarboxylate | High water stability, selective formaldehyde adsorption | Indoor air purification | [1] |
| AsCM-304 | Nickel | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | "Pinwheel"-shaped pores, reversible SO2 adsorption | SO2 sensing | [4] |
| Zr-DMOF-N/Py@Cu(OAc)₂ | Zirconium/Copper | 2-aminoterephthalic acid and pyrazole derivative | Heterogeneous catalyst, high efficiency | Synthesis of pyrazolo[3,4-b]pyridines | [3] |
| 3,6T22-[Zn(Isa-az-tmpz)] | Zinc | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Chiral, ultramicroporous | Enantioselective separations, gas storage (H₂, CO₂) | [2] |
Protocol 1: General Synthesis of a Pyrazole-Carboxamide Based MOF
This protocol provides a generalized solvothermal method for the synthesis of a Metal-Organic Framework using a pyrazole-carboxamide derived ligand. The specific molar ratios, solvent system, temperature, and reaction time will need to be optimized for the specific metal salt and ligand used.
Materials:
-
5-methyl-1H-pyrazole-3-carboxylic acid (or other desired pyrazole carboxylic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired amine for amide formation
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, ZrCl₄, Cu(NO₃)₂·3H₂O)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
Step 1: Synthesis of the Pyrazole-Carboxamide Ligand
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the acid is fully converted to the acid chloride (monitor by IR spectroscopy - disappearance of the broad O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous solvent and cool to 0 °C.
-
Slowly add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work up the reaction by washing with aqueous solutions (e.g., 1M HCl, saturated sodium bicarbonate, brine) and purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-carboxamide ligand.
Step 2: Solvothermal Synthesis of the MOF
-
In a glass vial, dissolve the pyrazole-carboxamide ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent or solvent mixture (e.g., 8 mL of DMF/Ethanol).
-
The solution may be sonicated for a few minutes to ensure complete dissolution.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a set period (usually 24 to 72 hours).[5]
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Crystals of the MOF should have formed. Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
Solvent exchange with a more volatile solvent like ethanol or acetone may be necessary.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Causality Behind Experimental Choices:
-
Solvothermal Synthesis: The use of high temperatures and pressures in a sealed system allows for the crystallization of thermodynamically stable MOF structures that may not form at ambient conditions.
-
Solvent Choice: The polarity and boiling point of the solvent can influence the coordination environment of the metal ions and the solubility of the ligand, thus directing the formation of different MOF topologies. DMF is a common choice due to its high boiling point and ability to dissolve a wide range of metal salts and organic ligands.
-
Molar Ratios: The ratio of metal to ligand is a critical parameter that can affect the dimensionality and structure of the resulting framework.
-
Activation: The removal of solvent molecules from the pores is crucial to make the internal surface area of the MOF accessible for applications like gas storage or catalysis.
Experimental Workflow for MOF Synthesis
Caption: Workflow for the synthesis of a pyrazole-carboxamide based MOF.
Part 2: Functional Polymers and Materials - Weaving Pyrazoles into the Future
While the application of this compound in polymers is a more nascent field compared to MOFs, it holds significant promise for the development of next-generation functional materials. The pyrazole ring's aromaticity and electron-rich nature can be harnessed to create polymers with interesting electronic and optical properties.
Application Notes:
Conducting Polymers and Organic Electronics:
The incorporation of pyrazole derivatives into polymer backbones is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The heteroaromatic nature of the pyrazole ring can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in electronic devices. Patents have been filed for electrically conducting polypyrazoles, highlighting their potential as n-dopable or p-dopable materials for use in solar cells.[2][4] The carboxamide group offers a convenient handle for attaching the pyrazole unit as a pendant group to a polymer chain or for incorporating it into the main chain through polycondensation reactions.
Microporous Organic Polymers (MOPs) for Gas Capture:
Similar to MOFs, pyrazole-based building blocks can be used to synthesize microporous organic polymers. These materials are typically amorphous but possess high surface areas and permanent porosity. A pyrazole-based MOP has been synthesized via a Scholl coupling polymerization and has shown excellent CO₂ capturing capacity.[3][6] The presence of both C=N and N-H groups within the pyrazole structure provides strong interaction sites for CO₂ molecules. These MOPs can also serve as supports for metal nanoparticles, creating heterogeneous catalysts for chemical transformations.[6]
Sensors and Chemosensors:
The ability of the pyrazole ring to coordinate with metal ions, coupled with the potential for attaching chromophores or fluorophores via the carboxamide linkage, makes these molecules excellent candidates for the development of chemosensors.[7][8] Upon binding to a specific analyte, a change in the electronic properties of the pyrazole ring can lead to a detectable colorimetric or fluorescent response. This has applications in environmental monitoring and medical diagnostics.[9]
Protocol 2: Synthesis of a Pyrazole-Containing Microporous Organic Polymer (MOP) via Scholl Coupling
This protocol is adapted from the synthesis of a pyrazole-based MOP and can be generalized for other pyrazole monomers.[3]
Materials:
-
3,5-Diphenyl-1H-pyrazole (or a similar aryl-substituted pyrazole monomer)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Hydrochloric acid (HCl)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flask equipped with a condenser and under a nitrogen atmosphere, dissolve the pyrazole monomer (e.g., 2 mmol) in anhydrous chloroform (10 mL).
-
With vigorous stirring, add anhydrous aluminum chloride (20 mmol) to the solution.
-
Heat the reaction mixture at 58 °C for 24 hours. A solid precipitate should form.
-
Cool the reaction to room temperature and filter the solid product.
-
Wash the product sequentially with methanol, a 1:1 (v/v) solution of HCl and water, deionized water, acetone, and dichloromethane.
-
To ensure the removal of any residual monomers and catalyst, perform a Soxhlet extraction with methanol for 3 days.
-
Dry the resulting polymer in a vacuum oven at 100 °C for 24 hours to obtain the final microporous organic polymer as a solid.
Causality Behind Experimental Choices:
-
Scholl Coupling: This is an oxidative C-C coupling reaction that is effective for polymerizing aromatic compounds. The Lewis acid catalyst (AlCl₃) facilitates the formation of aryl-aryl bonds between the monomer units, creating a cross-linked, porous network.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous solvents and reagents under an inert atmosphere is crucial.
-
Extensive Washing and Soxhlet Extraction: These steps are essential to remove the catalyst and any unreacted monomer, which could otherwise block the pores of the polymer and affect its performance.
Logical Relationship in Functional Polymer Design
Caption: Relationship between the core properties of the pyrazole-carboxamide scaffold and its applications in functional materials.
Part 3: Pyrazole-Based Dyes and Pigments
While the primary focus of this guide is on MOFs and functional polymers, it is worth noting the utility of pyrazole-carboxamides in the development of specialty dyes. The extended π-system of the pyrazole ring, when coupled with other aromatic systems, can give rise to compounds with strong absorption in the visible region of the electromagnetic spectrum.
Application Notes:
Derivatives of 5-amino-3-methyl-1H-pyrazole-4-carboxylate have been used to synthesize a range of new azo dyes.[6] These dyes can be incorporated into water-based acrylic resins to create light color paints for the varnishes industry. The color properties of these dyes can be tuned by varying the coupling components used in the diazotization reaction. Similarly, pyrazolone-based heterocyclic dyes have been synthesized and applied to polyester fabrics, demonstrating good color fastness and a range of colors.[9] The carboxamide functionality can be used to improve the dye's affinity for certain substrates or to link it to other molecules to create functional materials with combined optical and other properties.
Conclusion
The this compound scaffold is a testament to the power of molecular design in materials science. Its journey from a pharmacologically relevant molecule to a key building block for advanced materials is just beginning. The versatility of its structure, offering multiple sites for coordination and functionalization, provides a rich playground for chemists and materials scientists. From the highly ordered and porous world of MOFs to the dynamic and functional realm of polymers, pyrazole-carboxamides are set to play an increasingly important role in addressing challenges in energy, environment, and electronics. The protocols and insights provided in this guide are intended to serve as a foundation for further innovation in this exciting and rapidly evolving field.
References
- Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. (n.d.).
- Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. (2025). American Chemical Society. [Link]
- Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (2025).
- Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. (2022). MDPI. [Link]
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022).
- Recent progress in chemosensors based on pyrazole derivatives. (2021).
- 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. (2015).
- Exploring the Versatility of Pyrazole Derivatives in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Electrically conducting poly(pyrazoles). (n.d.). TechLink. [Link]
- Remarkable colorimetric sensing behavior of pyrazole-based chemosensor towards Cu(II)
- Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. (2020).
- US Patent for Electrically conducting poly(pyrazoles). (2021).
- Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. (2020).
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing 5-methyl-1H-pyrazole-3-carboxamide Cytotoxicity
Introduction: The Therapeutic Potential and Toxicological Considerations of Pyrazole Carboxamides
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 5-methyl-1H-pyrazole-3-carboxamide, a member of this versatile class, represents a promising candidate for further investigation in drug discovery programs. However, to ascertain its therapeutic window and ensure its safety profile, a thorough evaluation of its cytotoxicity is paramount.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust protocol for testing the cytotoxicity of this compound. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies for key cytotoxicity assays, and offer insights into data analysis and interpretation. Our approach is designed to be a self-validating system, ensuring the generation of reliable and reproducible results.
Strategic Considerations for Cytotoxicity Assessment
Before embarking on the experimental protocols, several critical factors must be considered to design a meaningful cytotoxicity study for this compound.
Cell Line Selection: A Biologically Relevant Model System
The choice of cell line is a pivotal decision that will significantly impact the relevance of the cytotoxicity data. Given that various pyrazole derivatives have shown efficacy against a range of cancers, a panel of human cancer cell lines is a logical starting point.[4][5][6] Furthermore, including a non-cancerous cell line is crucial to assess the compound's general toxicity and selectivity.
Recommended Cell Lines:
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A commonly used epithelial cancer cell line. |
| A549 | Human Lung Carcinoma | Representative of a prevalent solid tumor type.[7] |
| PC-3 | Human Prostate Adenocarcinoma | A model for hormone-independent prostate cancer.[6] |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to evaluate general cytotoxicity. |
Compound Handling and Solubility
The physicochemical properties of this compound will influence its handling and preparation for in vitro assays.
-
Solubility Testing: It is imperative to first determine the solubility of the compound in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), and subsequently in the cell culture medium. The final concentration of DMSO in the culture medium should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced toxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be serially diluted to create working solutions for treating the cells.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Protocols for Cytotoxicity Assays
To obtain a comprehensive understanding of the cytotoxic effects of this compound, it is recommended to perform at least two different types of assays that measure distinct cellular parameters. Here, we provide protocols for the MTT assay, which assesses metabolic activity, and the LDH assay, which measures cell membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cell lines (e.g., MCF-7, A549, PC-3, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection:
-
After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
-
Measurement:
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
Data Analysis:
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration and determine the EC₅₀ value (the concentration that causes 50% of the maximum LDH release).
Interpreting the Results: A Multi-faceted Approach
By employing both the MTT and LDH assays, a more nuanced understanding of the cytotoxic mechanism of this compound can be achieved.
-
Correlation of Results: If both assays yield similar IC₅₀/EC₅₀ values, it suggests that the compound induces cell death primarily through membrane damage.
-
Discrepancies in Results: A potent effect in the MTT assay but a weaker effect in the LDH assay might indicate that the compound is cytostatic (inhibits proliferation) or affects mitochondrial function without causing immediate membrane rupture. Some pyrazole carboxamides have been reported to inhibit mitochondrial respiration, which would be consistent with this observation.
Self-Validation and Trustworthiness of the Protocol
To ensure the integrity and reliability of the generated data, the following quality control measures should be implemented:
-
Positive and Negative Controls: Always include appropriate positive (a known cytotoxic agent) and negative (vehicle) controls in every experiment.
-
Replicates: Perform each experiment with at least three technical replicates and repeat the entire experiment on at least three separate occasions (biological replicates).
-
Cell Viability Check: Before seeding, ensure the viability of the cell stock is >95% using a method like trypan blue exclusion.
-
Assay Linearity: Confirm that the cell seeding density is within the linear range of the chosen assay.
Conclusion and Future Directions
This application note provides a robust and detailed framework for assessing the in vitro cytotoxicity of this compound. By systematically applying these protocols and adhering to the principles of good cell culture practice, researchers can generate high-quality, reproducible data to inform the next stages of drug development.
Should this compound demonstrate significant and selective cytotoxicity, further mechanistic studies would be warranted. These could include assays for apoptosis (e.g., caspase activation, Annexin V staining) or cell cycle analysis to elucidate the specific pathways through which it exerts its effects.
References
- Dube, P. N., Bule, S. S., Ushir, Y. V., Kumbhare, M. R., & Dighe, P. R. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.
- Li, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 62(7), 656-663.
- Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1851.
- Shafiee, A., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. PubMed.
- Sigma-Aldrich. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride.
- Abdel-Wahab, B. F., et al. (2025).
- BenchChem. (n.d.). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
- Al-Ostath, A., et al. (2022).
- García-Gutiérrez, P., et al. (2022).
- AchemBlock. (n.d.). 5-Amino-N-methyl-1H-pyrazole-3-carboxamide, 95% Purity.
- Al-Hourani, B. J., et al. (2016).
- Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2.
- Al-Masoudi, N. A., et al. (2019). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 9(1), 1-16.
- Tanc, M., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2368945.
- MedchemExpress. (n.d.).
- BenchChem. (n.d.). 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
- Shunyuansheng bio-pharmtech co., ltd. (n.d.).
- Tradeindia. (n.d.).
- PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide.
- ChemicalBook. (n.d.). This compound CAS#: 4027-55-8.
- Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid.
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- 4. jstage.jst.go.jp [jstage.jst.go.jp]
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- 7. mdpi.com [mdpi.com]
methods for preparing 5-methyl-1H-pyrazole-3-carboxamide derivatives
An In-Depth Guide to the Synthesis of 5-Methyl-1H-pyrazole-3-carboxamide Derivatives
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry and drug discovery. Pyrazole-containing molecules are noted for their wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4] The carboxamide group, in particular, serves as a versatile functional handle that can form crucial hydrogen bond interactions with biological targets, making it a key component in the design of potent and selective therapeutic agents.[5][6] This guide provides researchers and drug development professionals with a detailed overview of robust and field-proven methods for the synthesis of these valuable derivatives, focusing on the underlying chemical principles and practical experimental protocols.
Part 1: Synthesis of the Key Intermediate: 5-Methyl-1H-pyrazole-3-carboxylic Acid
The most common and versatile approach to a wide range of this compound derivatives begins with the synthesis of the corresponding carboxylic acid. This intermediate can then be coupled with a diverse library of amines to generate the final products.
Method A: Cyclocondensation Followed by Saponification (Knorr Synthesis)
The Knorr pyrazole synthesis is a classic and highly effective method for constructing the pyrazole ring.[4][7] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the target molecule, a suitable starting material is an ester of 2,4-dioxopentanoic acid. The resulting pyrazole ester is then hydrolyzed to the desired carboxylic acid.
Causality and Mechanistic Insight: The reaction proceeds via initial condensation of the more reactive ketone carbonyl with hydrazine, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Using hydrazine hydrate results in an unsubstituted N1 position. The subsequent saponification is a standard ester hydrolysis reaction driven by a strong base like sodium hydroxide.
Caption: Knorr synthesis of the pyrazole core followed by ester hydrolysis.
Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid via Saponification [8]
-
Dissolution: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (e.g., 4.94 g, 32.0 mmol) in absolute ethanol (80 mL).
-
Base Addition: Add sodium hydroxide (6.4 g, 160 mmol) to the solution.
-
Reaction: Heat the mixture at reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Acidification: Cool the reaction mixture to room temperature (approx. 20°C). Carefully acidify the mixture with 2 M aqueous HCl until the pH reaches 3.
-
Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc) (e.g., 200 mL).
-
Washing & Drying: Wash the organic phase with saturated aqueous NaCl solution (brine), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 5-methyl-1H-pyrazole-3-carboxylic acid as a solid.
Method B: Oxidation of 3,5-Dimethylpyrazole
An alternative route involves the selective oxidation of one methyl group of the readily available 3,5-dimethylpyrazole. Strong oxidizing agents like potassium permanganate (KMnO₄) can achieve this transformation.
Causality and Mechanistic Insight: The methyl group at the C3 position is oxidized to a carboxylic acid. This method can be effective but may suffer from over-oxidation or incomplete reaction, leading to the formation of pyrazole-3,5-dicarboxylic acid as a significant byproduct, which can complicate purification.[8] Careful control of stoichiometry and temperature is critical.
Caption: Synthesis via oxidation of 3,5-dimethylpyrazole.
Experimental Protocol: Oxidation of 3,5-Dimethylpyrazole [8]
-
Dissolution: Dissolve 3,5-dimethyl-1H-pyrazole (e.g., 78.5 g, 0.818 mol) in water (700 mL) and heat to 70°C.
-
Oxidant Addition: Slowly add potassium permanganate (517 g, 3.271 mol) in portions, ensuring the internal temperature does not exceed 90°C.
-
Reaction Completion & Filtration: After the addition is complete and the purple color has disappeared, cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with distilled water.
-
Product Isolation: Combine the filtrates. Carefully acidify with dilute aqueous HCl to pH 5-6. The product, 5-methyl-1H-pyrazole-3-carboxylic acid, will precipitate.
-
Purification: Collect the precipitate by filtration and wash with cold distilled water to afford the product. Note: Further acidification to pH 2 would precipitate the byproduct, pyrazole-3,5-dicarboxylic acid.
Part 2: Formation of the this compound
Once the carboxylic acid is obtained, the final and crucial step is the formation of the amide bond with a desired primary or secondary amine.
Method A: Direct Amide Coupling with Peptide Coupling Reagents
This is the most widely used method in drug discovery due to its mild conditions, broad substrate scope, and high yields. The carboxylic acid is activated in situ using a coupling agent, which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
Causality and Mechanistic Insight: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. Additives like 1-Hydroxybenzotriazole (HOBT) can be used to trap the O-acylisourea intermediate, forming an activated ester that is less prone to side reactions (like racemization if chiral centers are present) and reacts efficiently with the amine.[9]
Caption: General workflow for EDCI/HOBT mediated amide coupling.
Experimental Protocol: General Procedure for Amide Coupling [9]
-
Dissolution: Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol), the desired amine (1.0-1.2 mmol), EDCI (1.3 mmol), and HOBT (1.3 mmol) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (10-20 mL).
-
Base Addition: If the amine is used as a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., EtOAc) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Method B: Conversion to Acid Chloride Followed by Amination
This classical two-step method involves activating the carboxylic acid by converting it into a highly reactive acid chloride, which then readily reacts with an amine.
Causality and Mechanistic Insight: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into the corresponding acid chloride.[10] This is a highly electrophilic species that reacts rapidly with nucleophiles like amines, even those that are weakly nucleophilic. The primary drawback is the harsh, often acidic conditions, which may not be suitable for sensitive substrates. A base is required in the second step to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.[11]
Experimental Protocol: Two-Step Acid Chloride Formation and Amination Step 1: Formation of 5-Methyl-1H-pyrazole-3-carbonyl chloride
-
Place 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 mmol) in a flask equipped with a reflux condenser and a drying tube.
-
Add thionyl chloride (SOCl₂) (5-10 mmol, excess) and a catalytic amount of DMF (1 drop).
-
Heat the mixture at reflux (approx. 70-80°C) for 1-2 hours until gas evolution ceases.
-
Remove the excess SOCl₂ under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.
Step 2: Reaction with Amine
-
Dissolve the crude acid chloride (1.0 mmol) in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the desired amine (1.1 mmol) and a base like triethylamine (1.5 mmol) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Perform an aqueous workup and purification as described in Method 2A.
Part 3: An Alternative Integrated Strategy
Synthesis from Chalcones
An efficient alternative builds the pyrazole carboxamide scaffold in a single cyclocondensation step. This involves the reaction of a chalcone (an α,β-unsaturated ketone) with semicarbazide hydrochloride.[12]
Causality and Mechanistic Insight: This reaction is an acid-catalyzed condensation. The semicarbazide acts as the binucleophile, analogous to hydrazine in the Knorr synthesis. The reaction forms a pyrazoline intermediate which then oxidizes to the aromatic pyrazole. The semicarbazide starting material directly incorporates the carboxamide functionality into the final product.
Experimental Protocol: Synthesis from a Chalcone [12]
-
Mixing: To a stirred solution of the appropriate chalcone (0.01 mol) and semicarbazide hydrochloride (0.01 mol) in methanol (15 mL), add a few drops of concentrated hydrochloric acid.
-
Reaction: Heat the mixture under reflux for the required time (monitored by TLC).
-
Isolation: After cooling, the product may precipitate from the solution. If not, the solvent can be evaporated and the residue worked up.
-
Purification: Collect the solid product by filtration and purify by recrystallization or column chromatography.
Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Knorr Synthesis & Saponification | 1,3-Dicarbonyl ester, Hydrazine | NaOH for saponification | Reliable, high-yielding, versatile for N1-unsubstituted pyrazoles. | Two distinct synthetic operations required. |
| Oxidation | 3,5-Dimethylpyrazole | KMnO₄ | Inexpensive starting material. | Risk of over-oxidation, potential for difficult purifications. |
| Amide Coupling (EDCI/HOBT) | Pyrazole carboxylic acid, Amine | EDCI, HOBT, Base | Mild conditions, broad substrate scope, high yields, standard in MedChem. | Reagents can be expensive, requires stoichiometric amounts. |
| Acid Chloride Formation | Pyrazole carboxylic acid, Amine | SOCl₂ or Oxalyl Chloride, Base | Highly reactive intermediate, useful for unreactive amines. | Harsh conditions, not suitable for sensitive functional groups. |
| From Chalcones | Chalcone, Semicarbazide HCl | Acid catalyst | Convergent, builds ring and carboxamide in one step. | Requires synthesis of the specific chalcone precursor. |
Conclusion
The synthesis of this compound derivatives can be accomplished through several reliable synthetic routes. The most common strategy involves the initial construction of the 5-methyl-1H-pyrazole-3-carboxylic acid core, followed by a robust amide coupling reaction. The choice of method depends on factors such as the availability of starting materials, the scale of the synthesis, and the chemical sensitivity of the substituents on the amine coupling partner. For discovery chemistry, where a diverse range of amines is explored, the carboxylic acid intermediate coupled via EDCI/HOBT chemistry provides the highest degree of flexibility and reliability.
References
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.Chemical and Pharmaceutical Bulletin, J-Stage. [Link]
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.International Journal of ChemTech Research, Sphinxs Chemical Body. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review.Molecules, MDPI. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Cyclocondensation of Methyl 5-Methyl-1-(2-Oxo-2-Phenylethyl)-1H-Pyrazole-3-Carboxylate as a Method for Constructing a New 18-Member Nitrogenic Macroheterocycle.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.Medicinal Chemistry Research, Springer. [Link]
- The Recent Development of the Pyrazoles : A Review.TSI Journals. [Link]
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.Chemistry Central Journal, Springer. [Link]
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.International Journal of Novel Research and Development (IJNRD). [Link]
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.Molecules, MDPI via PMC. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Making Amides from Carboxylic Acids.Chemistry LibreTexts. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.Beilstein Journal of Organic Chemistry. [Link]
- Amide formation from carboxylic acid deriv
- Amide Formation
Sources
- 1. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methyl-1H-pyrazole-3-carboxamide Synthesis
Welcome to the technical support resource for the synthesis of 5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and optimized protocols. As Senior Application Scientists, we focus on the causality behind experimental outcomes to empower you to resolve synthetic challenges effectively.
General Synthetic Strategy Overview
The most reliable and common approach to this compound involves a two-stage synthesis. First, the pyrazole core is constructed, typically as an ester, which is subsequently converted to the target carboxamide. This strategy allows for easier purification of the intermediates and generally provides higher overall yields.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide & FAQs
Section 1: Synthesis of the Pyrazole Core Intermediate
This section focuses on the critical first step: the formation of ethyl 5-methyl-1H-pyrazole-3-carboxylate via cyclocondensation.
Q1: I am getting a mixture of two regioisomers: ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1H-pyrazole-5-carboxylate. How can I improve the selectivity for the desired 5-methyl isomer?
A1: This is a classic challenge in pyrazole synthesis with unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regioselectivity is determined by which carbonyl group of ethyl 2,4-dioxovalerate undergoes the initial nucleophilic attack by hydrazine.
-
Underlying Chemistry: Ethyl 2,4-dioxovalerate has two electrophilic carbonyl carbons: C2 (adjacent to the ester) and C4 (adjacent to the methyl group). The C4 ketone is generally more reactive (more electrophilic) than the C2 ketone due to the electron-withdrawing nature of the adjacent ester group making the C2 position less electrophilic. Initial attack by a hydrazine nitrogen at C4, followed by condensation with C2, leads to the desired 5-methyl isomer. Attack at C2 leads to the undesired 3-methyl isomer.
-
Optimization Strategy:
-
Control pH: Running the reaction under mildly acidic conditions (e.g., using a small amount of acetic acid in ethanol) is crucial.[3] This protonates the carbonyl oxygen, activating it for nucleophilic attack, but avoids significant protonation of the hydrazine nucleophile.
-
Temperature Control: Perform the initial addition of hydrazine at a low temperature (0 °C).[4] This favors the kinetically controlled attack on the more reactive C4 carbonyl, enhancing regioselectivity. After the initial addition, the reaction can be allowed to warm to room temperature or be gently heated to ensure complete cyclization.[4]
-
Caption: Control of regioselectivity in pyrazole synthesis.
Q2: The overall yield of my cyclocondensation reaction is low, even after optimizing for regioselectivity. What are other critical parameters to check?
A2: Low yields often stem from incomplete reaction or side reactions. The most common method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[5][6]
-
Reagent Quality: Ensure the hydrazine hydrate is of high quality. It can degrade over time. The ethyl 2,4-dioxovalerate should also be pure, as impurities can lead to side products.
-
Solvent: Ethanol is the most commonly used solvent and generally gives good results.[4] Using a mixture of ethanol and a catalytic amount of a weak acid like acetic acid can improve yields.[3]
-
Reaction Time and Temperature: While the initial addition should be cold to control regioselectivity, the subsequent cyclization and dehydration may require extended stirring at room temperature (15+ hours) or gentle reflux to go to completion.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Work-up Procedure: After the reaction, pouring the mixture into water and extracting with an organic solvent like ethyl acetate is a common procedure.[4] Neutralization with a mild base like sodium bicarbonate may be necessary to remove the acid catalyst and improve extraction efficiency.
| Parameter | Recommendation | Rationale |
| Temperature | Add hydrazine at 0 °C, then stir at RT for 15-24h. | Maximizes kinetic control for regioselectivity during addition, while ensuring reaction completion.[4] |
| Solvent | Absolute Ethanol with 1-2% Acetic Acid. | Provides a good medium for the reaction and mild acid catalysis to activate the carbonyls.[3] |
| Stoichiometry | Use a slight excess of hydrazine hydrate (1.1-1.5 eq.). | Ensures complete consumption of the more valuable dicarbonyl starting material.[4] |
| Work-up | Quench in water, neutralize with NaHCO₃, extract with EtOAc. | Removes catalyst and allows for efficient extraction of the product.[4] |
Section 2: Amide Formation
This section addresses the conversion of the pyrazole ester or carboxylic acid intermediate to the final carboxamide product.
Q3: My direct ammonolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate with aqueous ammonia is very slow and gives low conversion. How can I improve this reaction?
A3: The direct reaction of esters with amines (ammonolysis) to form amides can be challenging and often requires forcing conditions because esters are less reactive electrophiles than, for example, acid chlorides.[7][8]
-
Underlying Chemistry: The reaction is an equilibrium process. The direct condensation of an ester and ammonia is often thermodynamically unfavorable at room temperature and requires either the removal of the alcohol byproduct or the use of a large excess of the amine.[7]
-
Optimization Strategy:
-
Use Anhydrous Ammonia: The best results are typically obtained using anhydrous ammonia in a suitable solvent (like methanol or ethanol) in a sealed pressure vessel. This allows for heating the reaction (e.g., to 80-120 °C) safely, which significantly increases the reaction rate.
-
Saturated Methanolic/Ethanolic Ammonia: A more practical lab-scale alternative is to use a saturated solution of ammonia in methanol or ethanol. These can be prepared by bubbling ammonia gas through the cold solvent or can often be purchased commercially. The reaction should still be performed in a sealed tube or vessel to maintain ammonia concentration and allow for heating.
-
Lewis Acid Catalysis: While less common for simple ammonolysis, the addition of a catalytic amount of a Lewis acid could potentially activate the ester carbonyl. However, this can be complicated by the basicity of ammonia.
-
Increase Reaction Time: These reactions can be very slow. If heating is not possible, expect reaction times of several days to a week at room temperature.
-
Q4: I have hydrolyzed the ester to 5-methyl-1H-pyrazole-3-carboxylic acid and am trying to perform an amide coupling, but the yield is poor. What are the likely causes?
A4: This is a common and robust method, but several factors can lead to low yields. The primary reasons often involve incomplete activation of the carboxylic acid or issues with reaction conditions.[9]
-
Underlying Chemistry: Peptide coupling reagents (e.g., HATU, HBTU, EDC) activate the carboxylic acid by forming a highly reactive intermediate (like an active ester). This intermediate is then susceptible to nucleophilic attack by ammonia (or an ammonia source like ammonium chloride).[9]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water is detrimental. It can hydrolyze the activated intermediate back to the carboxylic acid.[9] Use anhydrous solvents (DMF, DCM) and ensure your carboxylic acid starting material is dry.
-
Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. Typically, 2-3 equivalents are used: one to neutralize the acid and another to neutralize the HCl if using ammonium chloride as the ammonia source.
-
Pre-activation: Mix the carboxylic acid, coupling reagent (e.g., HATU, 1.1 eq.), and base (DIPEA, 2.0 eq.) in an anhydrous solvent and stir for 15-30 minutes at room temperature before adding your ammonia source.[9] This ensures the active ester is fully formed.
-
Ammonia Source: Using ammonium chloride (NH₄Cl, 1.2-1.5 eq.) is often more reliable and manageable than bubbling ammonia gas. The in situ generated ammonia from the reaction with the base will then react.
-
Check for Side Reactions: The pyrazole N-H is acidic and could potentially be deprotonated by a very strong base, but with DIPEA or TEA, it is unlikely to interfere. The primary issue is almost always water or improper stoichiometry.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of 5-Methyl-1H-pyrazole-3-carboxamide
Introduction
Welcome to the technical support guide for 5-methyl-1H-pyrazole-3-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Pyrazole carboxamides are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Achieving high purity is paramount for reliable downstream applications, accurate biological screening, and meeting regulatory standards.
This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our approach is grounded in fundamental chemical principles and validated through practical laboratory experience to help you overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities typically originate from starting materials, side reactions, or incomplete reactions. The most common species include:
-
Unreacted 5-methyl-1H-pyrazole-3-carboxylic acid: The starting material for the amidation reaction. Its presence indicates an incomplete reaction.[4]
-
Regioisomers: Depending on the synthetic route, you might encounter regioisomers such as 3-methyl-1H-pyrazole-5-carboxamide.
-
Coupling Reagents and Byproducts: If using peptide coupling reagents (e.g., HATU, EDC), residual reagents or their urea byproducts can be persistent impurities.[5]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, DCM) can be trapped in the solid product.
-
Over-alkylated or acylated pyrazole: The pyrazole ring's N-H can sometimes react if not properly managed during the synthesis.
Q2: My crude product is a sticky oil instead of a solid. What should I do?
A2: "Oiling out" is a common problem, often caused by residual solvents or low-melting point impurities. First, try removing all volatile solvents under high vacuum, possibly with gentle heating. If it remains an oil, trituration is an effective next step. This involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexane). This should cause the product to solidify, allowing it to be collected by filtration.
Q3: When should I choose recrystallization over column chromatography?
A3: The choice depends on the impurity profile and the quantity of material.
-
Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your product. It is highly efficient for large-scale purification (>5 g) if a suitable solvent system can be found.
-
Column Chromatography is the preferred method for separating compounds with similar polarities, such as regioisomers, or for removing multiple impurities at once from small to medium-scale reactions (<10 g).[6][7][8] It offers high resolution but is more time-consuming and solvent-intensive than recrystallization.
Q4: How do I confirm the purity of my final product?
A4: A combination of analytical techniques is necessary to establish purity conclusively:
-
Thin Layer Chromatography (TLC): An excellent first check. A single spot in multiple eluent systems is a good indicator of purity.[5][6]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value suggests high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. It confirms the structure and can detect impurities down to the ~1% level.[2][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% purity by area).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[2]
Purification & Troubleshooting Guide
This section provides detailed workflows to address specific purification challenges. The following decision tree can help you select the most appropriate starting point.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification via Acid-Base Extraction
Principle: This technique exploits the differences in acidity and basicity between the target compound and impurities. This compound is a neutral/weakly basic compound, while the common precursor, 5-methyl-1H-pyrazole-3-carboxylic acid, is acidic. This allows for their separation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Separation: Drain the lower aqueous layer. Repeat the wash 1-2 times to ensure complete removal of the acidic impurity.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified product.[5]
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Purification by Recrystallization
Principle: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities behind in the solution.[10]
Step 1: Solvent Selection The key to successful recrystallization is choosing the right solvent. An ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
Solvent Suitability Table for Pyrazole Derivatives
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol / Water | Mixed Protic | Variable | Excellent for polar pyrazole derivatives. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.[10] |
| Isopropanol | Protic | 82 | A good general-purpose solvent for compounds of intermediate polarity.[10] |
| Ethyl Acetate | Polar Aprotic | 77 | Often effective for pyrazole carboxamides.[10] |
| Acetone | Polar Aprotic | 56 | Can be used, but its low boiling point may limit the solubility difference.[10] |
| Hexane / Ethyl Acetate | Mixed Aprotic | Variable | A good mixed-solvent system for less polar impurities. Dissolve in hot ethyl acetate and add hexane.[10] |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the solid dissolves. If it doesn't fully dissolve, add small portions of hot solvent until a clear solution is obtained.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[10]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[10]
Protocol 3: Purification by Flash Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a column with silica gel (e.g., 70-230 mesh) as the stationary phase, using a suitable eluent as the slurry solvent.[6]
-
Eluent Selection: Determine the optimal eluent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point for pyrazole carboxamides is a mixture of ethyl acetate and a non-polar solvent like hexane or dichloromethane.[6][7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, pre-adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to push the solvent through. Collect fractions continuously.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017).
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. (n.d.). ChemicalBook.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evalu
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Method for purifying pyrazoles. (n.d.).
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage.
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Methyl-1H-Pyrazole-3-Carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-methyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for this important heterocyclic building block. Our approach is rooted in explaining the fundamental principles behind each technique, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are critical for planning your purification strategy.
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely used techniques for purifying this compound and related pyrazole derivatives are recrystallization and flash column chromatography .[1][2] An initial workup involving an aqueous wash or a liquid-liquid extraction is often performed post-synthesis to remove inorganic salts and water-soluble impurities before proceeding to the final purification step.[1]
Q2: How do I decide whether to use recrystallization or column chromatography?
The choice depends on several factors: the initial purity of your crude material, the quantity you need to purify, and the nature of the impurities. Recrystallization is ideal for solid compounds with relatively high initial purity (e.g., >90%) and for large-scale purifications, as it is often more time- and cost-effective.[2] Column chromatography is the preferred method for purifying oils, complex mixtures with multiple components, or when separating impurities with very similar solubility profiles to your target compound, such as regioisomers.[2]
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q3: What are the most likely impurities in my crude sample?
Common impurities depend on the synthetic route. If you synthesized the compound by coupling 5-methyl-1H-pyrazole-3-carboxylic acid with an amine, you might encounter:
-
Unreacted Starting Materials: Residual 5-methyl-1H-pyrazole-3-carboxylic acid or the amine.
-
Coupling Reagents: Byproducts from reagents like HATU, HBTU, or EDC.[1]
-
Solvents: Residual high-boiling solvents like DMF used during the reaction.
-
Side-Products: Potential formation of regioisomers depending on the specific reaction conditions.
Part 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids. However, several common issues can arise.
Problem 1: My compound is "oiling out" instead of crystallizing.
-
Probable Cause: This occurs when the saturated solution's temperature is above the melting point of your compound, causing it to precipitate as a liquid (oil) instead of a solid crystal lattice.[3] Impurities can also suppress the melting point and inhibit crystallization.
-
Solutions & The Science Behind Them:
-
Increase Solvent Volume: Add a small amount of the hot "good" solvent to the oiled-out mixture and reheat until a clear solution is formed.[2] This lowers the solution's saturation point to a temperature below the compound's melting point, allowing for proper crystal formation upon cooling.
-
Slow Down Cooling: Allow the flask to cool to room temperature as slowly as possible before moving it to an ice bath. Insulating the flask can promote the gradual formation of an ordered crystal lattice.[2][3]
-
Change the Solvent System: The boiling point of your chosen solvent may be too high. Experiment with a solvent that has a lower boiling point.[2]
-
Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.[3]
-
Problem 2: The yield of my recrystallized product is very low.
-
Probable Cause: The two most common reasons are using an excessive amount of solvent during dissolution or incomplete precipitation from the mother liquor.[3]
-
Solutions & The Science Behind Them:
-
Use Minimal Hot Solvent: Add the hot solvent in small portions, waiting for it to boil between additions, until your compound just fully dissolves. Using excess solvent will keep more of your product dissolved even when the solution is cold.[3]
-
Ensure Thorough Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[2] The solubility of the compound decreases significantly at lower temperatures.
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can boil off some of the solvent and cool the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Problem 3: My final product is still colored.
-
Probable Cause: Highly conjugated, colored impurities are present and may have co-precipitated with your product.
-
Solutions & The Science Behind Them:
-
Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution.[2][3] The charcoal has a high surface area that adsorbs large, colored impurity molecules.
-
Perform a Hot Filtration: Keep the solution hot and filter it through a pre-warmed funnel with fluted filter paper to remove the charcoal.[2] This step is crucial to prevent your desired product from crystallizing prematurely on the filter paper. Be aware that charcoal can also adsorb some of your product, potentially reducing the overall yield.[3]
-
Solvent Selection Table for Recrystallization
The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Testing small batches is recommended.
| Solvent System | Type | Polarity | Comments & Best For |
| Ethanol/Water | Mixed Protic | High | Excellent for polar pyrazole derivatives. Dissolve in hot ethanol, add hot water dropwise until turbidity appears, then cool slowly.[3][4] |
| Ethyl Acetate/Hexane | Mixed Aprotic | Medium/Nonpolar | A versatile system. Dissolve in minimal hot ethyl acetate, add hexane as the anti-solvent.[3] |
| Isopropanol | Single Protic | Medium | Often a good single solvent for compounds of intermediate polarity.[3] |
| Acetone | Single Aprotic | High | A strong solvent; may require an anti-solvent like hexane for effective crystallization.[3] |
Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Anti-Solvent Addition: While keeping the solution hot, add hot water dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-solubilization: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[2]
Part 3: Troubleshooting Guide: Column Chromatography
This is the go-to method for challenging separations.
Problem 1: My compound is streaking on the TLC plate and giving poor separation on the column.
-
Probable Cause: The compound is highly polar and is interacting too strongly with the acidic silica gel. The chosen eluent system may also be too polar or not polar enough.
-
Solutions & The Science Behind Them:
-
Add a Modifier: For basic compounds like pyrazoles, the acidic silanol groups on the silica surface can cause strong adsorption and tailing. Deactivate the silica by adding ~0.5-1% triethylamine (Et₃N) to your eluent system.[2][4] The triethylamine will preferentially bind to the acidic sites, allowing your compound to travel more smoothly down the column.
-
Optimize the Eluent: Systematically test different solvent ratios (e.g., ethyl acetate/hexane). A good starting point is to find a ratio that gives your product an Rf value of ~0.3 on the TLC plate.
-
Switch Stationary Phase: If streaking persists, consider using a different stationary phase like neutral alumina, which is less acidic than silica gel.[4]
-
Problem 2: I have low or no recovery of my compound from the column.
-
Probable Cause: The compound may be irreversibly binding to the stationary phase or is degrading on the column. This is a known issue for some nitrogen-containing heterocycles on standard silica gel.[2]
-
Solutions & The Science Behind Them:
-
Deactivate the Silica: As mentioned above, adding triethylamine to the eluent is the first and most effective solution to try.[2][4]
-
Use Flash Chromatography: Minimize the time your compound spends on the column by running the chromatography as quickly as possible with positive pressure (flash chromatography).[2]
-
Consider Reversed-Phase: If all else fails, reversed-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an excellent alternative for polar compounds.[2]
-
Typical Eluent Systems for Pyrazole Carboxamides
| Stationary Phase | Eluent System | Polarity | Comments |
| Silica Gel | Ethyl Acetate / Hexane | Tunable | A standard system. Increase the proportion of ethyl acetate to increase polarity. |
| Silica Gel (+1% Et₃N) | Methanol / Dichloromethane | High | Good for very polar compounds. The added triethylamine prevents streaking.[2][4] |
| Silica Gel (+1% Et₃N) | Ethyl Acetate / Dichloromethane | Medium-High | Another effective combination for compounds of intermediate polarity.[5] |
| Neutral Alumina | Ethyl Acetate / Hexane | Tunable | An alternative to silica for acid-sensitive or basic compounds.[4] |
Protocol 2: Flash Column Chromatography with Deactivated Silica
-
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf of 0.25-0.35 for your product.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (e.g., 9:1 hexane/ethyl acetate). Add triethylamine to the eluent to a final concentration of 1% (v/v). Pour the slurry into your column and use positive pressure to pack it tightly.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry powder to the top of the packed column.
-
Elution: Run the column using the triethylamine-modified eluent, applying positive pressure to maintain a steady and rapid flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem. URL: https://www.benchchem.
- BenchChem Technical Support Team. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. BenchChem. URL: https://www.benchchem.com/technical-support-center/synthesis-of-pyrazole-carboxamides
- JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. URL: https://www.jetir.org/papers/JETIR2205753.pdf
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem. URL: https://www.benchchem.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. URL: https://www.researchgate.net/post/How_can_I_purify_a_pyrazole_compound_with_a_N-C-N_bond_without_using_a_silica_column
- Various Authors. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. URL: https://www.researchgate.net/post/What_solvent_should_I_use_to_recrystallize_pyrazoline
- Google Patents. (Patent). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. URL: https://patents.google.
- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. URL: https://www.chemicalbook.com/synthesis/402-61-9.htm
- J-Stage. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. URL: https://www.jstage.jst.go.jp/article/cpb/64/8/64_c16-00155/_article
- Various Authors. (2022). Purification of Amino-Pyrazoles. Reddit. URL: https://www.reddit.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. URL: https://www.jocpr.
- Rasayan J. Chem. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. URL: https://rasayanjournal.co.in/admin/php/upload/24_pdf.pdf
- Google Patents. (Patent). Method for purifying pyrazoles. URL: https://patents.google.
- MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. URL: https://www.mdpi.com/1420-3049/24/1/140
- Google Patents. (Patent). Process for the purification of pyrazoles. URL: https://patents.google.
- Google Patents. (Patent). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. URL: https://patents.google.
- Royal Society of Chemistry. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc02237d
- National Institutes of Health (NIH). (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11169634/
- PubMed. (2016). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. URL: https://pubmed.ncbi.nlm.nih.gov/27477150/
- PubMed. (2024). Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. URL: https://pubmed.ncbi.nlm.nih.gov/38367620/
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. URL: https://www.mdpi.com/2673-4079/4/4/65
Sources
troubleshooting 5-methyl-1H-pyrazole-3-carboxamide solubility problems
Welcome to the technical support center for 5-methyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during experimentation, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous solutions for my biological assays. What are the initial steps I should take?
Low aqueous solubility is a common characteristic of many heterocyclic compounds like pyrazole derivatives. The first step is to systematically assess solubility in a range of relevant solvents.
Initial Troubleshooting Workflow:
Caption: Initial solubility troubleshooting workflow.
It is crucial to begin with small quantities of your compound to conserve valuable material. For many researchers, creating a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a standard and effective practice. This stock can then be diluted into your aqueous assay buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it can impact cellular viability or assay performance.
Q2: What is the expected solubility of this compound in common laboratory solvents?
Table 1: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale & Considerations |
| Water | Poor | The hydrophobic methyl and pyrazole ring structures limit interaction with water molecules. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the molecule. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that is effective for many organic compounds. |
| Ethanol | Moderate | A polar protic solvent that can form hydrogen bonds, but may be less effective than DMSO or DMF. |
| Methanol | Moderate | Similar to ethanol, but its smaller size may slightly alter its solvating properties. |
| Acetonitrile | Low to Moderate | A less polar solvent than DMSO or DMF, may have limited utility. |
| Dichloromethane (DCM) | Poor | A non-polar solvent, unlikely to be effective for this compound. |
Expert Insight: The carboxamide group can participate in hydrogen bonding, which might suggest some aqueous solubility. However, the overall nonpolar character of the pyrazole ring and the methyl group often dominates, leading to poor water solubility.
Q3: Can I use pH modification to improve the solubility of this compound?
Yes, pH adjustment can be a powerful tool for enhancing the solubility of ionizable compounds. Pyrazoles are weakly basic and can be protonated under acidic conditions to form more soluble salts.[1]
Mechanism of pH-Dependent Solubility:
Caption: pH modification to enhance solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Compound Addition: Add an excess of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution.
Caution: Ensure that the altered pH does not negatively impact the stability of your compound or interfere with your downstream experimental conditions.
Q4: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
This is a common issue known as "crashing out" and occurs when the compound's solubility in the final aqueous-organic co-solvent mixture is exceeded.
Strategies to Prevent Precipitation:
-
Reduce the Final Concentration: The simplest solution is often to work with a lower final concentration of your compound.
-
Optimize the Co-solvent Ratio: Experiment with different ratios of DMSO to aqueous buffer. A slightly higher percentage of DMSO may be sufficient to maintain solubility, but be mindful of its effects on your assay.
-
Use of Surfactants or Excipients: The inclusion of a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[2][3]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][4]
Workflow for Addressing Precipitation:
Caption: Strategies to prevent compound precipitation.
Q5: Are there any other formulation strategies I can consider for in vivo studies where high concentrations are needed?
For preclinical and in vivo applications, more advanced formulation strategies may be necessary to achieve the desired exposure.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral bioavailability.[5] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
-
Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix in an amorphous state, both the solubility and dissolution rate can be dramatically improved.[6]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5][7]
Expert Tip: The selection of an appropriate formulation strategy is highly dependent on the physicochemical properties of the drug, the intended route of administration, and the desired pharmacokinetic profile.[8]
Safety & Handling
Always consult the Safety Data Sheet (SDS) for this compound before handling.[9][10][11] General precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
References
- BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem. Accessed January 4, 2026.
- PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide.
- Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry, 69-106.
- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich. Accessed January 4, 2026.
- PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
- ChemicalBook. 1H-Pyrazole-3-carboxamide, N-ethyl-5-methyl- Chemical Properties. ChemicalBook. Accessed January 4, 2026.
- Pathak, K., & S, P. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 12(4-S), 183-193.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 4, 2026.
- Kishida Chemical Co.,Ltd. Safety Data Sheet. Kishida Chemical Co.,Ltd. Accessed January 4, 2026.
- TCI AMERICA. SAFETY DATA SHEET. TCI AMERICA. Accessed January 4, 2026.
- WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. Accessed January 4, 2026.
- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 4, 2026.
- PubChem. 5-Hydroxy-N-methyl-1H-pyrazole-3-carboxamide.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Accessed January 4, 2026.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Accessed January 4, 2026.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Accessed January 4, 2026.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Accessed January 4, 2026.
- ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
- Pharmaceutical Technology. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Accessed January 4, 2026.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Accessed January 4, 2026.
- Nature. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Sigma-Aldrich. Improving solubility – a close look at available approaches. Sigma-Aldrich. Accessed January 4, 2026.
- National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Accessed January 4, 2026.
- PubChem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.
- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole.
- TSI Journals. The Recent Development of the Pyrazoles : A Review. TSI Journals. Accessed January 4, 2026.
- PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.
- PubMed. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate.
- BLD Pharm. 5-Methyl-1H-pyrazol-3-amine. BLD Pharm. Accessed January 4, 2026.
- PubChem. methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate.
- PubChem. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
- PubChem. 1H-Pyrazole-5-carboxamide, 3-[[6-chloro-1-oxo-3-(1-oxopropyl) - PubChem.
- ChemicalBook. 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-. ChemicalBook. Accessed January 4, 2026.
- Sigma-Aldrich. Methyl pyrazole carboxamide. Sigma-Aldrich. Accessed January 4, 2026.
- PubChem. 1H-Pyrazole-3-carboxamide, 5-methyl-N-((4-methylphenyl)methyl)-4-nitro.
- MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Accessed January 4, 2026.
Sources
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Technical Support Center: Stabilizing 5-Methyl-1H-Pyrazole-3-Carboxamide in Solution
Welcome to the technical support center for 5-methyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a molecule of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyrazole ring and a carboxamide functional group, presents a unique set of stability challenges. The pyrazole nucleus is an aromatic five-membered ring with two adjacent nitrogen atoms, which generally imparts good metabolic stability.[1][3] However, the amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions.[4] This guide will delve into the factors that influence the stability of this compound in solution and provide practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation over time, even when stored at 4°C. What is the likely cause?
A1: The most probable cause of degradation is hydrolysis of the carboxamide bond. Amide bonds are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[4] Even in seemingly neutral solutions, the pH can shift over time due to dissolved gases (like CO2, which forms carbonic acid) or interactions with storage vessel surfaces. It is also possible that the pyrazole ring itself is undergoing subtle degradation, although it is generally more stable than the amide bond.[5]
Q2: What is the optimal pH range for storing this compound in an aqueous solution?
A2: For maximal stability, it is recommended to maintain the pH of the solution in the neutral range, ideally between 6.0 and 7.5. Both strongly acidic and strongly basic conditions will accelerate the rate of amide hydrolysis.[6] It is crucial to use a buffered solution to maintain a stable pH, especially for long-term storage.
Q3: Can I use organic solvents to improve the stability of my compound?
A3: Yes, using aprotic organic solvents such as DMSO or DMF can significantly enhance the stability of this compound by minimizing the presence of water and therefore reducing the rate of hydrolysis. However, for biological assays, it is often necessary to prepare aqueous dilutions. In such cases, prepare concentrated stock solutions in an appropriate organic solvent and make fresh aqueous dilutions immediately before use.
Q4: I've observed a loss of potency in my compound when it's exposed to light. Is this compound light-sensitive?
A4: Pyrazole derivatives can be susceptible to photodegradation.[7][8] Exposure to UV or even ambient light can potentially lead to photochemical reactions, causing degradation of the pyrazole ring and a subsequent loss of activity. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.
Q5: Are there any specific storage temperature recommendations?
A5: For long-term storage, it is best to store solutions of this compound at -20°C or -80°C, especially if they are in aqueous buffers. For short-term storage (a few days), 2-8°C is acceptable, provided the solution is sterile and protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is a good practice.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities in the solid compound. 2. Degradation during dissolution. | 1. Verify the purity of the solid material using a fresh solvent. 2. Use a high-purity, anhydrous solvent for initial dissolution. If an aqueous solution is needed, use a buffered system and prepare it fresh. |
| Gradual decrease in the main peak area and appearance of new peaks over time in HPLC. | 1. Hydrolysis of the amide bond. 2. Photodegradation. 3. Oxidation. | 1. Check and adjust the pH of the solution to a neutral range (6.0-7.5) using a suitable buffer. 2. Store the solution in an amber vial or protect it from light. 3. Degas the solvent before use and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound from the solution. | 1. Poor solubility at the storage temperature. 2. Change in pH affecting solubility. | 1. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) if compatible with your experiment. 2. Ensure the pH of the solution is maintained within a range where the compound is soluble. |
| Inconsistent results in biological assays. | 1. Degradation of the compound in the assay medium. 2. Adsorption of the compound to plasticware. | 1. Assess the stability of the compound in your specific assay buffer and over the duration of the experiment. 2. Consider using low-adhesion plasticware or including a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffer if it does not interfere with the assay. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Vortex mixer
Procedure:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the vial. For a 10 mM solution, you will need approximately 1.39 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Oven
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the drug solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to UV light at 254 nm and 365 nm for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC, comparing them to an unstressed control solution.
Expected Outcomes: This study will reveal the degradation pathways of the molecule. For this compound, significant degradation is expected under acidic and basic conditions due to amide hydrolysis.[4] Some degradation may also be observed under oxidative and photolytic stress.
Visualizing Degradation and Stability
Amide Hydrolysis Pathway
The primary degradation route for this compound in aqueous solution is the hydrolysis of the amide bond, which can be catalyzed by either acid or base.
Caption: Acid and base-catalyzed hydrolysis of the amide bond.
Experimental Workflow for Stability Testing
A systematic approach is crucial for evaluating the stability of this compound in solution.
Caption: Workflow for a comprehensive stability study.
References
- Current time information in West Northamptonshire, GB. The time at the location 'West Northamptonshire, GB' is 11:15 PM.
- Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC.
- Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides - ACS Public
- Ch20 : Amide hydrolysis - University of Calgary.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- Amide Hydrolysis: Acid and Base-C
- mechanism of amide hydrolysis - YouTube.
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery - ijrpr.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchG
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- Amide Bond Activ
- Analytical Techniques In Stability Testing - Separ
- Creating Stable Amide Bonds with PEG Linkers: Applic
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
- Stability Testing for Small-Molecule Clinical Trial M
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central.
- How can we protect amide bonds from breaking in alkaline solutions?
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
- core components of analytical method valid
- Instability of Amide Bond with Trifluoroacetic Acid (20%)
- A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC - PubMed Central.
- Forced degradation studies of Brexpiprazole | Download Scientific Diagram - ResearchG
- Forced Degrad
- Forced Degrad
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology.
- Photochemical transformation of a pyrazole derivative into imidazoles.
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed.
- Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Deriv
- Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Public
- EU Pesticides D
- This compound CAS#: 4027-55-8 - ChemicalBook.
- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH.
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Public
- 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem.
- 5-Methyl-1H-pyrazole AldrichCPR - Sigma-Aldrich.
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
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- 3. ijrpr.com [ijrpr.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. youtube.com [youtube.com]
- 7. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Synthesis of 5-methyl-1H-pyrazole-3-carboxamide
Welcome to the technical support resource for the synthesis of 5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.
Common Synthetic Pathways
The synthesis of this compound typically proceeds through two primary routes, starting from the corresponding ethyl ester. The choice of pathway often depends on the available reagents, scalability, and desired purity profile. Understanding these routes is the first step in troubleshooting potential issues.
Caption: High-level overview of the two primary synthetic routes to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Problem Area 1: Low Yield & Incomplete Conversion
Q1: My saponification of ethyl 5-methyl-1H-pyrazole-3-carboxylate to the corresponding carboxylic acid is slow and results in a mixture of starting material and product. How can I drive the reaction to completion?
A1: Incomplete saponification is a common issue often related to reaction conditions. The hydrolysis of the ester is a reversible equilibrium-driven process. To ensure complete conversion, consider the following:
-
Base Equivalents: Use a sufficient excess of the base (e.g., Sodium Hydroxide). Typically, 4-5 equivalents are used to ensure the equilibrium is strongly shifted towards the carboxylate salt.[1]
-
Temperature and Time: While refluxing in ethanol for 1-2 hours is a standard procedure, extending the reaction time or increasing the temperature (if the solvent allows) can help push a sluggish reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting ester is consumed.
-
Solvent Choice: The solubility of the pyrazole ester and the carboxylate salt is crucial. A mixture of ethanol and water is often effective, as it solubilizes the organic starting material while the aqueous base drives the hydrolysis.
-
Work-up Procedure: During acidification to precipitate the carboxylic acid, ensure the pH is lowered sufficiently (typically to pH 2-3) to fully protonate the carboxylate salt.[1] Incomplete acidification will leave some of the product dissolved in the aqueous phase as the salt, leading to lower isolated yields.
Problem Area 2: Impurity Formation & Side Reactions
The purity of the final product is paramount. The following Q&A addresses the formation of common impurities and the side reactions that cause them.
Caption: Key side reactions leading to common impurities in the synthesis.
Q2: I'm observing a significant amount of the starting carboxylic acid in my final amide product after the coupling reaction. What causes this and how can it be prevented?
A2: This is typically a result of hydrolysis of the desired carboxamide product back to the carboxylic acid, or hydrolysis of an activated intermediate (like an acyl chloride) before it can react with ammonia.
-
Causality: The carboxamide functional group can be susceptible to hydrolysis under either strong acidic or strong basic conditions, especially in the presence of water and at elevated temperatures. If your work-up procedure involves harsh pH adjustments or if the amidation reaction is not run under sufficiently anhydrous conditions, this side reaction can occur.
-
Preventative Measures:
-
Anhydrous Conditions: When activating the carboxylic acid (e.g., with thionyl chloride or oxalyl chloride), ensure all glassware is dry and use anhydrous solvents. This prevents premature hydrolysis of the highly reactive acyl chloride intermediate.
-
Controlled Work-up: After the amidation is complete, perform any aqueous washes or pH adjustments carefully and at low temperatures to minimize the risk of amide hydrolysis.
-
Purification: If the carboxylic acid impurity is still present, it can often be removed by recrystallization or column chromatography. Alternatively, an acidic wash (e.g., with dilute HCl) can be used to extract the basic desired amide into the aqueous layer, leaving the less basic carboxylic acid in the organic layer, though this may not be efficient.
-
Q3: My synthesis of the initial pyrazole ring from ethyl 2,4-dioxovalerate and hydrazine yields a mixture of products that are difficult to separate. What is the likely cause?
A3: The reaction of an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxovalerate with hydrazine can lead to the formation of two regioisomers: the desired ethyl 5-methyl-1H-pyrazole-3-carboxylate and the undesired ethyl 3-methyl-1H-pyrazole-5-carboxylate.[2]
-
Mechanistic Insight: The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl groups. The subsequent cyclization and dehydration lead to the different pyrazole isomers. The regioselectivity is often influenced by the relative reactivity of the carbonyls and the pH of the reaction medium.
-
Control & Mitigation:
-
pH Control: Carrying out the reaction in a buffered system or under mildly acidic conditions (e.g., using hydrazine monohydrate in an ethanol/acetic acid mixture) can favor the formation of one isomer over the other.[2] The protonation state of the hydrazine and the enolization of the dicarbonyl are pH-dependent, influencing the reaction pathway.
-
Purification: If a mixture is formed, careful column chromatography or fractional crystallization is typically required to separate the isomers, which can be challenging due to their similar physical properties.
-
Q4: I have identified a low molecular weight impurity, 5-methyl-1H-pyrazole, in my product. Under what conditions does this form?
A4: This impurity is the result of decarboxylation of the 5-methyl-1H-pyrazole-3-carboxylic acid intermediate. This side reaction is particularly favored under certain conditions.
-
Primary Causes:
-
High Temperatures: Heating the carboxylic acid intermediate to high temperatures (often >150-200 °C), especially neat or in high-boiling solvents, can induce thermal decarboxylation.[3]
-
Acidic or Basic Conditions: Both strong acidic and strong basic conditions can facilitate decarboxylation, particularly at elevated temperatures.[4][5]
-
Metal Catalysis: The presence of certain metal catalysts, particularly copper, can promote decarboxylation even under milder conditions.[5][6]
-
-
Avoidance Strategies:
-
When performing the saponification step, avoid unnecessarily high temperatures or prolonged heating once the reaction is complete.
-
If activating the carboxylic acid for amidation, use reagents and conditions that do not require high heat (e.g., activation at 0 °C to room temperature).
-
Ensure that any metal catalysts used in prior steps are thoroughly removed before subjecting the carboxylic acid intermediate to heat.
-
Data Summary & Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Section |
| Low yield of carboxylic acid | Incomplete saponification; insufficient base; product loss during work-up. | Increase base equivalents to 4-5 eq.; increase reaction time/temp; ensure pH is 2-3 during acid precipitation.[1] | Q1 |
| Sluggish amidation reaction | Poor activating agent; low temperature; non-optimal solvent. | Use standard coupling agents (SOCl₂, EDCI); ensure adequate temperature; use appropriate anhydrous solvent (THF, DCM). | Q2 |
| Carboxylic acid in final product | Hydrolysis of amide product or activated intermediate during reaction/work-up. | Use anhydrous conditions for amidation; perform aqueous work-up at low temperature with careful pH control. | Q2 |
| Mixture of pyrazole isomers | Lack of regioselectivity in the initial ring formation step. | Control reaction pH (e.g., use of acetic acid co-solvent)[2]; requires careful chromatographic separation if formed. | Q3 |
| Presence of 5-methyl-1H-pyrazole | Decarboxylation of the carboxylic acid intermediate. | Avoid high temperatures (>150 °C) and harsh acidic/basic conditions when handling the carboxylic acid.[3][5] | Q4 |
Key Experimental Protocols
The following protocols are provided as a baseline for key transformations. Researchers should always adapt these to their specific laboratory conditions and safety standards.
Protocol 1: Saponification of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the hydrolysis of the ester to the carboxylic acid, a key intermediate for subsequent amidation.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol (approx. 16 mL per gram of ester).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (4-5 equivalents) in water and add it to the ethanol solution of the ester.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Cooling & Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add 2 M hydrochloric acid with stirring until the pH of the solution reaches 2-3. A white precipitate should form.
-
Isolation: Collect the precipitated 5-methyl-1H-pyrazole-3-carboxylic acid by vacuum filtration.
-
Purification: Wash the solid with cold water and dry under vacuum to yield the product as a white solid.[1]
Protocol 2: Amidation of 5-methyl-1H-pyrazole-3-carboxylic acid
This protocol details the conversion of the carboxylic acid to the final carboxamide product via an acyl chloride intermediate.
-
Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) and suspend it in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Acyl Chloride Formation: Cool the suspension in an ice bath and slowly add oxalyl chloride or thionyl chloride (1.5-2.0 equivalents). Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases and a clear solution is formed.
-
Ammonia Addition: In a separate flask, cool a solution of concentrated ammonium hydroxide in an ice bath. Slowly add the prepared acyl chloride solution to the cold ammonium hydroxide with vigorous stirring.
-
Reaction & Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. A precipitate of the amide should form. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and diethyl ether, then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or water.
References
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.Royal Society of Chemistry.URL: https://pubs.rsc.org/en/content/articlelanding/2016/dt/c6dt02179a
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis.ChemicalBook.URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8263595.htm
- 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9.ChemicalBook.URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8263595_EN.htm
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.ACS Publications.URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c01923
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents.URL: https://patents.google.
- PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.European Patent Office.URL: https://data.epo.org/publication-server/document?
- WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents.URL: https://patents.google.
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.ChemicalBook.URL: https://www.chemicalbook.com/synthesis/402-60-8.html
Sources
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up 5-Methyl-1H-pyrazole-3-carboxamide Production
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of 5-methyl-1H-pyrazole-3-carboxamide. We provide an in-depth look at scalable synthetic strategies, detailed experimental protocols, and robust troubleshooting support to address challenges encountered during laboratory and pilot-plant scale-up.
Synthetic Strategy Overview
The most prevalent and industrially viable approach for producing this compound is a two-stage process. This strategy offers flexibility, high yields, and utilizes readily available starting materials.[1]
-
Stage 1: Pyrazole Core Synthesis. The first stage involves the construction of the pyrazole ring with a carboxylic acid or ester functional group at the 3-position. The Knorr pyrazole synthesis is a classic and highly efficient method for this transformation.[2][3]
-
Stage 2: Amidation. The second stage is the conversion of the pyrazole carboxylic acid or ester into the desired primary carboxamide.
This workflow is favored for its reliability and the ability to isolate and purify the intermediate, ensuring the final product's high quality.
General Synthetic Workflow
The diagram below outlines the common two-stage synthetic pathway.
Caption: General two-stage synthesis workflow.
Detailed Experimental Protocols
These protocols are designed as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate process safety and engineering controls.
Protocol 1: Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid
This procedure is based on the Knorr cyclocondensation followed by ester hydrolysis.[1][4]
Materials:
-
Ethyl 2,4-dioxovalerate (1.0 eq)
-
Hydrazine hydrate (~64% solution, 1.0-1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (for extraction)
Procedure:
Part A: Ethyl 5-methyl-1H-pyrazole-3-carboxylate Synthesis
-
In a reaction vessel equipped with a stirrer and thermometer, dissolve hydrazine hydrate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.[1]
-
Cool the mixture to 0-5 °C.
-
Add ethyl 2,4-dioxovalerate dropwise, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer to yield the crude ester, which can be used directly in the next step or purified by chromatography if necessary.
Part B: Saponification to Carboxylic Acid
-
Dissolve the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate in ethanol.
-
Add an aqueous solution of NaOH (2.0-3.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, monitoring the disappearance of the ester by TLC/HPLC.[4]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution with concentrated HCl to a pH of 2-3. A white precipitate of the carboxylic acid should form.[4]
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the final carboxamide using a common and scalable method.
Materials:
-
5-Methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Ammonium hydroxide (NH₄OH) solution (28-30%, excess)
Procedure:
-
Suspend the 5-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM or toluene. Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise. Gas evolution (HCl and SO₂) will be observed. Control the addition rate to maintain the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux (40-50 °C) for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. This indicates the formation of the acid chloride.[1]
-
Cool the acid chloride solution back down to 0 °C.
-
In a separate vessel, cool an excess of concentrated ammonium hydroxide solution in an ice-salt bath.
-
Slowly and carefully add the cold acid chloride solution to the vigorously stirred ammonium hydroxide solution. This step is highly exothermic; maintain the temperature below 15 °C. A precipitate of the product will form immediately.
-
Stir the resulting slurry for 1-2 hours to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts, followed by a wash with a small amount of cold DCM or ethanol.
-
Dry the product under vacuum to yield this compound. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.[5]
| Amidation Method Comparison | Reagents | Pros | Cons for Scale-Up |
| Thionyl Chloride | SOCl₂, NH₄OH | Cost-effective, high conversion | Corrosive, generates HCl/SO₂ gas, highly exothermic quench |
| Peptide Coupling | EDC/HOBt or HATU, NH₄Cl, Base | Milder conditions, fewer toxic byproducts | Higher reagent cost, requires purification to remove coupling byproducts |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: The yield of the pyrazole carboxylic acid (Stage 1) is low. What are the potential causes and solutions?
A1: Low yield in the cyclocondensation step is a common issue.
-
Cause 1: Impure Hydrazine Hydrate. Hydrazine hydrate can degrade over time. Its actual concentration may be lower than stated.
-
Solution: Use freshly opened or high-purity hydrazine hydrate.[5] Titrate older batches to determine the exact concentration and adjust stoichiometry accordingly.
-
-
Cause 2: Incorrect Reaction Temperature. The initial condensation is exothermic. If the temperature rises uncontrollably, side reactions can occur.
-
Solution: Ensure efficient cooling and slow, controlled addition of the β-ketoester. Maintain the temperature below 10 °C during the addition.
-
-
Cause 3: Incomplete Hydrolysis (Saponification). The ester may be resistant to hydrolysis if conditions are not optimal.
-
Solution: Ensure a sufficient excess of NaOH (at least 2 equivalents) is used. Increase the reflux time or temperature if monitoring shows incomplete conversion. The use of a co-solvent like THF can sometimes improve solubility and reaction rates.[1]
-
-
Cause 4: Product Loss During Workup. The carboxylic acid has some solubility in water, especially if the pH is not sufficiently acidic.
-
Solution: Ensure the pH is adjusted to 2-3 during precipitation.[4] Chilling the mixture thoroughly before filtration will minimize solubility losses. If significant product remains in the filtrate, perform additional extractions with a suitable organic solvent like ethyl acetate.
-
Q2: During amidation (Stage 2), the reaction is sluggish or incomplete. How can I improve the conversion?
A2: Incomplete conversion to the amide is often related to the acid activation step.
-
Cause 1: Incomplete Acid Chloride Formation. If the carboxylic acid does not fully convert to the acid chloride, the final amidation will be incomplete.
-
Solution: Ensure the carboxylic acid is thoroughly dried before use, as water will quench the thionyl chloride. Use a catalytic amount of DMF, which acts as a Vilsmeier reagent precursor to facilitate the reaction. Ensure the reaction is heated sufficiently (e.g., 40-50 °C) until gas evolution stops.[1]
-
-
Cause 2: Degradation of Acid Chloride. The acid chloride intermediate can be sensitive to moisture.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent premature quenching of the intermediate.
-
-
Cause 3: Insufficient Nucleophile. The concentration of free ammonia in the ammonium hydroxide solution may not be sufficient, or the reaction time may be too short.
-
Solution: Use a large excess of concentrated ammonium hydroxide. Ensure vigorous stirring during the addition of the acid chloride to promote mixing. Increase the reaction time after addition is complete.
-
Q3: The final carboxamide product is difficult to purify and appears discolored. What's the issue?
A3: Purification challenges often stem from side reactions or residual reagents.
-
Cause 1: Tarry Byproducts. Side reactions, particularly at elevated temperatures, can form polymeric or tarry materials.[5]
-
Solution: Maintain strict temperature control throughout the process. Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.
-
-
Cause 2: Residual Catalysts or Reagents. If using a peptide coupling method, byproducts from the coupling reagent (e.g., DCU for DCC) can co-precipitate with the product.
-
Solution: Follow a standard aqueous workup (washes with dilute acid, base, and brine) to remove most reagent-based impurities before final crystallization or chromatography.[1]
-
-
Cause 3: Product is an Oil. Sometimes the crude product may not solidify easily.
-
Solution: Try triturating the crude oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.[5] If this fails, purification by column chromatography may be necessary. For the final product, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes is highly effective.[5]
-
Troubleshooting Workflow: Low Yield in Amidation
Caption: Decision tree for troubleshooting low amidation yield.
Frequently Asked Questions (FAQs)
Q1: Is a protecting group required for the pyrazole NH during amidation?
A1: For the synthesis of the primary carboxamide using ammonia, a protecting group is generally not necessary. The pyrazole NH is significantly less nucleophilic than ammonia, and N-acylation is not typically a major side reaction under these conditions. However, if you were coupling the pyrazole carboxylic acid with a less reactive amine, competition could become an issue, potentially requiring a protecting group strategy.[6]
Q2: What are the primary safety concerns when scaling up this process?
A2: Several key safety issues must be addressed:
-
Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Thionyl Chloride: It is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. All additions should be done slowly and with efficient cooling and off-gas scrubbing.
-
Exothermic Reactions: Both the cyclocondensation and the amidation quench are highly exothermic. On a large scale, this heat generation must be managed with an appropriately sized reactor with efficient cooling capacity to prevent thermal runaway.
Q3: Are there alternative, "greener" methods for this synthesis?
A3: Yes, research is ongoing into greener synthetic routes. For the Knorr synthesis, using a reusable solid acid catalyst or performing the reaction in a greener solvent like ethanol is common.[7] For the amidation step, direct amidation methods that avoid chlorinated reagents like thionyl chloride are being developed, sometimes using catalytic systems or microwave irradiation, though their scalability may vary.[8]
Q4: Can I use semicarbazide instead of hydrazine to directly form the carboxamide in one step?
A4: Yes, it is possible to react a 1,3-dicarbonyl compound with semicarbazide hydrochloride to form a pyrazoline-1-carboxamide, which can sometimes be oxidized to the pyrazole carboxamide.[9] However, this route often yields the pyrazoline (the non-aromatic, saturated ring) and requires a separate oxidation step, which adds complexity. The two-stage synthesis via the carboxylic acid is generally more robust and higher yielding for the desired aromatic product.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
- A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to Ethyl 2,2-Dibromo-3-Oxobutano
- 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9. ChemicalBook.
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Overcoming challenges in the synthesis of pyrazolyl-asparagine deriv
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- A Conversion of Carboxylic Acids to Amides under Microwave Irradi
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jetir.org [jetir.org]
- 8. asianpubs.org [asianpubs.org]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Reaction Condition Optimization for 5-Methyl-1H-Pyrazole-3-Carboxamide
Welcome to the technical support center for the synthesis and optimization of 5-methyl-1H-pyrazole-3-carboxamide. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of this and related pyrazole-based compounds. Here, we will delve into the nuances of the synthetic pathway, troubleshoot common experimental hurdles, and provide data-driven recommendations to enhance your reaction outcomes. Our approach is grounded in established chemical principles and validated through practical laboratory applications.
Overview of the Synthetic Pathway
The most common and reliable synthetic route to this compound is a three-step process commencing with the cyclocondensation of a β-ketoester and hydrazine to form the pyrazole core. This is followed by hydrolysis of the resulting ester and subsequent amidation of the carboxylic acid. Each step presents unique challenges and opportunities for optimization.
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"Ethyl Acetoacetate + Hydrazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ethyl 5-methyl-1H-pyrazole-3-carboxylate" [fillcolor="#FBBC05"]; "5-methyl-1H-pyrazole-3-carboxylic acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Ethyl Acetoacetate + Hydrazine" -> "Ethyl 5-methyl-1H-pyrazole-3-carboxylate" [label=" Step 1: Cyclocondensation "]; "Ethyl 5-methyl-1H-pyrazole-3-carboxylate" -> "5-methyl-1H-pyrazole-3-carboxylic acid" [label=" Step 2: Hydrolysis "]; "5-methyl-1H-pyrazole-3-carboxylic acid" -> "this compound" [label=" Step 3: Amidation "]; } caption: "Synthetic workflow for this compound"
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Step 1: Cyclocondensation
Question: My cyclocondensation reaction to form ethyl 5-methyl-1H-pyrazole-3-carboxylate is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knorr pyrazole synthesis are often attributed to several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours at reflux.
-
Side Reactions: The formation of pyrazolone isomers can occur, particularly if the reaction conditions are not carefully controlled. Maintaining a neutral to slightly acidic pH can favor the desired pyrazole formation.
-
Suboptimal Temperature: While reflux is generally effective, the optimal temperature can vary depending on the solvent. For ethanol, reflux at approximately 80°C is standard.
-
Workup Losses: The product may be partially soluble in the aqueous phase during workup. Ensure thorough extraction with a suitable organic solvent like ethyl acetate.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to track the consumption of the starting materials (ethyl acetoacetate and hydrazine). A well-chosen eluent system (e.g., ethyl acetate/hexane) should show a clear separation of starting materials and the product spot.
-
pH Control: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can help to direct the cyclization towards the desired pyrazole.
-
Temperature Optimization: If using a different alcohol as a solvent, adjust the reflux temperature accordingly.
-
Extraction Efficiency: Perform multiple extractions (at least 3x) of the aqueous layer during workup to maximize the recovery of the product.
Step 2: Hydrolysis
Question: The hydrolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to the carboxylic acid is not going to completion, or I am seeing decomposition. What should I do?
Answer:
Incomplete hydrolysis or decomposition during this step can be frustrating. Here are the common culprits and solutions:
-
Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., NaOH or LiOH). A 2-4 fold excess is typically required to drive the reaction to completion.
-
Reaction Time: The hydrolysis of the ester can be sluggish. The reaction may require several hours at reflux to go to completion. Again, TLC monitoring is crucial.
-
Harsh Conditions: Prolonged exposure to high temperatures and strong base can lead to decomposition of the pyrazole ring.
-
Precipitation Issues: The sodium salt of the carboxylic acid may precipitate out of the reaction mixture, slowing down the reaction.
Troubleshooting Steps:
-
Optimize Base Concentration: Start with a 3-fold molar excess of NaOH or LiOH. If the reaction is still slow, you can incrementally increase the amount of base.
-
Solvent System: A mixture of ethanol and water is a common solvent system for this hydrolysis. The water is necessary to dissolve the hydroxide base, while the ethanol helps to solubilize the starting ester.
-
Temperature Control: Maintain a gentle reflux. Avoid excessively high temperatures.
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid product. Cooling the mixture in an ice bath can aid in complete precipitation.
Step 3: Amidation
Question: My amidation reaction of 5-methyl-1H-pyrazole-3-carboxylic acid is giving a low yield, and I am observing multiple spots on my TLC plate. What is happening?
Answer:
The amidation of pyrazole carboxylic acids can be challenging due to the electron-deficient nature of the pyrazole ring, which can deactivate the carboxylic acid.[1] Here are the potential issues and how to address them:
-
Poor Carboxylic Acid Activation: The carboxylic acid needs to be activated for the amidation to proceed efficiently. Common methods include conversion to an acid chloride or using peptide coupling agents.
-
Side Reaction (N-acylation): A common side reaction is the acylation of the pyrazole ring nitrogen, leading to the formation of an N-acyl pyrazole impurity.[2][3] This is more likely to occur under harsh conditions or with highly reactive acylating agents.
-
Choice of Coupling Agent: The choice of coupling agent is critical. Standard reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are often effective.
-
Base Selection: An appropriate non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is necessary to neutralize the acid formed during the reaction and to facilitate the coupling.
Troubleshooting Steps:
-
Acid Chloride Formation: A robust method is to first convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride can then be reacted with ammonia or an amine to form the amide.[4]
-
Optimizing Coupling Conditions: If using a coupling agent, ensure you are using the correct stoichiometry. Typically, a slight excess of the coupling agent and the amine (1.1-1.2 equivalents) is used. The reaction is usually performed at room temperature.
-
Minimize N-acylation: To minimize N-acylation, avoid excessively high temperatures and prolonged reaction times. Using milder coupling agents can also be beneficial. If N-acylation is a significant problem, you may need to protect the pyrazole nitrogen before amidation, although this adds extra steps to the synthesis.
-
Purification: The desired carboxamide product and the N-acyl pyrazole side product can often be separated by column chromatography. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol) to achieve good separation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions?
A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all three steps. Use a UV lamp to visualize the spots, as pyrazole-containing compounds are often UV active. Staining with potassium permanganate can also be used.
Q2: I am having trouble purifying the final this compound. Any suggestions?
A2: Purification of the final product can be challenging due to the potential for closely related impurities. Here are some tips:
-
Column Chromatography: This is often the most effective method. Use a silica gel column and a gradient elution system. A common starting point is a mixture of ethyl acetate and hexane. For more polar impurities, you can switch to a dichloromethane/methanol system.
-
Recrystallization: If your crude product is a solid, recrystallization can be a very effective purification technique. Try different solvents such as ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature.
Q3: Can I use a different starting material instead of ethyl acetoacetate?
A3: Yes, other β-ketoesters can be used, which will result in different substituents at the 5-position of the pyrazole ring. The general synthetic strategy will remain the same.
Q4: Is it possible to perform a one-pot synthesis from the ester to the amide?
A4: While a one-pot procedure might seem attractive, it is generally not recommended for this synthesis. The conditions for hydrolysis (strong base) are incompatible with the reagents used for amidation. A stepwise approach with isolation of the intermediate carboxylic acid typically gives higher yields and a cleaner product.
Optimized Reaction Conditions Summary
| Step | Reaction | Reagents & Solvents | Temperature | Time | Typical Yield |
| 1 | Cyclocondensation | Ethyl acetoacetate, Hydrazine hydrate, Ethanol, Acetic acid (cat.) | Reflux (~80°C) | 2-6 h | 70-85% |
| 2 | Hydrolysis | Ethyl 5-methyl-1H-pyrazole-3-carboxylate, NaOH (3 eq.), Ethanol/Water | Reflux | 4-8 h | 85-95% |
| 3a | Amidation (via Acid Chloride) | 5-methyl-1H-pyrazole-3-carboxylic acid, SOCl₂, DCM, Ammonia/Amine | 0°C to RT | 2-4 h | 60-75% |
| 3b | Amidation (Coupling) | 5-methyl-1H-pyrazole-3-carboxylic acid, EDC/HOBt, DIPEA, DCM, Ammonia/Amine | Room Temp. | 12-24 h | 55-70% |
References
- Şener, A., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 4(1), 38-44.
- Jaisankar, K.R., et al. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of ChemTech Research, 5(1), 80-86.
- Bildirici, I., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052.
- Ilhan, I.O., et al. (2006). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 18(4), 2531-2538.
- Baranauskiene, L., et al. (2011). A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles. Synthesis, 2011(12), 1861-1875.
- Adijanto, L., et al. (2013). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4879.
- Pieczonka, A. M., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 13(1), 234-243.
- Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 433.
- Arslan, O., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
- El-Faham, A., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 23(10), 2549.
- P., D. (2020).
- Slaninova, V., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.
- Pieczonka, A. M., et al. (2023). Synthesis of the N-acyl pyrazole derivatives.
- Gomha, S. M., et al. (2017).
- Pieczonka, A. M., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties.
- Liu, Y., et al. (2014). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. Chemical & Pharmaceutical Bulletin, 62(7), 657-664.
- BenchChem (2025). An In-depth Technical Guide to 5-(Trifluoromethyl)pyrazole-3-carboxamide. BenchChem.
- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1221431.
- Google Patents (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Siddiqui, I. R., et al. (2014).
Sources
- 1. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]
- 2. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: 5-Methyl-1H-pyrazole-3-carboxamide
Welcome to the Technical Support Center for 5-methyl-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on avoiding degradation and ensuring the stability of this compound throughout its handling, storage, and experimental use. As Senior Application Scientists, we have compiled this guide based on established chemical principles, data from analogous structures, and best practices in pharmaceutical stability testing.
Introduction
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its stability is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways—hydrolysis, oxidation, photolysis, and thermal decomposition—and offers practical solutions and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product I should be concerned about?
A1: The most common degradation product is 5-methyl-1H-pyrazole-3-carboxylic acid , which results from the hydrolysis of the carboxamide group. This is particularly relevant if your experimental conditions involve acidic or basic aqueous solutions.
Q2: How can I prevent hydrolysis of the carboxamide group?
A2: To prevent hydrolysis, maintain a neutral pH (around 7.0) for your solutions whenever possible. If your experiment requires acidic or basic conditions, minimize the exposure time and temperature. Consider using aprotic solvents if compatible with your experimental design.
Q3: Is this compound sensitive to light?
A3: Pyrazole derivatives can be susceptible to photodegradation.[1] It is best practice to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent potential photochemical reactions.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, prepare them fresh and store them protected from light at low temperatures for short periods.
Q5: I suspect my sample has degraded. How can I confirm this?
A5: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. A stability-indicating HPLC method can separate the parent compound from its degradation products. The appearance of a new peak corresponding to 5-methyl-1H-pyrazole-3-carboxylic acid is a strong indicator of hydrolysis.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions based on an understanding of the underlying degradation mechanisms.
Issue 1: Inconsistent results in aqueous-based assays.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Hydrolysis of the carboxamide group | The amide bond is susceptible to cleavage in the presence of water, especially under acidic or basic conditions, forming the less active carboxylic acid derivative.[2] | - Maintain the pH of your assay buffer as close to neutral as possible. - If acidic or basic conditions are unavoidable, minimize the incubation time. - Prepare stock solutions in aprotic solvents like DMSO or DMF and make final dilutions into aqueous media immediately before use. |
| Precipitation of the compound | Changes in pH or solvent composition can affect the solubility of the compound, leading to precipitation and a decrease in the effective concentration. | - Determine the solubility of the compound in your assay buffer at the working concentration. - Use co-solvents if necessary and compatible with your assay. - Visually inspect your solutions for any signs of precipitation. |
Issue 2: Loss of compound potency after storage in solution.
| Potential Cause | Underlying Mechanism | Recommended Solution |
| Photodegradation | Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of various degradation products.[1] Pyrazole rings can undergo rearrangements upon irradiation. | - Store stock solutions and working solutions in amber vials or wrapped in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Oxidation | The pyrazole ring and the methyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[3] This can lead to the formation of hydroxylated or other oxidized species. | - Degas your solvents before preparing solutions to remove dissolved oxygen. - Consider adding an antioxidant to your storage buffer if compatible with your downstream applications. - Avoid sources of radical initiation, such as exposure to high-energy light or certain metal ions. |
| Slow Hydrolysis | Even at neutral pH, hydrolysis can occur over extended periods, especially at room temperature. | - Prepare fresh solutions for each experiment. - If short-term storage is necessary, store solutions at -20°C or -80°C. |
Degradation Pathways and Mitigation Strategies
Understanding the potential chemical transformations of this compound is crucial for designing robust experiments.
Hydrolytic Degradation
The carboxamide functional group is the most susceptible to hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and ammonia.[2]
Primary Degradation Product:
-
5-methyl-1H-pyrazole-3-carboxylic acid
Mitigation Strategy:
-
Maintain pH between 6.0 and 8.0 in aqueous solutions.
-
Use aprotic solvents for stock solutions.
-
Minimize the duration of experiments conducted in acidic or basic media.
Caption: Hydrolytic degradation pathway.
Oxidative Degradation
Oxidation can occur at two primary sites on the molecule.
-
Ring Oxidation: The pyrazole ring can be oxidized, potentially leading to the formation of hydroxylated derivatives, such as 4-hydroxy-5-methyl-1H-pyrazole-3-carboxamide.[3]
-
Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl or even a carboxylic acid group.
Potential Degradation Products:
-
4-hydroxy-5-methyl-1H-pyrazole-3-carboxamide
-
5-hydroxymethyl-1H-pyrazole-3-carboxamide
Mitigation Strategy:
-
Use deoxygenated solvents.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid contact with strong oxidizing agents.
Caption: Oxidative degradation pathway.
Photolytic Degradation
Exposure to light, particularly in the UV range, can induce a variety of photochemical reactions.
-
Rearrangements: The pyrazole ring can undergo photoisomerization to other five-membered ring systems.[1]
-
Ring Cleavage: High-energy photons can lead to the cleavage of the pyrazole ring.
Potential Degradation Products:
-
Various isomeric and fragmented species.
Mitigation Strategy:
-
Store the solid compound and its solutions in amber glass containers or protected from light.
-
Minimize exposure to light during experimental manipulations.
Caption: Thermal degradation pathway.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for Optimal Stability
-
Solvent Selection: Choose a high-purity, dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the chosen solvent to the vial to achieve the desired stock concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed amber glass vial at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw the stock solution and prepare working dilutions in the appropriate aqueous buffer immediately before use.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare your test sample at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms. The parent compound should elute as a sharp, symmetrical peak. The appearance of additional peaks, particularly an earlier eluting peak corresponding to the more polar 5-methyl-1H-pyrazole-3-carboxylic acid, indicates degradation.
References
- He, C., et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(48), 10429–10439. [Link]
- Karapınar, R., et al. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate).
- Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society, 88(16), 3963–3969. [Link]
- Gheorghe, A., et al. (2015). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. REVISTA DE CHIMIE, 66(10), 1634-1638. [Link]
- Wang, R., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(23), 7168. [Link]
- Feierman, D. E., & Cederbaum, A. I. (1986). Inhibition of Microsomal Oxidation of Ethanol by Pyrazole and 4-methylpyrazole in Vitro. Increased Effectiveness After Induction by Pyrazole and 4-methylpyrazole. Biochemical Pharmacology, 35(21), 3845–3850. [Link]
- Petrosyan, V. A., & Niyazymbetov, M. E. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(24), 7586. [Link]
- Li, S., et al. (2015). Degradation of Fluxapyroxad in Soils and Water/Sediment Systems Under Aerobic or Anaerobic Conditions. Bulletin of Environmental Contamination and Toxicology, 95(1), 45–50. [Link]
- Feierman, D. E., & Cederbaum, A. I. (1983). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition, 11(6), 579–584. [Link]
- Blomstrand, R., et al. (1985). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 82(15), 5237–5241. [Link]
- Kuriyama, W., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- Li, S., et al. (2015). Degradation of Fluxapyroxad in Soils and Water/Sediment Systems Under Aerobic or Anaerobic Conditions.
- Kuriyama, W., et al. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
- International Journal of Current Pharmaceutical Analysis. (2014).
- Padron, J. M., et al. (2017). Photochemical transformation of a pyrazole derivative into imidazoles.
- Journal of Pharmaceutical Negative Results. (2020). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. pnrjournal.com. [Link]
- Lee, K., et al. (2022). Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods. Toxics, 10(9), 522. [Link]
- Google Patents. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Journal of Chemical and Pharmaceutical Research. (2014).
- Food and Agriculture Organization of the United Nations. (2012). Fluxapyroxad. fao.org. [Link]
- Food and Agriculture Organization of the United Nations. (2015). FLUXAPYROXAD (256). fao.org. [Link]
- Çetinkaya, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Modeling, 30(7), 191. [Link]
- Wang, H., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(9), 4184–4196. [Link]
- Tzankova, P., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 137-143. [Link]
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
- Shestopalov, A. M., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(19), 6598. [Link]
- Li, H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11697–11706. [Link]
- Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. khanacademy.org. [Link]
- Nagarajan, B., & Priyadarshini, R. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3). [Link]
- Wang, H., et al. (2024). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. technicaldisclosurecommons.org. [Link]
Sources
Technical Support Center: Characterization of 5-Methyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the characterization of 5-methyl-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis and purification of this compound. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Navigating Tautomerism and Isomeric Impurities
A primary challenge in the characterization of this compound is the potential for tautomerism and the presence of its constitutional isomer, 3-methyl-1H-pyrazole-5-carboxamide. The mobility of the proton on the pyrazole ring can lead to an equilibrium between these two forms, complicating spectral interpretation and purification.
FAQ 1: My NMR spectrum shows more signals than expected. Am I seeing a mixture of tautomers?
Answer: It is highly probable that you are observing a mixture of the this compound and its tautomer, 3-methyl-1H-pyrazole-5-carboxamide, in solution. The ratio of these tautomers can be influenced by solvent polarity and temperature.
Troubleshooting Workflow for Tautomerism:
Caption: Workflow for investigating suspected tautomerism using NMR spectroscopy.
Detailed Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.
-
Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature.
-
Data Analysis: Observe changes in the chemical shifts and the relative integration of the signals. Tautomeric interconversion is often slow on the NMR timescale at lower temperatures, resulting in distinct sets of peaks for each tautomer. As the temperature increases, the rate of interconversion may increase, leading to broadened signals or coalescence into a single averaged peak.
Expert Insight: The presence of two distinct sets of signals for the methyl and pyrazole ring protons, with their integration ratio changing with temperature, is a strong indicator of tautomerism.
FAQ 2: How can I definitively distinguish between this compound and 3-methyl-1H-pyrazole-5-carboxamide using NMR?
Answer: Two-dimensional (2D) NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous structural elucidation.
HMBC-Based Isomer Differentiation:
-
For this compound: Look for a correlation between the methyl protons and the C5 carbon of the pyrazole ring. You should also see a correlation between the pyrazole ring proton (at C4) and both the C3 and C5 carbons.
-
For 3-methyl-1H-pyrazole-5-carboxamide: Expect a correlation between the methyl protons and the C3 carbon.
Caption: Key HMBC correlations for distinguishing pyrazole carboxamide isomers.
Section 2: Mass Spectrometry Analysis and Fragmentation Patterns
Mass spectrometry is a powerful tool for confirming the molecular weight of your compound. Understanding its fragmentation pattern can further support your structural assignment.
FAQ 3: What are the expected key fragments in the mass spectrum of this compound?
Expected Fragmentation Pathways:
-
Loss of the carboxamide group: A prominent fragmentation pathway would involve the cleavage of the C-C bond between the pyrazole ring and the carboxamide group, resulting in the loss of CONH2 (44 Da).
-
Ring fragmentation: The pyrazole ring itself can undergo fragmentation, leading to various smaller charged species.
-
Loss of a methyl radical: Cleavage of the methyl group from the pyrazole ring would result in a fragment with a mass 15 Da less than the molecular ion.
Table 1: Predicted Key Mass Fragments for this compound (C5H7N3O, MW: 125.13 g/mol )
| m/z | Proposed Fragment | Notes |
| 125 | [M]+• | Molecular Ion |
| 110 | [M-CH3]+ | Loss of a methyl radical |
| 81 | [M-CONH2]+ | Loss of the carboxamide group |
Expert Insight: The relative abundance of these fragments can provide clues about the stability of the different parts of the molecule. A strong peak corresponding to the loss of the carboxamide group would be a good indicator of the pyrazole core's stability.
Section 3: Purification and Purity Assessment
Achieving high purity is critical for downstream applications. Common challenges in the purification of this compound include removing starting materials, side-products, and the isomeric impurity.
FAQ 4: I'm struggling to purify my compound. What are the likely impurities from the synthesis?
Answer: The synthesis of this compound typically proceeds from its corresponding ester, ethyl 5-methyl-1H-pyrazole-3-carboxylate.[1] Common impurities can include:
-
Unreacted starting material: The ethyl ester precursor.
-
Isomeric ester: Ethyl 3-methyl-1H-pyrazole-5-carboxylate, which can form during the initial pyrazole synthesis.
-
Side-products from amidation: Depending on the reagents used for the amidation of the carboxylic acid (formed from the hydrolysis of the ester), various side-products can arise.
FAQ 5: What is a good starting point for developing an HPLC purification method?
Answer: A reverse-phase HPLC method is a good starting point for the purification of polar heterocyclic compounds like this compound.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Troubleshooting HPLC Separation:
Caption: A logical approach to troubleshooting common HPLC separation issues.
FAQ 6: I need to obtain high-quality crystals for X-ray crystallography. What are some recommended crystallization techniques?
Answer: Growing single crystals suitable for X-ray diffraction can be challenging. Several techniques can be employed, and often a systematic screen of conditions is necessary.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which your compound is less soluble. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.
-
Solvent Layering: Carefully layer a less dense solvent in which your compound is soluble on top of a denser solvent in which it is insoluble. Crystals may form at the interface.
Table 2: Suggested Solvents for Crystallization Screening
| Good Solvents (for dissolving) | Anti-Solvents (for precipitation) |
| Methanol | Hexanes |
| Ethanol | Diethyl Ether |
| Acetone | Dichloromethane |
| Ethyl Acetate | Toluene |
Expert Insight: The purity of the compound is paramount for successful crystallization. Ensure your material is as pure as possible before attempting to grow crystals. Even small amounts of impurities can inhibit crystal growth or lead to poor-quality crystals.
Section 4: Final Characterization and Data Interpretation
Once you have a pure sample, the final step is to obtain a complete set of characterization data to confirm its identity and purity.
Recommended Analytical Techniques for Final Characterization:
-
1H and 13C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
-
Melting Point: As an indicator of purity.
By systematically addressing these common challenges, researchers can confidently characterize this compound and ensure the quality of their materials for further studies.
References
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
- Elguero, J., Claramunt, R. M., & López, C. (2005). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Magnetic resonance in chemistry : MRC, 43(1), 89–91. [Link]
- PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. PubChem.
- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
Sources
Technical Support Center: Enhancing Biological Assay Reproducibility with Stabila-Pyre™ (5-Methyl-1H-Pyrazole-3-Carboxamide Core)
Welcome to the technical support center for Stabila-Pyre™, our innovative solution designed to address one of the most significant challenges in the life sciences: biological assay reproducibility.[1][2] As researchers and drug development professionals, you understand that variability in assay results can lead to wasted resources, delayed projects, and a lack of confidence in your data.[1] Stabila-Pyre™, a novel formulation with a 5-methyl-1H-pyrazole-3-carboxamide core, is engineered to mitigate these issues by promoting a more consistent and robust assay environment.
This guide, developed by our team of senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you seamlessly integrate Stabila-Pyre™ into your workflows and achieve higher data fidelity.
The Stabila-Pyre™ Advantage: A Hypothetical Mechanism of Action
The core of Stabila-Pyre™, a pyrazole carboxamide derivative, is designed to function as a molecular stabilizer within the complex environment of a biological assay. While many small molecules are developed as inhibitors or activators, Stabila-Pyre™ belongs to an emerging class of reagents that modulate the stability of protein-protein interactions or the conformational integrity of enzymes.[3][4][5] We propose a dual mechanism through which Stabila-Pyre™ enhances assay reproducibility:
-
Conformational Stabilization: Stabila-Pyre™ is hypothesized to bind to allosteric sites on target proteins, including enzymes. This interaction induces a more stable and homogeneous conformational state, reducing the intrinsic variability in protein activity that can arise from minor fluctuations in buffer conditions or temperature.[6]
-
Reduction of Non-Specific Interactions: The unique chemical properties of the pyrazole core may help to shield hydrophobic patches on proteins, minimizing non-specific binding to assay plates, other proteins, or inhibitors. This leads to a reduction in background signal and an improved signal-to-noise ratio.
Caption: Troubleshooting workflow for common assay issues with Stabila-Pyre™.
Experimental Protocols
Protocol 1: Use of Stabila-Pyre™ in an Enzyme Kinetics Assay
This protocol provides a general framework for incorporating Stabila-Pyre™ into a standard colorimetric enzyme assay.
-
Reagent Preparation:
-
Prepare your assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a 100X stock solution of Stabila-Pyre™ in the assay buffer (e.g., 1 mM for a final concentration of 10 µM).
-
Prepare substrate and enzyme solutions in the assay buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add:
-
80 µL of assay buffer.
-
10 µL of 100X Stabila-Pyre™ stock solution (or buffer for the negative control).
-
10 µL of substrate solution.
-
-
Pre-incubate the plate at the desired temperature for 5-10 minutes to allow all components to equilibrate. [7]
-
-
Initiate Reaction:
-
Add 10 µL of enzyme solution to each well to start the reaction.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Compare the V₀ and the consistency of replicates between the wells with and without Stabila-Pyre™.
-
Protocol 2: Use of Stabila-Pyre™ in a Cell-Based Proliferation Assay
This protocol describes the use of Stabila-Pyre™ in a typical MTS/MTT proliferation assay.
-
Cell Plating:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
-
Treatment Preparation:
-
Prepare your test compound dilutions in cell culture medium.
-
Prepare a 2X stock of your test compounds in medium containing 2X the final desired concentration of Stabila-Pyre™ (e.g., 10 µM for a final concentration of 5 µM).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the 2X treatment solution to each well.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Development:
-
Add the MTS/MTT reagent according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Compare the dose-response curves and the variability of replicates for treatments with and without Stabila-Pyre™.
-
References
- Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. (2020).
- Best practice in bioassay development. (2019). BioTechniques. [Link]
- Essentials in Bioassay Development. (2019).
- Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. (2019). BioPhorum. [Link]
- Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (2021). SLAS Discovery. [Link]
- Certain Approaches to Understanding Sources of Bioassay Variability. (2018).
- Tips for Improving Reproducibility and Efficiency. (n.d.). Bio-Rad. [Link]
- Biological variability of the most common biochemical parameters. (2021).
- 8 Tips to Improve Your Research Reproducibility. (2025). Bitesize Bio. [Link]
- How to Solve the Biological Research Reproducibility Problem. (2023). Almaden Genomics. [Link]
- Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.).
- Ensuring Reproducibility in Biological Research. (2025). Lab Manager. [Link]
- Common sources of variability during sample collection and processing. (2018).
- MDH Assay Enzyme Hints & Tips. (n.d.). University of San Diego. [Link]
- Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. (2020). ACS Medicinal Chemistry Letters. [Link]
- How to Perform a Standard Enzyme Activity Assay? (2025).
- Cooperativity basis for small-molecule stabilization of protein–protein interactions. (2019).
- Identify Easily Controlled Sources of Variability in Assays. (2020). Technology Networks. [Link]
- The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. (2016).
- Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. (2020).
- Stabilization of protein-protein interactions by small molecules. (2014). Drug Discovery Today. [Link]
Sources
- 1. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperativity basis for small-molecule stabilization of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of protein-protein interactions by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
Technical Support Center: A Researcher's Guide to In Vivo Dosage Optimization for 5-methyl-1H-pyrazole-3-carboxamide and Novel Pyrazole Analogs
Welcome to the technical support center for researchers working with 5-methyl-1H-pyrazole-3-carboxamide and other novel pyrazole-based compounds. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to design and execute robust in vivo studies. As a Senior Application Scientist, my goal is to bridge the gap between benchtop discovery and meaningful animal model data by explaining the causality behind experimental choices, ensuring your protocols are self-validating and grounded in established scientific principles.
The pyrazole ring is a privileged scaffold in medicinal chemistry, with approved drugs targeting a wide range of conditions, from inflammation to cancer.[1][2][3][4] However, the journey from a promising compound to a well-characterized in vivo tool is fraught with challenges, primarily centered on determining a safe and effective dose. This guide will walk you through this process systematically.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions researchers face before beginning animal studies.
Q1: What is this compound and what are its potential mechanisms of action?
A1: this compound is a small molecule belonging to the pyrazole class of heterocyclic compounds.[5] The pyrazole nucleus is highly versatile, and its biological activity is dictated by the substitutions on the ring.[1] While specific data for this exact molecule is limited in public literature, its structure is analogous to fragments of numerous bioactive agents. Therefore, its mechanism of action (MoA) could fall into several categories, and preliminary screening is essential. Potential targets for pyrazole derivatives include:
-
Protein Kinases: Many kinase inhibitors, such as those targeting VEGFR-2, incorporate a pyrazole core.[6]
-
Enzyme Inhibition: Pyrazole-containing drugs have been shown to inhibit enzymes like phosphodiesterases (PDEs) and carbonic anhydrases.[1][7][8]
-
DNA Interaction: Some novel 1H-pyrazole-3-carboxamide derivatives have been found to exert their anticancer effects by binding to DNA.[9][10]
-
Anti-inflammatory Pathways: The well-known anti-inflammatory drug Celecoxib is a pyrazole derivative that selectively inhibits COX-2.[2]
Your first step is to leverage your in vitro data to form a strong hypothesis about the MoA, as this will guide your choice of animal model and relevant biomarkers.
Q2: What are the critical physicochemical properties I need to assess before starting in vivo studies?
A2: Before administering any compound to an animal, you must understand its fundamental properties. These will dictate your formulation strategy and potential challenges.
| Property | Why It's Critical | Recommended Action |
| Solubility | Poor aqueous solubility is a primary reason for failed in vivo studies. If the compound crashes out of solution, bioavailability will be inconsistent and low. Pyrazole derivatives can be challenging in this regard.[11] | Determine the solubility in common preclinical vehicles (e.g., PBS, 0.5% methylcellulose, corn oil). Start with a simple shake-flask method. |
| Stability | The compound must be stable in the chosen vehicle for the duration of the study (from preparation to administration). | Assess stability in your chosen formulation under experimental conditions (e.g., room temperature, 4°C) over a relevant timeframe (e.g., 8-24 hours). Use HPLC to check for degradation. |
| LogP/LogD | This value predicts the compound's lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).[1] | Calculate or experimentally determine the LogP/LogD. This will help in choosing the administration route and anticipating potential distribution to fatty tissues or the central nervous system. |
Q3: How do I determine a starting dose for my first animal experiment?
A3: Selecting a starting dose is a process of triangulation, not a single calculation. The goal is to begin a dose-range finding study that is likely to span the minimum effective dose (MED) and the maximum tolerated dose (MTD).[12]
-
In Vitro Efficacy: Use your IC50 or EC50 values from cell-based assays as a starting point. While a direct conversion is not possible, it provides a benchmark for the concentrations needed to see a biological effect.[13]
-
Literature Review: Search for published in vivo studies on pyrazole compounds with a similar structure or mechanism of action. This can provide an invaluable starting point for a relevant dose range in a specific animal model.[13]
-
Allometric Scaling (with caution): While primarily used for estimating a human equivalent dose, allometric scaling can be used in reverse to get a rough idea of a starting dose from data on other compounds.[14][15] However, this should be used with extreme caution at the discovery stage.
The most reliable approach is to use this information to design a Dose-Range Finding (DRF) study , which is the first critical in vivo experiment.[12]
Part 2: Troubleshooting Guide & Protocols: Formulation and Dose-Range Finding
This section provides actionable solutions to common experimental hurdles.
Issue 1: Poor Compound Solubility
Troubleshooting: Your compound, this compound, precipitates when you try to dissolve it in saline. This is a common issue for aromatic heterocyclic compounds.
Solution: Develop a multi-component vehicle system. The goal is to use the minimum amount of organic co-solvents and surfactants necessary to achieve a stable solution or a uniform suspension.
Protocol: Step-by-Step Formulation Development
-
Define Target Concentration: Based on your desired highest dose (e.g., 100 mg/kg) and dosing volume (e.g., 10 mL/kg for a mouse), calculate the required final concentration (e.g., 10 mg/mL).
-
Attempt Solubilization (Tiered Approach):
-
Tier 1 (Aqueous): Attempt to dissolve the compound in saline or PBS. If it fails, proceed.
-
Tier 2 (Co-Solvent): Weigh out your compound. Add a minimal amount of a water-miscible co-solvent like DMSO or PEG300 (e.g., 5-10% of the final volume). Vortex or sonicate until fully dissolved.
-
Tier 3 (Surfactant): To the dissolved concentrate from Tier 2, add a surfactant like Tween 80 (e.g., 1-5% of the final volume). This helps prevent precipitation when the aqueous component is added.
-
Tier 4 (Aqueous Vehicle): Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic mixture while vortexing continuously to reach the final volume.
-
Tier 5 (Suspension): If a clear solution is not achievable, a suspension may be necessary. Use a vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) in water. Ensure the particle size is uniform and the suspension does not settle quickly.
-
-
Verify Formulation: Visually inspect the final formulation for clarity or uniformity. Check the pH. Observe it for at least 4 hours to ensure no precipitation occurs.
Table 1: Common Preclinical Formulation Vehicles
| Vehicle Composition | Route | Best For | Considerations |
| Saline / PBS | IV, IP, SC, PO | Highly soluble compounds | Ideal, but rarely sufficient for discovery compounds. |
| 5-10% DMSO / 5% Tween 80 / 85-90% Saline | IV, IP | Lipophilic compounds | DMSO can have its own biological effects and cause irritation. Use the lowest possible concentration. |
| 10% PEG300 / 90% Saline | IV, IP, PO | Moderately soluble compounds | Generally well-tolerated. |
| 0.5% Carboxymethylcellulose (CMC) in Water | PO, IP | Poorly soluble compounds | Forms a suspension, not a solution. Requires constant mixing during dosing to ensure uniformity. |
Issue 2: Determining a Safe and Effective Dose Range
Troubleshooting: You have a soluble formulation but are unsure which doses to test in your first animal study to avoid wasting animals on ineffective or overly toxic doses.
Solution: Conduct a Maximum Tolerated Dose (MTD) or Dose-Range Finding (DRF) study. This is a short-term study in a small number of animals designed to identify the dose that causes manageable, reversible toxicity and to find a dose range that elicits a biological response without severe adverse effects.[12]
Protocol: Acute Dose-Range Finding (DRF) Study
-
Animal Model Selection: Choose a relevant species, often starting with mice (e.g., C57BL/6 or BALB/c) due to their small size and cost-effectiveness. Use a small group size (n=2-3 per dose).[12]
-
Dose Level Selection:
-
Select at least 3-4 dose levels spaced logarithmically (e.g., 10, 30, 100 mg/kg) or using a modified Fibonacci sequence.[12]
-
Include a vehicle control group.
-
The range should be based on your pre-dosing assessment (Q3).
-
-
Administration and Observation:
-
Administer a single dose of the compound via the intended route (e.g., Intraperitoneal - IP, or Oral - PO).[13]
-
Observe animals continuously for the first 4 hours, then at regular intervals for up to 7-14 days.
-
Record clinical signs of toxicity: changes in posture, activity, breathing, body weight, and any signs of pain or distress.
-
-
Endpoint Analysis:
-
Primary Endpoint: Clinical signs and body weight change. A weight loss of >15-20% is typically considered a sign of significant toxicity.
-
Secondary Endpoints (Optional): At the end of the study, you can collect blood for basic clinical chemistry (e.g., ALT/AST for liver toxicity) and tissues for histopathology to identify target organs of toxicity.
-
-
Data Interpretation: The MTD is the highest dose that does not cause mortality, irreversible morbidity, or >20% body weight loss. This dose, and doses below it, will guide the design of your subsequent efficacy studies.
Diagram 1: Workflow for an In Vivo Dose-Range Finding Study A logical flow from compound preparation to data interpretation.
Part 3: Advanced Dosage Optimization & Pharmacokinetics (PK)
After establishing a tolerated dose range, the next step is to understand the relationship between dose, exposure, and effect.
Issue 3: Inconsistent Efficacy or Unexpected Toxicity
Troubleshooting: You run an efficacy study using doses below the MTD, but the results are highly variable between animals, or you observe toxicity at a dose that was previously deemed safe.
Solution: This often points to inconsistent drug exposure due to poor pharmacokinetics (PK). A pilot PK study is essential to understand how your compound is absorbed, distributed, metabolized, and eliminated.[12][15]
Protocol: Pilot Pharmacokinetic (PK) Study
-
Study Design:
-
Select two doses from your DRF study: one that was well-tolerated and one closer to the MTD.
-
Use a small number of animals (n=3 per group).
-
For each dose group, you will collect blood at multiple time points. A sparse sampling design can be used if sample volume is a limitation.
-
-
Dosing and Sampling:
-
Administer the compound (e.g., via IP or PO).
-
Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Typical time points for an oral dose: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
-
Sample Processing and Analysis:
-
Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Use a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of your compound in the plasma samples.
-
-
Data Interpretation: Plot the plasma concentration versus time for each animal. From this curve, you can determine key PK parameters.
Table 2: Key Pharmacokinetic Parameters and Their Importance
| Parameter | Description | Why It's Important |
| Cmax | Maximum observed plasma concentration. | Indicates if the exposure is reaching levels that are toxic or within the therapeutic window derived from in vitro data. |
| Tmax | Time at which Cmax is reached. | Shows how quickly the drug is absorbed. A very late Tmax might suggest absorption issues. |
| AUC | Area Under the Curve (concentration vs. time). | Represents the total drug exposure over time. This is the most critical parameter for correlating exposure with efficacy.[12] |
| t½ (Half-life) | Time it takes for the plasma concentration to decrease by half. | Determines the dosing interval. A short half-life may require more frequent dosing to maintain exposure. |
Diagram 2: The Relationship Between Dosing, PK, and PD Connecting the administered dose to the biological outcome.
By understanding the PK profile, you can make informed decisions. If the AUC is too low, you may need to increase the dose or improve the formulation. If the half-life is very short, you may need to switch from once-daily to twice-daily dosing to maintain target coverage. This iterative process of dosing, measuring exposure, and assessing effect is the cornerstone of optimizing dosage for any in vivo study.
References
- Technical Support Center: Refining Investigational Drug Dosage for Animal Studies. Benchchem
- Best Practices for Preclinical Dose Range Finding Studies. Altasciences
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry
- Dose Selection in Preclinical Studies: Cross-Species Dose Conversion.
- How to support human dose prediction using preclinical PK?
- The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Evaluation Of Microdosing Strategies For Studies In Preclinical Drug Development. OSTI.GOV
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. J-Stage
- Targeting PTPN22 at Nonorthosteric Binding Sites A Fragment Approach. ACS Omega
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
- 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. PubChem
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dose Selection in Preclinical Studies: Cross-Species Dose Conversion | Shekunova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 15. How to support human dose prediction using preclinical PK? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 5-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in the development of numerous therapeutic agents, with a significant number of pyrazole-containing drugs approved to treat a variety of diseases.[1] The metabolic stability of the pyrazole ring makes it a favored scaffold in both preclinical and approved drugs.[1] Compounds featuring the 1H-pyrazole-3-carboxamide skeleton, in particular, have demonstrated a wide spectrum of pharmacological effects, including antitumor, analgesic, and anti-inflammatory properties.[2] Given this precedent, rigorous validation of novel derivatives like 5-methyl-1H-pyrazole-3-carboxamide is paramount.
This guide will detail a comprehensive validation strategy, encompassing primary screening, orthogonal validation, and mechanistic deconvolution, while comparing the subject compound to relevant alternatives.
Foundational Strategy: Postulating a Mechanism of Action
The pyrazole scaffold is present in numerous approved drugs targeting a range of clinical disorders.[3] Many pyrazole derivatives exert their effects by inhibiting enzymes, such as kinases or hydrolases, or by interacting with nucleic acids.[3][4] For instance, some novel 1H-pyrazole-3-carboxamide derivatives have been investigated for their antiproliferative effects on cancer cells and their ability to bind to DNA.[4] Others have been designed as potent inhibitors of specific kinases like Fms-like receptor tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia (AML).[5]
Based on this established pharmacology, a primary hypothesis for the biological activity of this compound is the inhibition of a key cellular enzyme . This guide will therefore focus on a validation workflow centered on enzyme inhibition, a common mechanism for small molecules.[6]
The Comparator Landscape: Selecting Appropriate Benchmarks
To objectively assess the biological activity of this compound, it is crucial to select appropriate comparator compounds. The ideal comparators will include both a structurally related but biologically inert molecule and a known inhibitor of the putative target class.
Table 1: Comparator Compound Selection
| Compound | Class | Rationale for Inclusion |
| 5-methyl-1H-pyrazole-3-carboxylic acid | Structurally-Related Negative Control | Lacks the carboxamide moiety, which is often critical for target engagement. Its inclusion helps to confirm that the carboxamide functional group is essential for the observed biological activity. |
| Celecoxib | Known Pyrazole-Containing Drug (COX-2 Inhibitor) | A well-characterized, FDA-approved drug containing a pyrazole core. It serves as a positive control for a known biological activity mediated by a pyrazole-based compound and allows for a comparative assessment of potency and specificity. |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | A non-selective kinase inhibitor used to establish a baseline for inhibitory activity against a broad range of kinases, helping to initially profile the selectivity of the test compound. |
Experimental Validation Workflow
A robust validation process is multi-tiered, beginning with broad screening and progressively narrowing down to specific mechanistic studies. This approach minimizes the risk of misleading results and builds a strong evidence base for the compound's activity.[6]
Caption: Experimental workflow for validating biological activity.
Phase 1: Primary Phenotypic Screening
The initial step is to ascertain whether this compound elicits a biological response in a cellular context. A cell proliferation assay is a robust and high-throughput method for this purpose.
Protocol: MTT Cell Proliferation Assay
-
Cell Culture: Plate a human cancer cell line (e.g., HCT116 or HepG2, which have been used to evaluate other pyrazole-carboxamide derivatives) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare a serial dilution of this compound and the comparator compounds (5-methyl-1H-pyrazole-3-carboxylic acid and Celecoxib) in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Expected Outcome and Interpretation:
This assay will provide the first indication of the compound's cytotoxic or cytostatic activity. A low IC50 value for this compound compared to the negative control would suggest a specific biological effect.
Phase 2: Target Deconvolution
Assuming a positive result in the primary screen, the next critical step is to identify the molecular target(s).
Protocol: Broad Kinase Panel Screen
Given that many pyrazole-containing compounds are kinase inhibitors, screening against a broad panel of kinases is a logical next step.[3]
-
Service Provider: Engage a commercial service provider that offers kinase screening services (e.g., Eurofins, Promega).
-
Assay Format: Typically, these are in vitro assays using purified recombinant kinases and a generic substrate. The activity is measured via methods like radiometric assays (33P-ATP) or fluorescence-based assays.
-
Compound Concentration: Submit this compound at a standard concentration (e.g., 10 µM) for initial screening against a panel of 50-400 kinases.
-
Data Analysis: The service provider will report the percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.
Alternative Approach: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that uses small-molecule probes to assess the functional state of enzymes directly in native biological systems.[8] This method can identify targets without prior knowledge of their identity.[8]
Expected Outcome and Interpretation:
The kinase panel will provide a "hit list" of potential kinase targets. ABPP can identify a broader range of enzyme targets, including hydrolases.[8] Positive hits from either method require further validation.
Phase 3: Mechanistic Validation and SAR
Once putative targets are identified, the focus shifts to detailed mechanistic studies and understanding the structure-activity relationship (SAR).[9]
Protocol: In Vitro Enzyme Kinetics
This step is crucial for confirming direct inhibition of the identified target enzyme and determining the potency and mechanism of inhibition.[6]
-
Enzyme and Substrate: Obtain the purified recombinant target enzyme and its specific substrate.
-
Assay Development: Optimize an in vitro assay to measure the enzyme's activity. This could be a spectrophotometric, fluorometric, or luminescent assay.
-
IC50 Determination: Measure the enzyme's activity in the presence of increasing concentrations of this compound to determine the IC50 value.
-
Mechanism of Inhibition (Ki Determination): Perform kinetic studies by measuring the initial reaction rates at various substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Table 2: Hypothetical Comparative Data
| Compound | Target Kinase X IC50 (nM) | Target Kinase Y IC50 (nM) | Cell Proliferation IC50 (µM) |
| This compound | 50 | >10,000 | 1.2 |
| 5-methyl-1H-pyrazole-3-carboxylic acid | >50,000 | >50,000 | >100 |
| Celecoxib | >10,000 | >10,000 | 25 |
| Staurosporine | 5 | 10 | 0.05 |
Structure-Activity Relationship (SAR) Studies
SAR analysis systematically investigates how chemical modifications to a molecule affect its biological activity.[9] This is essential for optimizing lead compounds.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Orthogonal Validation: Ensuring Robustness of Findings
To ensure that the observed biological activity is not an artifact of a specific assay format, it is crucial to perform orthogonal validation using a different experimental approach.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Isolation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
Expected Outcome and Interpretation:
A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, confirming direct binding in a cellular context.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for validating the biological activity of this compound. By employing a multi-tiered approach that includes primary screening, target identification, mechanistic validation, and orthogonal confirmation, researchers can build a robust data package that clearly defines the compound's pharmacological profile.
The pyrazole scaffold continues to be a rich source of novel therapeutic agents.[1][10] The systematic validation of new derivatives, as detailed in this guide, is essential for translating promising initial findings into clinically relevant drug candidates. Future work should focus on in vivo efficacy studies in relevant animal models to further validate the therapeutic potential of this compound.
References
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The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide
In the landscape of drug discovery, particularly in the competitive arena of kinase inhibitors, certain chemical scaffolds consistently emerge as "privileged structures." These frameworks offer a versatile foundation for the development of potent and selective therapeutic agents. The pyrazole ring system is a prominent example of such a scaffold, and its derivatives have given rise to a multitude of clinically relevant kinase inhibitors.[1][2] This guide provides an in-depth comparison of kinase inhibitors derived from the 5-methyl-1H-pyrazole-3-carboxamide core, placing their performance in context with other established inhibitors targeting key kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β).
We will delve into the experimental data that underpins these comparisons, provide detailed protocols for the assays used to generate this data, and visualize the intricate signaling pathways these inhibitors modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important class of molecules.
The Significance of the Pyrazole Moiety
The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its prevalence in medicinal chemistry can be attributed to several key features:
-
Structural Rigidity and Planarity: This provides a defined orientation for substituent groups, facilitating predictable interactions with the kinase active site.
-
Hydrogen Bonding Capabilities: The nitrogen atoms can act as both hydrogen bond donors and acceptors, crucial for anchoring the inhibitor within the ATP-binding pocket.
-
Synthetic Tractability: The pyrazole ring is readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[3][4]
The this compound scaffold, in particular, offers strategically positioned vectors for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
While direct inhibitory data for the unsubstituted this compound is not extensively published, numerous derivatives have demonstrated potent activity against a range of kinases. Here, we compare the performance of representative pyrazole-based inhibitors against well-characterized, clinically relevant compounds.
Targeting the Cell Cycle: CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[5][6] Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target.[7]
Below is a comparison of a 4-benzoylamino-1H-pyrazole-3-carboxamide derivative with other known CDK2 inhibitors.
| Compound | Scaffold | CDK2 IC50 | Selectivity Profile | Reference |
| DC-K2in212 | 4-benzoylamino-1H-pyrazole-3-carboxamide | 0.295 µM | 17-fold selective over CDK1 | [8] |
| AT7519 | Pyrazole-based | ~0.01 - 0.21 µM (multi-CDK) | Pan-CDK inhibitor (CDK1, 2, 4, 6, 9) | [8] |
| AZD5438 | Imidazo-pyrazole | 0.006 µM | Potent CDK2 inhibitor | [8] |
| PHA-533533 | 3-aminopyrazole | 0.031 µM (Ki) | [9] | |
| Compound 9 | Pyrazole derivative | 0.96 µM | [8] |
Analysis: The data indicates that the pyrazole scaffold is a viable starting point for the development of potent CDK2 inhibitors. While AZD5438 shows exceptional potency, the pyrazole derivative DC-K2in212 demonstrates a favorable selectivity profile against the closely related CDK1, a critical attribute for minimizing off-target effects. This highlights the tunability of the pyrazole core to achieve desired biological outcomes.
Modulating the Wnt Signaling Pathway: GSK-3β Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[10] It is a key negative regulator of the canonical Wnt signaling pathway.[11][12][13]
Here, we compare a pyrazole-based inhibitor with other known GSK-3β inhibitors.
| Compound | Scaffold | GSK-3β IC50 | Mechanism of Action | Reference |
| Compound 7a | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | Not specified, but selective | Selective for JNK3 over GSK-3β | [14] |
| CHIR-99021 | Aminopyrimidine | ~0.0067 µM | ATP-competitive | [13] |
| Tideglusib | Thiazolidinedione | ~0.6 µM | Non-ATP competitive | [15] |
Analysis: While the specific pyrazole derivative 7a shows selectivity for JNK3 over GSK-3β, this demonstrates the principle of achieving kinase selectivity through modifications to the pyrazole scaffold.[14] The comparison with potent inhibitors like CHIR-99021 and the non-ATP competitive inhibitor Tideglusib underscores the diverse chemical space being explored to target GSK-3β. The development of pyrazole-based GSK-3β inhibitors remains an active area of research.
Key Experimental Methodologies
The objective evaluation of kinase inhibitors relies on a suite of robust and reproducible assays. Below are detailed protocols for key experiments used to characterize the compounds discussed in this guide.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Protocol:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the kinase and a suitable substrate in reaction buffer.
-
Compound Addition: Add 0.5 µL of the test compound (e.g., this compound derivative) at various concentrations.
-
Initiate Reaction: Add 2 µL of an ATP solution to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Causality: The choice of a luminescence-based ADP detection method like ADP-Glo™ offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening and accurate IC50 determination.[4] The "add-mix-measure" format minimizes pipetting steps, reducing variability.[1][2][16][17][18]
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is directly proportional to the number of viable cells.
Causality: The CellTiter-Glo® assay is a homogeneous assay that does not require washing or centrifugation steps, making it rapid and well-suited for automated screening.[1][2][16][17][18] The luminescent output provides a high degree of sensitivity, allowing for the use of low cell numbers.
Western Blotting for Phosphorylated Proteins (e.g., Phospho-Rb)
This technique is used to detect specific phosphorylated proteins in cell lysates, providing a direct measure of the inhibitor's effect on a particular signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Rb (Ser807/811)).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
Causality: The inclusion of phosphatase inhibitors during cell lysis is critical to prevent the dephosphorylation of target proteins, ensuring the accurate detection of the inhibitor's effect.[19][20] Blotting for the total protein in parallel serves as a loading control, confirming that any observed decrease in the phosphorylated protein is due to the inhibitor's activity and not variations in protein levels.[21]
Visualizing the Molecular Landscape
To better understand the context in which these pyrazole-based inhibitors function, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
A typical workflow for evaluating a novel kinase inhibitor.
Simplified CDK2/Cyclin E signaling pathway in cell cycle progression.
Simplified GSK-3β role in the canonical Wnt signaling pathway.
Conclusion
The this compound scaffold serves as a robust and versatile platform for the design of novel kinase inhibitors. The comparative data presented in this guide demonstrate that derivatives of this core structure can achieve high potency and selectivity against key therapeutic targets such as CDK2 and have the potential to be developed against other kinases like GSK-3β. The successful development of such inhibitors is underpinned by a rigorous and systematic application of biochemical and cellular assays, as detailed in the provided protocols. As our understanding of kinase-driven diseases deepens, the strategic use of privileged scaffolds like the pyrazole core will undoubtedly continue to be a cornerstone of modern drug discovery.
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- GSK-3 in Wnt and growth factor signalling pathways.
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- Regulation of Glycogen Synthase Kinase 3β and Downstream Wnt Signaling by Axin. PMC. [Link]
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- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Wang-Zhi/73426e9526e0e02f5a510526e3828775836495d4]([Link]
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- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Best Practice for Western Blot Detection of Phosphoryl
- Full article: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Taylor & Francis Online. [Link]
- CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib.
- 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. [Link]
- IC 50 of CDK2/A3 inhibition of some selected com- pounds.
- The IC 50 Result of the Target Compounds against CDK2 En- zyme.
- The target compounds' inhibitory concentration (IC50) on GSK-3 kinase activity.
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- GSK-3β inhibitors and their corresponding values of IC 50 (nM) and...
- Experimental and predicted GSK3β inhibitory activities (log(103/IC50))...
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A Comparative Guide to 5-Methyl-1H-Pyrazole-3-Carboxamide and Structurally Significant Pyrazole Compounds
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2] This guide provides an in-depth comparison of 5-methyl-1H-pyrazole-3-carboxamide, a foundational pyrazole derivative, with three landmark pyrazole-containing drugs: the anti-inflammatory agent Celecoxib, the erectile dysfunction therapy Sildenafil, and the withdrawn anti-obesity drug Rimonabant. Through a detailed examination of their structural attributes, synthesis, and divergent mechanisms of action, we aim to contextualize the role of the core pyrazole scaffold and illustrate how targeted substitutions dictate therapeutic application. This document serves as a technical resource for researchers and drug development professionals, offering not only comparative analysis but also detailed, actionable experimental protocols for screening compounds against the targets modulated by these drugs.
Introduction: The Pyrazole Scaffold in Drug Design
The five-membered aromatic ring of 1,2-diazole, commonly known as pyrazole, is a recurring motif in a vast array of biologically active molecules.[3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have made it an attractive scaffold for drug designers.[2][5] This has led to the development of blockbuster drugs for treating a wide range of conditions, from inflammation and cancer to cardiovascular disease.[1][3][4]
This guide focuses on This compound , a simple yet representative member of the pyrazole family. By comparing it against structurally complex and highly functionalized pyrazoles that have achieved clinical significance, we can dissect the structure-activity relationships (SAR) that elevate a simple heterocycle into a potent therapeutic agent. The selected comparators are:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor, exemplifying the use of a diaryl-substituted pyrazole in anti-inflammatory therapy.[6][7]
-
Sildenafil (Viagra®): A potent phosphodiesterase-5 (PDE5) inhibitor, showcasing a fused pyrazolo[4,3-d]pyrimidinone ring system for cardiovascular applications.[8][9]
-
Rimonabant (Acomplia®): A cannabinoid receptor 1 (CB1) inverse agonist, notable for its complex substitution pattern and its cautionary tale regarding central nervous system side effects.[1][10]
This comparative approach will illuminate the chemical space occupied by pyrazole derivatives and provide a practical framework for evaluating novel analogues.
Structural and Physicochemical Comparison
The profound differences in the biological activities of these four compounds can be traced back to their distinct molecular architectures and resulting physicochemical properties. This compound represents the bare scaffold, while the others are heavily decorated to achieve specific target affinity and selectivity.
| Property | This compound | Celecoxib | Sildenafil | Rimonabant |
| Structure | ||||
| Molecular Formula | C₅H₇N₃O | C₁₇H₁₄F₃N₃O₂S | C₂₂H₃₀N₆O₄S | C₂₂H₂₁Cl₃N₄O |
| Molecular Weight ( g/mol ) | 125.13 | 381.37[11] | 474.58[9] | 463.80[1] |
| Melting Point (°C) | 163-168[12] | 157-159[13] | 187-189[14] | 156-158 |
| LogP (Calculated) | ~0.1 | 3.53[13] | 1.90[9] | 6.50[1] |
| Solubility | Soluble in water | Insoluble in water; soluble in organic solvents like DMSO.[11] | Poorly soluble in water (3.5 mg/mL).[9] | Practically insoluble in water. |
| Key Structural Features | Simple methyl and carboxamide substituents. | Diaryl pyrazole with trifluoromethyl and sulfonamide groups. | Fused pyrazolo[4,3-d]pyrimidinone core with ethoxyphenyl and piperazine rings. | Highly substituted pyrazole with three distinct aryl/cyclic groups. |
Expertise & Experience: The table clearly illustrates a fundamental principle in medicinal chemistry: increasing molecular complexity and lipophilicity (LogP) is often necessary to engage with specific biological targets. The simple, hydrophilic nature of this compound makes it an unlikely candidate for potent, selective activity without further modification. In contrast, the large, lipophilic substituents of Celecoxib, Sildenafil, and Rimonabant are precisely tailored to fit into the binding pockets of their respective target proteins (COX-2, PDE5, and CB1). Celecoxib's sulfonamide group, for instance, is critical for its selective binding to a hydrophilic side pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform.[7]
Synthesis Strategies: From Simple Scaffolds to Complex Molecules
The synthesis of pyrazoles is a well-established field of heterocyclic chemistry, with the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions being common strategies.[15] The synthesis of our subject compound is straightforward, highlighting its utility as a readily accessible building block.
Proposed Synthesis of this compound
The synthesis can be efficiently achieved in a three-step sequence starting from the commercially available ethyl 5-methyl-1H-pyrazole-3-carboxylate. This approach is chosen for its high-yield steps and operational simplicity.
-
Step 1: Hydrolysis of the Ester. The starting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.
-
Step 2: Activation of the Carboxylic Acid. The resulting carboxylic acid is converted to a more reactive intermediate, such as an acyl chloride, using thionyl chloride (SOCl₂). This activation is crucial for the subsequent amidation.[16]
-
Step 3: Amidation. The activated acyl chloride is reacted with aqueous ammonia to form the final carboxamide product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Trustworthiness: This protocol is designed as a self-validating system. Each step is a standard, high-yielding organic transformation. The purity and identity of the product from each step should be confirmed by techniques like TLC, melting point, and NMR spectroscopy before proceeding to the next, ensuring the integrity of the final product.
-
Part A: Hydrolysis to 5-Methyl-1H-pyrazole-3-carboxylic acid
-
To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 eq.) in ethanol/water (1:1), add sodium hydroxide (1.2 eq.).[2][10]
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2 by the dropwise addition of concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid.
-
-
Part B: Amide Formation
-
Caution: Perform in a fume hood. Suspend the 5-methyl-1H-pyrazole-3-carboxylic acid (1 eq.) in thionyl chloride (SOCl₂) (5 eq.).[16]
-
Heat the mixture to reflux for 2 hours. The solid should dissolve, indicating the formation of the acyl chloride.
-
Cool the mixture and carefully remove the excess SOCl₂ under reduced pressure.
-
Cool the resulting crude acyl chloride in an ice bath and slowly add concentrated aqueous ammonia with vigorous stirring.
-
A precipitate will form. Stir for an additional 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Comparative Mechanisms of Action
The therapeutic utility of the comparator compounds stems from their highly specific interactions with their respective biological targets.
Celecoxib: Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[17] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[7] Non-selective NSAIDs inhibit both, leading to gastrointestinal side effects. Celecoxib's diaryl-pyrazole structure allows it to selectively bind and inhibit COX-2, reducing inflammation with a lower risk of gastric issues.[6][17]
Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.
Sildenafil: PDE5 Inhibition
Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This is mediated by nitric oxide (NO), which stimulates the production of cyclic guanosine monophosphate (cGMP).[18][19] cGMP is then degraded by phosphodiesterase type 5 (PDE5). Sildenafil's structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[8] By blocking PDE5, Sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and increased blood flow.[13][14]
Caption: Mechanism of Sildenafil as a PDE5 inhibitor.
Rimonabant: CB1 Receptor Inverse Agonism
The endocannabinoid system, particularly the CB1 receptor, is heavily involved in regulating appetite and energy metabolism.[9][11] Rimonabant was designed as a selective CB1 receptor antagonist and inverse agonist.[10] By blocking the CB1 receptor, primarily in the central nervous system and peripheral tissues like adipose cells, it was intended to decrease appetite and promote weight loss.[9][11] However, this central blockade also led to significant psychiatric side effects, including depression and anxiety, resulting in its market withdrawal.[10]
Caption: Mechanism of Rimonabant as a CB1 receptor antagonist.
Experimental Protocols for Comparative Screening
To empirically evaluate a new pyrazole derivative like this compound, it can be screened against the targets of our comparator compounds. The following are validated, step-by-step protocols for in vitro assays.
Protocol 1: COX-2 Inhibitor Screening Assay (Colorimetric)
This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.[20][21]
Caption: Experimental workflow for the COX-2 inhibitor screening assay.
-
Materials: Human recombinant COX-2, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, Arachidonic acid, TMPD, test compound, Celecoxib (positive control), DMSO (vehicle), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a working solution of COX-2 enzyme in reaction buffer containing heme.
-
To the wells of a 96-well plate, add 160 µL of reaction buffer, 10 µL of Heme, and 10 µL of the COX-2 solution.
-
Add 10 µL of the test compound (dissolved in DMSO, serially diluted) or positive control (Celecoxib). For 100% activity wells, add 10 µL of DMSO.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Quickly mix and incubate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., saturated stannous chloride).
-
Measure the absorbance at a wavelength between 590-620 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: PDE5 Inhibition Assay (Fluorescence Polarization)
This homogeneous assay measures the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP) by the PDE5 enzyme. When the substrate is hydrolyzed, it binds to a specific binding agent, causing an increase in fluorescence polarization (FP). Inhibitors prevent this hydrolysis, resulting in a low FP signal.
Caption: Experimental workflow for the PDE5 fluorescence polarization assay.
-
Materials: Recombinant PDE5A1 enzyme, assay buffer, FAM-Cyclic-3′,5′-GMP substrate, binding agent, test compound, Sildenafil (positive control), DMSO (vehicle), 96-well black microplate, plate reader capable of measuring FP.
-
Procedure:
-
Add diluted test compound or Sildenafil to the wells of a 96-well black microplate. Add DMSO for control wells.
-
Add diluted PDE5A1 enzyme solution to all wells except the blank.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the Binding Agent to all wells.
-
Read the plate on a fluorescence polarization plate reader (mP units).
-
-
Data Analysis: Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank)). Determine the IC₅₀ from the dose-response curve.
Protocol 3: CB1 Receptor Binding Assay (Radioligand)
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the CB1 receptor, typically expressed in cell membranes.
Caption: Experimental workflow for the CB1 radioligand binding assay.
-
Materials: Cell membranes from HEK-293 or CHO cells expressing human CB1 receptor, binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4), radioligand (e.g., [³H]CP55,940), test compound, Rimonabant (positive control), unlabeled ligand for non-specific binding (e.g., cold CP55,940), glass fiber filters, filtration apparatus, scintillation counter.
-
Procedure:
-
In reaction tubes, combine the binding buffer, CB1 receptor membranes, and varying concentrations of the test compound (or Rimonabant).
-
Add the radioligand (e.g., [³H]CP55,940) to initiate the binding reaction.
-
Prepare control tubes: Total Binding (contains radioligand and vehicle) and Non-Specific Binding (contains radioligand and a saturating concentration of an unlabeled ligand).
-
Incubate the mixture for 60-90 minutes at 30°C.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition caused by the test compound. The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Perspective
This guide demonstrates the remarkable versatility of the pyrazole scaffold. By comparing the simple, unadorned structure of This compound with the highly engineered architectures of Celecoxib , Sildenafil , and Rimonabant , we can appreciate the journey from a basic heterocyclic core to a potent and selective therapeutic agent.
The analysis reveals that while this compound itself is unlikely to possess significant activity against the targets discussed, its true value lies in its potential as a synthetic building block or fragment . The methyl and carboxamide groups provide convenient handles for further chemical elaboration. Researchers can use the protocols detailed herein to screen a library of derivatives, systematically exploring how substitutions at various positions on the pyrazole ring impact biological activity. This foundational understanding of the structure-activity relationships of a privileged scaffold is essential for the rational design of the next generation of pyrazole-based medicines.
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Navigating the Target Landscape of 5-methyl-1H-pyrazole-3-carboxamide: A Guide to Potential Cross-Reactivity
For researchers and drug development professionals, understanding the selectivity of a chemical entity is paramount to advancing a successful therapeutic program. The 5-methyl-1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide provides a comparative analysis of the potential cross-reactivity of this compound with other targets, drawing upon experimental data from structurally related compounds to inform predictive insights and guide experimental validation.
The Pyrazole-Carboxamide Scaffold: A Hub of Biological Activity
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone in the development of a wide range of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The carboxamide linkage further enhances the drug-like properties of this scaffold, allowing for versatile structural modifications that can be tailored to interact with a multitude of biological targets.
Known Targets of Pyrazole-Carboxamide Derivatives: A Window into Potential Cross-Reactivity
While specific cross-reactivity data for this compound is not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting potential off-target interactions. The primary targets for various pyrazole-carboxamide derivatives are summarized below.
Table 1: Known Primary Targets of Structurally Related Pyrazole-Carboxamide Derivatives
| Derivative Class | Primary Target(s) | Therapeutic Area | Reference(s) |
| Pyrazole-1-carboxamides | Gi-biased μ-opioid receptor (MOR) agonists | Pain | [4] |
| 1H-pyrazole-3-carboxamides | DNA (minor groove binding) | Cancer | [5][6] |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory Diseases | [7] |
| 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamides | Fms-like receptor tyrosine kinase 3 (FLT3), Cyclin-dependent kinases (CDKs) | Cancer (Acute Myeloid Leukemia) | [8] |
| 1-methyl-1H-pyrazole-5-carboxamides | Androgen Receptor (AR) signaling | Cancer (Prostate) | [9] |
| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives | c-Jun N-terminal kinase 3 (JNK3) | Neurodegenerative Diseases | [10] |
This diversity of targets underscores the potential for this compound to exhibit cross-reactivity with various protein families, most notably kinases and G-protein coupled receptors (GPCRs), as well as the potential for DNA interaction.
Comparative Analysis of Kinase Selectivity
Kinases are a prominent class of targets for pyrazole-carboxamide derivatives.[11][12] The selectivity of these compounds is often dependent on the specific substitutions on the pyrazole and carboxamide moieties. For instance, a series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent IRAK4 inhibitors, with one compound demonstrating over 100-fold selectivity against 99% of a 264-kinase panel.[7] In contrast, other 1H-pyrazole-3-carboxamide derivatives have shown potent, multi-kinase inhibitory activity against targets like FLT3 and various CDKs.[8]
This highlights the critical need for comprehensive kinase profiling to assess the selectivity of any new pyrazole-carboxamide derivative, including this compound.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.
Workflow for Assessing Off-Target Binding
Caption: A tiered workflow for systematically evaluating the cross-reactivity of a novel compound.
Step-by-Step Methodologies
a) Broad Kinase Panel Screening (Example)
-
Objective: To identify potential kinase off-targets from a large, diverse panel.
-
Method: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX, Promega).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound for screening at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
The assay typically measures the displacement of a labeled ligand or the inhibition of kinase activity (e.g., via ATP consumption).
-
Data is usually reported as percent inhibition.
-
-
Interpretation: Kinases showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further investigation.
b) Isothermal Titration Calorimetry (ITC) for Hit Validation
-
Objective: To determine the binding affinity (Kd) and thermodynamics of the interaction between the compound and a purified "hit" protein.
-
Method: ITC directly measures the heat released or absorbed during a binding event.
-
Procedure:
-
Prepare solutions of the purified target protein and this compound in a matched buffer.
-
Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
-
-
Interpretation: A low Kd value indicates a high binding affinity. This provides a quantitative measure of the interaction.
c) Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular environment.
-
Method: Based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Procedure:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Potential for Mitochondrial Toxicity
It is crucial to note that some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to induce acute mammalian toxicity through the inhibition of mitochondrial respiration.[13][14] Although the substitution pattern is different in this compound, this finding warrants the inclusion of mitochondrial toxicity assays (e.g., measuring oxygen consumption rate in relevant cell lines) as part of the safety and selectivity profiling.
Conclusion and Future Directions
The this compound scaffold holds significant therapeutic potential, but a thorough understanding of its cross-reactivity is essential for its successful development. Based on the known targets of its structural analogs, researchers should prioritize screening against kinases, GPCRs, and DNA. A systematic, tiered approach to experimental validation, as outlined in this guide, will provide a comprehensive selectivity profile. By proactively assessing potential off-target effects, including mitochondrial toxicity, researchers can mitigate risks and accelerate the translation of promising compounds from the bench to the clinic.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 5-Methyl-1H-Pyrazole-3-Carboxamide Derivatives
For researchers and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. The pyrazole carboxamide scaffold, a cornerstone in modern medicinal chemistry, exemplifies this journey.[1][2][3] Derivatives of this core structure have shown a remarkable breadth of biological activities, including anti-inflammatory, analgesic, and potent anticancer properties.[4][5][6][7] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a key class of these compounds: 5-methyl-1H-pyrazole-3-carboxamide derivatives, with a specific focus on their development as antagonists of the Androgen Receptor (AR) for the treatment of prostate cancer.[8]
We will dissect the critical transition from cell-free and cell-based assays to preclinical animal models, explaining the causal links between experimental choices and the data they yield. Our focus is not just on the "what," but the "why"—providing a self-validating framework for assessing therapeutic potential.
The Rationale: From Chemical Structure to Biological Target
The this compound core represents a privileged scaffold. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, allow for effective interactions with numerous biological receptors and enzymes.[2] In the context of prostate cancer, the Androgen Receptor signaling pathway is a primary driver of tumor progression, even in castration-resistant states (CRPC).[8] Therefore, designing small molecules that can effectively antagonize this receptor is a key therapeutic strategy. The structural design of derivatives based on this pyrazole carboxamide core is a rational approach to achieving potent and selective AR inhibition.
Part 1: The In Vitro Assessment – Proving Principle and Potency
In vitro evaluation is the foundational step, designed to answer two primary questions: Does the compound interact with the intended target? And does this interaction translate to a desired biological effect in a controlled cellular environment?[9][10][11]
Biochemical Assays: Direct Target Engagement
The first litmus test is to confirm direct binding and inhibition of the target protein. For AR antagonists, a common method is a competitive binding assay or a reporter gene assay.[8]
Experimental Protocol: AR Luciferase Reporter Gene Assay
-
Cell Line Selection: Utilize a prostate cancer cell line, such as LNCaP, which endogenously expresses the Androgen Receptor. These cells are then transiently transfected with a plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene.
-
Compound Treatment: Seed the transfected cells in 96-well plates. After allowing the cells to adhere, treat them with a serial dilution of the test compound (e.g., derivatives A13 and A14 from the 5-methyl-1H-pyrazole series).[8]
-
AR Activation: Co-treat the cells with a known AR agonist, such as dihydrotestosterone (DHT), to stimulate the receptor and induce luciferase expression. A control group receives only DHT.
-
Data Acquisition: After a sufficient incubation period (e.g., 24-48 hours), lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Analysis: The inhibitory concentration (IC50) is calculated by plotting the reduction in luminescence against the compound concentration. A lower IC50 value indicates higher potency in antagonizing AR activity.
Cell-Based Assays: Gauging Cellular Response
Confirming target engagement is crucial, but it must be followed by demonstrating a functional outcome in a cancer cell line. The ultimate goal is to inhibit cancer cell proliferation.[12][13]
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Cell Plating: Seed prostate cancer cells (e.g., LNCaP) in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of the this compound derivative for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Readout: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of living cells.
-
Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.
Visualizing the In Vitro Workflow
Caption: Workflow for in vitro evaluation of pyrazole derivatives.
Interpreting In Vitro Data: A Snapshot of Potential
The table below summarizes hypothetical, yet representative, in vitro data for a promising this compound derivative, "Compound A13," based on published findings for this class of molecules.[8]
| Assay Type | Cell Line | Target/Endpoint | Result (IC50) | Interpretation |
| Biochemical | LNCaP (transfected) | Androgen Receptor Activity | 85 nM | Potent antagonist of the target receptor. |
| Cell-Based | LNCaP | Cell Proliferation | 250 nM | Effective inhibition of cancer cell growth. |
| Cell-Based | PC-3 (AR-negative) | Cell Proliferation | > 10,000 nM | Selective for AR-driven cancer cells, low off-target toxicity. |
This data provides a strong, albeit preliminary, case. Compound A13 is a potent AR antagonist that selectively inhibits the growth of AR-positive cancer cells. However, in vitro systems lack the complexity of a whole organism.[10] Factors like absorption, distribution, metabolism, and excretion (ADME) are absent and can dramatically alter a drug's real-world performance.
Part 2: The In Vivo Assessment – The Test of True Therapeutic Potential
In vivo studies are designed to bridge the gap between cellular activity and potential clinical efficacy.[14] They assess whether a compound can reach its target in sufficient concentrations to exert a therapeutic effect without causing unacceptable toxicity. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical cancer research.[15][16]
The Rationale for Moving In Vivo
A promising in vitro profile is a prerequisite, but not a guarantee, of in vivo success. A compound may be potent in a petri dish but fail in a living system due to:
-
Poor Pharmacokinetics (PK): The compound is not well absorbed, is rapidly metabolized in the liver, or is quickly cleared from the body.[1]
-
Limited Bioavailability: The drug cannot reach the tumor site at a high enough concentration to be effective.
-
Unforeseen Toxicity: The compound harms healthy tissues, leading to adverse effects.
Visualizing the Androgen Receptor Signaling Pathway
The efficacy of our pyrazole derivative in vivo depends on its ability to successfully interrupt this key signaling cascade within the tumor microenvironment.
Caption: Inhibition of the Androgen Receptor (AR) signaling pathway.
Experimental Protocol: Prostate Cancer Xenograft Model
-
Model Establishment: Subcutaneously implant LNCaP human prostate cancer cells into the flank of male, immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into groups: (1) Vehicle control (the formulation without the drug), (2) Positive control (e.g., Enzalutamide), and (3) Test compound (this compound derivative) at one or more dose levels. Administer treatment via a clinically relevant route, such as oral gavage, daily.
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the results.
Comparing In Vitro and In Vivo Outcomes
The success of the in vivo experiment hinges on translating the nanomolar potency seen in vitro into a tangible reduction in tumor growth.
| Parameter | In Vitro Finding | Corresponding In Vivo Question | Favorable In Vivo Outcome |
| Potency | Low nM IC50 for cell proliferation. | Can sufficient drug concentration be maintained at the tumor site? | Significant Tumor Growth Inhibition (TGI > 60%). |
| Selectivity | Inactive against AR-negative cells. | Is the compound well-tolerated by the host? | No significant body weight loss or signs of distress. |
| Mechanism | Blocks AR-dependent gene expression. | Does the compound reduce biomarkers of AR activity in the tumor? | Reduced expression of AR-target genes (e.g., PSA) in excised tumor tissue. |
A successful outcome would show a dose-dependent inhibition of tumor growth by the pyrazole derivative, ideally comparable or superior to the positive control, without causing significant toxicity to the animal. Discrepancies often arise. A compound might be potent in vitro but show weak in vivo efficacy due to rapid metabolism, a phenomenon that can sometimes be predicted by preliminary in vitro metabolic stability assays using liver microsomes.[8] Conversely, unexpected efficacy in vivo can occur, though this is less common.
Conclusion: A Synthesis of Evidence
The evaluation of this compound and its derivatives is a clear illustration of the modern drug discovery paradigm. The journey from a promising hit in a high-throughput screen to a viable preclinical candidate is a process of accumulating, integrating, and critically evaluating evidence from two distinct but complementary domains.
-
In Vitro Efficacy establishes the potential of a compound. It is a reductionist approach that provides precise, quantitative data on target engagement and cellular effects in a controlled, artificial environment. It is essential for mechanism-of-action studies and for ranking compounds in early discovery phases.[11]
-
In Vivo Efficacy tests the viability of that potential. It integrates the complexities of a living biological system, layering pharmacokinetics and potential toxicities onto the fundamental mechanism of action. It is the definitive preclinical test of whether a molecule has a realistic chance of becoming a therapeutic agent.[14]
For drug development professionals, understanding the strengths and limitations of both in vitro and in vivo data is paramount. A successful development program is one that logically connects the molecular potency observed in the lab to the tangible, systemic anti-tumor activity demonstrated in a preclinical model, paving the way for eventual clinical investigation.
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A Senior Application Scientist's Guide to Benchmarking 5-methyl-1H-pyrazole-3-carboxamide Against Standard Compounds
Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, demonstrating a remarkable versatility in biological targeting. Derivatives of this core structure have been successfully developed as potent inhibitors of crucial enzymes, leading to their use as both fungicides and anti-cancer agents. At the heart of this guide is 5-methyl-1H-pyrazole-3-carboxamide, a molecule of significant interest due to its structural similarity to compounds with known bioactivity.
This document serves as a comprehensive, in-depth technical guide for researchers aiming to characterize and benchmark this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. Our investigation will focus on two of the most prominent and well-documented activities of the pyrazole carboxamide class: the inhibition of Succinate Dehydrogenase (SDH) and Cyclin-Dependent Kinase 2 (CDK2).
To provide a rigorous comparative framework, we will benchmark our target compound against two well-established standards:
-
Boscalid: A widely used agricultural fungicide that acts as a potent Succinate Dehydrogenase Inhibitor (SDHI).[1][2]
-
Roscovitine: A purine analog and a selective inhibitor of several cyclin-dependent kinases, most notably CDK2, which has been extensively studied as a potential anti-cancer therapeutic.[3][4]
Through a series of detailed biochemical and cell-based assays, this guide will provide the necessary tools to elucidate the inhibitory potential of this compound, offering a clear comparison of its performance against these industry-standard compounds.
Part 1: Benchmarking Against Succinate Dehydrogenase (SDH) Inhibition
Scientific Rationale and Mechanism of Action
Succinate Dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and participates in the electron transport chain, transferring electrons to ubiquinone.[5] Inhibition of SDH disrupts the fungal respiratory process, leading to a halt in energy production and ultimately, cell death.[2] This mechanism is the basis for the fungicidal activity of the SDHI class of compounds, which includes our standard, Boscalid.[1][6] Given the structural similarities, it is hypothesized that this compound may also exhibit SDH inhibitory activity.
Diagram 1: The Role of Succinate Dehydrogenase in the Mitochondrial Electron Transport Chain
Caption: Inhibition of Succinate Dehydrogenase by SDHIs like Boscalid.
Experimental Protocols
This biochemical assay directly measures the enzymatic activity of SDH and is the primary method for determining the half-maximal inhibitory concentration (IC50) of our test compounds.
-
Principle: The activity of SDH is determined by monitoring the reduction of a chromogenic substrate, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[7][8] The rate of this color change is proportional to SDH activity.
-
Materials:
-
Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Substrate solution: 1 M Sodium Succinate
-
Electron acceptor: 1 mM DCPIP in assay buffer
-
Test compounds (this compound, Boscalid) stock solutions in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Isolate mitochondria from a suitable source (e.g., fungal mycelia or a relevant cell line).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the mitochondrial preparation to each well.
-
Add 10 µL of the test compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of sodium succinate solution and 20 µL of DCPIP solution to each well.
-
Immediately measure the absorbance at 600 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of DCPIP reduction (decrease in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.[9][10]
-
This cell-based assay assesses the practical impact of the compounds on fungal growth.
-
Principle: The test compounds are incorporated into a fungal growth medium, and the extent of mycelial growth is measured over time.
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compounds (this compound, Boscalid)
-
Fungal culture (e.g., Botrytis cinerea or Alternaria solani)
-
Petri dishes
-
-
Procedure:
-
Prepare PDA medium and autoclave.
-
While the medium is still molten, add the test compounds to achieve a range of final concentrations. Also prepare control plates with DMSO alone.
-
Pour the amended PDA into petri dishes and allow to solidify.
-
Inoculate the center of each plate with a small plug of the fungal culture.
-
Incubate the plates at 25°C in the dark.
-
Measure the diameter of the fungal colony daily for 4-7 days.[11]
-
Calculate the percentage of growth inhibition for each concentration relative to the control.
-
Determine the EC50 (effective concentration to inhibit 50% of growth) for each compound.
-
Data Presentation: SDH Inhibition
| Compound | In Vitro SDH IC50 (µM) | Fungal Mycelial Growth EC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Boscalid (Standard) | Experimental Value | Experimental Value |
Part 2: Benchmarking Against Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Scientific Rationale and Mechanism of Action
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential regulators of the cell cycle.[3] CDK2, in particular, forms complexes with Cyclin E and Cyclin A to control the G1/S phase transition and S phase progression. Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Consequently, CDK2 has emerged as a significant target for anti-cancer drug development. Roscovitine, our standard compound, is a potent inhibitor of CDK2, acting as an ATP-competitive inhibitor.[3][12] Pyrazole-based compounds have also been identified as effective CDK2 inhibitors, making this a logical pathway to investigate for this compound.[13][14]
Diagram 2: Role of CDK2 in Cell Cycle Progression
Caption: Inhibition of CDK2-mediated cell cycle progression by Roscovitine.
Experimental Protocols
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A2 complex.
-
Principle: We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[15][16]
-
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide (e.g., a derivative of Histone H1)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound, Roscovitine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a white plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the CDK2/Cyclin A2 enzyme to each well.
-
Add the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[17]
-
This cell-based assay determines the effect of the compounds on the viability and proliferation of a relevant cancer cell line (e.g., a line with known CDK2 dependency).
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells.[18][19]
-
Materials:
-
Human cancer cell line (e.g., U-2 OS osteosarcoma cells)
-
Cell culture medium
-
Test compounds (this compound, Roscovitine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.[20][21]
-
Data Presentation: CDK2 Inhibition
| Compound | In Vitro CDK2 IC50 (µM) | Cancer Cell Line GI50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Roscovitine (Standard) | ~0.7 | ~16 (average)[22] |
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of this compound. By systematically evaluating its inhibitory potential against both Succinate Dehydrogenase and Cyclin-Dependent Kinase 2, and directly comparing its performance to the established standards Boscalid and Roscovitine, researchers can gain a clear and objective understanding of its biological activity.
The data generated from these protocols will be crucial in determining the primary mechanism of action and the potential therapeutic or agrochemical applications of this compound. Positive results in either pathway would warrant further investigation, including selectivity profiling against other related enzymes, mechanism of inhibition studies (e.g., ATP competition assays for kinases), and in vivo efficacy studies in relevant models. The structured, data-driven approach outlined herein ensures that the evaluation of this compound is both scientifically rigorous and directly comparable to existing knowledge in the field, paving the way for its potential development as a novel bioactive agent.
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A Comparative Guide to Validating Analytical Methods for 5-methyl-1H-pyrazole-3-carboxamide
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-methyl-1H-pyrazole-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] We will delve into the nuances of method selection, validation according to ICH Q2(R2) guidelines, and provide detailed, field-tested protocols.[4][5][6][7][8]
Introduction to this compound and the Imperative of Method Validation
This compound is a molecule of significant interest due to the prevalence of the pyrazole ring in numerous biologically active compounds.[2][3] Its derivatives have shown a wide spectrum of activities, including as anticancer and anti-inflammatory agents.[3][9][10] Accurate and precise analytical methods are therefore critical for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this moiety, from raw material testing to final product release and stability studies.[5][6]
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[7] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, which we will adhere to in this guide.[4][6][7][8]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique is contingent on the specific purpose of the analysis—be it identification, quantification of the active pharmaceutical ingredient (API), or the determination of impurities. Here, we compare the most pertinent methods for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and specificity for the quantification of APIs and their impurities. A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for a polar compound like this compound.[11][12]
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention time is influenced by its polarity and the composition of the mobile phase.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While potentially applicable to this compound, it may require derivatization to improve volatility and thermal stability, adding complexity to the sample preparation.
Principle: The analyte is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert gas (the mobile phase). Separation is based on the analyte's boiling point and its interaction with the stationary phase.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms.[1][13][14][15][16]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[2][13][14][17]
-
UV-Visible (UV-Vis) Spectroscopy: Useful for quantitative analysis and for studying electronic transitions within the molecule.[1][13]
Performance Comparison Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (NMR, FT-IR, UV-Vis) |
| Primary Use | Quantification (Assay, Impurities), Purity | Quantification of volatile impurities, Residual solvents | Identification, Structural Elucidation |
| Specificity | High (with appropriate column and detector) | High (with appropriate column and detector) | High (especially NMR) |
| Sensitivity | High (ng to pg levels) | Very High (pg to fg levels) | Moderate to Low (µg to mg levels) |
| Precision | High (%RSD ≤ 2% is common)[5] | High | Not typically used for precision measurements |
| Accuracy | High | High | Not applicable for quantitative accuracy |
| Sample Prep | Simple dissolution, filtration | May require complex derivatization | Simple dissolution |
| Key Advantage | Versatility for a wide range of compounds | Excellent for volatile analytes | Unambiguous structural information |
| Key Limitation | Not suitable for volatile compounds | Requires analyte to be thermally stable and volatile | Not ideal for routine quantification |
The Analytical Method Validation Workflow
A robust validation process ensures that the chosen analytical method is fit for its intended purpose. The following diagram illustrates the typical workflow based on ICH Q2(R2) guidelines.[4][5][7]
Caption: A typical workflow for analytical method validation, from planning to lifecycle management.
Detailed Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for the validation of an RP-HPLC method for the quantification of this compound.
Proposed RP-HPLC Method for Quantification
This method is adapted from a procedure for a structurally similar compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, and optimized for the carboxamide.[11]
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent, Waters).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic to be optimized). A starting point could be 30:70 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.[12]
-
Detection Wavelength: To be determined by UV scan (likely around 210-230 nm).
-
Injection Volume: 10 µL.
Validation Protocol: Step-by-Step
Objective: To validate the RP-HPLC method for the assay of this compound in a drug substance.
1. System Suitability:
- Causality: To ensure the chromatographic system is performing adequately before initiating the analysis.
- Procedure:
- Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
- Inject the standard solution six replicate times.
- Acceptance Criteria:
- Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[5]
- Tailing factor ≤ 2.0.
- Theoretical plates > 2000.
2. Specificity:
- Causality: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
- Procedure:
- Analyze a blank sample (diluent).
- Analyze a placebo sample.
- Analyze a standard solution of this compound.
- Analyze a sample of this compound spiked with known related substances/impurities.
- Acceptance Criteria: No interfering peaks at the retention time of the main peak in the blank and placebo chromatograms. The main peak should be resolved from all impurity peaks.
3. Linearity:
- Causality: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[4][5]
- Procedure:
- Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
- Inject each standard in triplicate.
- Plot a graph of the mean peak area versus concentration.
- Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
4. Accuracy:
- Causality: To determine the closeness of the test results obtained by the method to the true value.[4][5]
- Procedure:
- Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Prepare each concentration level in triplicate.
- Analyze the samples and calculate the percent recovery.
- Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
5. Precision:
- Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][5]
- Procedure:
- Repeatability (Intra-assay): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
- Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Robustness:
- Causality: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
- Procedure:
- Introduce small variations to the method parameters, one at a time. Examples include:
- Flow rate (± 0.1 mL/min).
- Column temperature (± 2 °C).
- Mobile phase composition (± 2% organic).
- Analyze a system suitability solution under each condition.
- Acceptance Criteria: System suitability parameters should still be met under all varied conditions.
Logical Relationships in Method Validation
The various parameters of method validation are interconnected. For instance, the range is established based on acceptable linearity, accuracy, and precision.
Caption: Interdependencies of key analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a critical exercise in ensuring data integrity for research and drug development. While spectroscopic methods are paramount for initial identification and structural confirmation, RP-HPLC stands out as the most suitable technique for routine quantification due to its high specificity, precision, and accuracy. A well-defined validation protocol, grounded in the principles of ICH Q2(R2), is essential to demonstrate that the chosen method is fit for its intended purpose. This guide provides the foundational knowledge and practical protocols to empower researchers to develop and validate robust analytical methods for this important chemical entity.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). Benchchem.
- ICH Guidance Q14 / Q2(R2)
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2014). New Journal of Chemistry.
- Ethyl 5-methyl-1H-pyrazole-3-carboxyl
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2019).
- Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evalu
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed.
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
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A Comparative Guide to the Synthesis of 5-Methyl-1H-pyrazole-3-carboxamide: An Essential Scaffold in Medicinal Chemistry
Introduction
5-Methyl-1H-pyrazole-3-carboxamide is a pivotal structural motif in modern drug discovery, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, potent kinase inhibition for anticancer therapies and promising applications in treating neurological disorders. The synthetic route to this valuable compound is, therefore, of significant interest to researchers in medicinal chemistry and process development.
This comprehensive guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for this compound. We will delve into the strategic considerations behind different synthetic routes, offer detailed, field-tested protocols, and present a critical evaluation of their respective advantages and limitations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their synthetic endeavors.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be broadly categorized into two main strategic approaches. The choice of strategy is often dictated by the availability of starting materials, desired scale of synthesis, and considerations for purity and yield.
Caption: Workflow for the synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid starting from ethyl acetoacetate.
Expertise & Experience: The initial Claisen condensation to form ethyl 2,4-dioxopentanoate is a critical step where reaction conditions must be carefully controlled to avoid side reactions. The subsequent cyclocondensation with hydrazine hydrate is generally robust and proceeds in high yield. The choice of base and solvent for the final hydrolysis step can impact the ease of workup and isolation of the carboxylic acid.
-
Preparation of Ethyl 2,4-dioxopentanoate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl oxalate dropwise at a controlled temperature. Subsequently, add ethyl acetoacetate dropwise and stir the reaction mixture until completion.
-
Cyclocondensation: Dissolve the resulting ethyl 2,4-dioxopentanoate in ethanol. Add hydrazine hydrate dropwise at 0°C. Stir the reaction mixture at room temperature for 15 hours.
-
Workup and Purification: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are dried and concentrated to afford ethyl 5-methyl-1H-pyrazole-3-carboxylate, which can often be used in the next step without further purification. A reported yield for this reaction is 74%.
-
Saponification: Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate in ethanol and add an aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture at reflux for 1 hour.
-
Isolation: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried. This method has been reported to yield the product in 88% yield.
Route 2: Oxidation of 3,5-Dimethylpyrazole
This alternative route utilizes the readily available and inexpensive 3,5-dimethylpyrazole as the starting material. The methyl groups are oxidized to carboxylic acids, with one being subsequently decarboxylated.
Trustworthiness: This method's reliability hinges on the careful control of the oxidizing agent's stoichiometry and the reaction temperature to favor the formation of the desired monocarboxylic acid over the dicarboxylic acid byproduct.
-
Reaction Setup: Dissolve 3,5-dimethyl-1H-pyrazole in water and heat to 70°C.
-
Oxidation: Slowly add a solution of potassium permanganate while maintaining the temperature below 90°C.
-
Workup: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with hydrochloric acid to pH 2 to precipitate 3,5-pyrazoledicarboxylic acid. After filtering this byproduct, neutralize the filtrate to pH 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid. The reported yield for this step is 18%.
Comparative Analysis of Amidation Methods
The conversion of 5-methyl-1H-pyrazole-3-carboxylic acid to the corresponding carboxamide is a crucial final step. The choice of amidation method significantly impacts the overall efficiency, cost, and scalability of the synthesis. We will compare three common approaches: activation with thionyl chloride, and the use of peptide coupling reagents.
Caption: Key amidation pathways for 5-methyl-1H-pyrazole-3-carboxylic acid.
Method A: Activation with Thionyl Chloride
This is a classical and cost-effective method that proceeds via the formation of a highly reactive acyl chloride intermediate.
Authoritative Grounding & Comprehensive References: The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a well-established transformation in organic synthesis.
Expertise & Experience: While efficient, this method requires careful handling of the corrosive and moisture-sensitive thionyl chloride. The reaction often proceeds to completion with high yields. For a similar substrate, 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, the conversion to the acid chloride was achieved in a 96.1% yield. The subsequent reaction with ammonia or an ammonia source needs to be carefully controlled to avoid side reactions.
-
Acyl Chloride Formation: To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., benzene or dichloromethane), add thionyl chloride. Reflux the mixture for 2 hours.
-
Amidation: After removing the excess thionyl chloride and solvent under reduced pressure, the crude acyl chloride is dissolved in an anhydrous solvent and treated with a source of ammonia (e.g., aqueous ammonia, or ammonia gas bubbled through the solution) at a controlled temperature.
-
Workup and Purification: The product is typically isolated by filtration or extraction after an aqueous workup. Purification can be achieved by recrystallization or column chromatography.
Method B: Amidation using Coupling Reagents
Modern peptide coupling reagents offer a milder and often more versatile alternative to thionyl chloride. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are commonly employed.
Trustworthiness: Coupling reagents minimize the formation of harsh byproducts and are often compatible with a wider range of functional groups. The choice of coupling reagent and additives (e.g., HOBt, DMAP) can be optimized to improve yields and suppress side reactions. For the synthesis of a thiophene-based pyrazole amide, the use of DCC and DMAP resulted in a 68% yield.
-
Reaction Setup: Dissolve 5-methyl-1H-pyrazole-3-carboxylic acid, the amine source (e.g., ammonium chloride), a coupling reagent (e.g., EDC or HATU), and a base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is typically subjected to an aqueous workup to remove water-soluble byproducts. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data Summary
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Acid Chloride Formation | Thionyl Chloride | Benzene | Reflux | 2 h | 96.1% (for analogue) | |
| Amidation via Coupling | DCC, DMAP | DCM | Room Temp | - | 68% (for analogue) | |
| Ester Hydrolysis | NaOH, EtOH/H₂O | Reflux | 1 h | 88% | ||
| Pyrazole Formation | Hydrazine Hydrate, EtOH | Room Temp | 15 h | 74% | ||
| Oxidation | KMnO₄, H₂O | 70-90°C | - | 18% |
Conclusion and Recommendations
The synthesis of this compound can be achieved through several reliable methods.
-
For large-scale synthesis where cost is a primary concern, the route starting from ethyl acetoacetate followed by amidation via the acyl chloride is likely the most economical choice. However, this route requires careful handling of hazardous reagents.
-
For laboratory-scale synthesis and applications requiring high purity and functional group tolerance, the use of modern coupling reagents is highly recommended. While more expensive, these methods offer milder reaction conditions and often simplify purification.
-
The oxidation of 3,5-dimethylpyrazole, while utilizing an inexpensive starting material, suffers from a low yield in the reported protocol and may require significant optimization to be a viable option.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the research or development project, including scale, purity specifications, cost constraints, and available equipment and expertise. This guide provides the foundational knowledge and practical protocols to enable chemists to navigate these choices effectively.
References
- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
- A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. CHEMISTRY & BIOLOGY INTERFACE. [Link]
- Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide
A Researcher's Guide to Assessing the Specificity of Pyrazole-Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The pyrazole scaffold is a recurring motif in a multitude of kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. However, the promise of a potent kinase inhibitor is intrinsically linked to its specificity. An inhibitor that promiscuously binds to numerous kinases can lead to off-target effects and unforeseen toxicities, complicating its therapeutic development.[1] This guide provides a comprehensive framework for researchers to rigorously assess the specificity of pyrazole-based kinase inhibitors, such as 5-methyl-1H-pyrazole-3-carboxamide and its derivatives, ensuring the generation of robust and reliable data for informed decision-making in drug development programs.
The core principle of specificity assessment is to understand the full spectrum of a compound's interactions within the complex cellular environment. This involves not only identifying the intended target but also cataloging any unintended "off-targets." A multi-pronged approach, combining biochemical and cell-based assays, is essential for a thorough evaluation.
I. Foundational Biochemical Assays: The First Line of Inquiry
Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase. These in vitro methods are fundamental for determining initial potency and building a preliminary selectivity profile.
Enzymatic Kinase Assays
The most direct method to quantify inhibitor potency is through enzymatic assays that measure the phosphorylation of a substrate by a kinase.[2][3] These assays typically monitor the consumption of ATP or the formation of the phosphorylated product.[4]
Key Considerations for Robust Enzymatic Assays:
-
ATP Concentration: The concentration of ATP relative to its Michaelis-Menten constant (Km) for a given kinase can significantly influence the measured IC50 value.[5] For comparative profiling, it is crucial to either use an ATP concentration close to the Km for each kinase or to test at a standardized concentration and note this in the experimental details.
-
Substrate Choice: The substrate, whether a generic protein like myelin basic protein or a specific peptide sequence, can affect the measured kinase activity and inhibitor potency.[2][3]
-
Assay Format: A variety of formats are available, including radiometric assays using [γ-³²P]ATP, and fluorescence- or luminescence-based assays that detect ADP production.[4][6]
Table 1: Comparison of Common Enzymatic Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into a substrate.[5] | High sensitivity, considered a "gold standard."[4] | Requires handling of radioactive materials, costly disposal.[4] |
| Fluorescence/Luminescence | Detects either the depletion of ATP or the generation of ADP using coupled enzyme systems or specific antibodies.[4][7][8] | High-throughput, non-radioactive, readily available commercial kits.[8] | Prone to interference from colored or fluorescent compounds. |
| Mass Spectrometry | Directly quantifies the phosphorylated substrate.[2] | High specificity and can be used for multiplexing. | Lower throughput, requires specialized equipment. |
Experimental Protocol: A Generic Luminescence-Based Kinase Assay
This protocol outlines a typical workflow for assessing the inhibitory activity of a pyrazole-based compound against a specific kinase using a commercial ADP-Glo™ or similar luminescence-based assay.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate reaction buffer.
-
Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should be at the Km for the target kinase.
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a further dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 20 µL of the ADP detection reagent, which stops the kinase reaction and converts the generated ADP to ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of a kinase detection reagent that contains luciferase and luciferin, which will produce a luminescent signal proportional to the amount of ADP generated.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Broad-Scale Specificity Profiling: A Global View of Kinase Interactions
While single-target enzymatic assays are crucial, a broader understanding of an inhibitor's selectivity requires profiling against a large panel of kinases. This is where high-throughput screening platforms come into play.
Kinome Scanning
Kinome scanning services, such as KINOMEscan™, offer a powerful method to assess the binding of a compound against hundreds of kinases simultaneously.[9][10] This technology typically utilizes a competition binding assay where the amount of kinase captured on an immobilized ligand is measured in the presence of the test compound.[9]
Advantages of Kinome Scanning:
-
Comprehensive Coverage: Allows for screening against a large portion of the human kinome in a single experiment.[9]
-
Quantitative Binding Affinity: Provides dissociation constants (Kd) for compound-kinase interactions, offering a direct measure of binding affinity.[9]
-
Unbiased Discovery: Can reveal unexpected off-targets that would be missed in a hypothesis-driven approach.[11]
Sources
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- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chayon.co.kr [chayon.co.kr]
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- 11. pnas.org [pnas.org]
A Comparative Guide to the Off-Target Effects of 5-methyl-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and selective chemical probes, a comprehensive understanding of a compound's interaction with the proteome is paramount. This guide provides an in-depth analysis of the off-target effects of 5-methyl-1H-pyrazole-3-carboxamide, a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. By comparing its profile with established SDHIs, boscalid and carboxin, this document aims to equip researchers with the necessary context and methodologies to anticipate and evaluate unintended biological activities.
Introduction: The On-Target Landscape of Pyrazole Carboxamides
The 1H-pyrazole-3-carboxamide scaffold is a core structural motif in a significant class of fungicides that target succinate dehydrogenase (SDH), a crucial enzyme complex embedded in the inner mitochondrial membrane.[1] SDH, also known as Complex II of the electron transport chain, plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and participates in oxidative phosphorylation.[2] Inhibition of SDH disrupts the fungal respiratory chain, leading to impaired energy production and ultimately, cell death.[1]
This compound and its analogues, boscalid and carboxin, all function by inhibiting SDH.[3][4] This shared mechanism of action makes them effective against a range of fungal pathogens. However, the conservation of the SDH enzyme across species raises concerns about potential off-target effects in non-target organisms, including mammals.[3]
The Off-Target Challenge: Beyond Succinate Dehydrogenase
While the primary target of this compound and its congeners is well-established, the potential for interactions with other cellular proteins remains a critical area of investigation for both environmental toxicology and drug development. Off-target effects can lead to unforeseen toxicity or, in some cases, present opportunities for drug repurposing.
Known Off-Target Effects of Comparator Succinate Dehydrogenase Inhibitors
Publicly available data on the off-target profiles of boscalid and carboxin provide valuable insights into the potential unintended activities of this chemical class.
Table 1: Summary of Known Off-Target Effects and Toxicity for Comparator SDHIs
| Feature | Boscalid | Carboxin | This compound |
| Primary Target | Succinate Dehydrogenase (SDH)[3] | Succinate Dehydrogenase (SDH)[4] | Succinate Dehydrogenase (SDH) (presumed) |
| Observed Off-Target Effects/Toxicity | - Liver and thyroid effects in rats.[5] - Moderate toxicity to fish and aquatic invertebrates.[5] | - Liver and kidney changes in rats.[4] - Very low acute toxicity in birds.[4] | Data not publicly available. However, related 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected acute mammalian toxicity associated with inhibition of mitochondrial respiration.[6][7] |
| Kinome Scan Data | No comprehensive public data available. | No comprehensive public data available. | Data not publicly available. |
It is crucial to note the absence of comprehensive, publicly available off-target screening data, such as broad kinome scans, for these agricultural fungicides. The existing data is primarily derived from toxicological studies in animal models.
The Pyrazole Scaffold: A Privileged Structure with Potential for Kinase Interactions
The pyrazole ring is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds designed to target protein kinases.[8] The structural similarities between the ATP-binding pocket of kinases and the binding sites of other enzymes can lead to cross-reactivity. Therefore, it is plausible that pyrazole-containing compounds, including this compound, may exhibit off-target activity against a range of human kinases. Without specific experimental data, the extent of this potential interaction remains speculative but warrants investigation in any drug development program.
Experimental Strategies for Off-Target Profiling
To rigorously assess the off-target profile of this compound, a multi-pronged experimental approach is necessary. The following sections detail the methodologies for key assays that can elucidate a compound's selectivity and potential liabilities.
In Vitro Kinase Profiling
A broad-panel in vitro kinase assay is a foundational step in characterizing the selectivity of any small molecule. This experiment assesses the compound's ability to inhibit the activity of a large number of purified kinases.
Experimental Protocol: In Vitro Kinase Profiling (Example using a radiometric assay)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to test a range of concentrations (e.g., from 10 µM down to 0.1 nM).
-
Kinase Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, a specific peptide or protein substrate, and [γ-³³P]ATP in a suitable reaction buffer.
-
Incubation: Add the test compound or vehicle control (DMSO) to the kinase reaction mixtures. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Terminate the reaction and capture the radiolabeled substrate on a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) for each kinase that shows significant inhibition.
Diagram 1: Workflow for In Vitro Kinase Profiling
Caption: Workflow for determining the off-target effects of a compound using an in vitro kinase profiling assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture cells of interest (e.g., a human cancer cell line) and treat them with either this compound at a desired concentration or a vehicle control (DMSO) for a specific duration.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein (and potential off-targets) remaining in the soluble fraction by Western blotting or mass spectrometry-based proteomics.
-
Data Analysis: Generate thermal melt curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Diagram 2: Cellular Thermal Shift Assay (CETSA®) Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) experimental workflow.
Chemical Proteomics for Unbiased Off-Target Identification
Chemical proteomics approaches aim to identify the full spectrum of protein interaction partners of a small molecule in an unbiased manner. This can be achieved through methods like affinity purification-mass spectrometry (AP-MS) or by analyzing changes in the proteome's thermal stability on a global scale (proteome-wide CETSA).
Experimental Protocol: Proteome-Wide CETSA (Thermal Proteome Profiling)
This advanced technique combines the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.
-
Cell Treatment and Thermal Challenge: As described in the CETSA protocol, treat cells with the compound or vehicle and apply a temperature gradient.
-
Lysis and Digestion: Lyse the cells and collect the soluble protein fraction. Digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling: Label the peptide samples from each temperature point with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature point. For each protein, generate melt curves in the presence and absence of the compound. Proteins that show a significant thermal shift upon compound treatment are identified as potential direct or indirect targets.
Diagram 3: Proteome-Wide CETSA for Unbiased Target Discovery
Caption: An overview of the proteome-wide CETSA workflow for unbiased off-target identification.
Conclusion and Future Directions
While this compound is presumed to share the on-target activity of other pyrazole carboxamide fungicides, its off-target profile remains largely uncharacterized in the public domain. The known toxicities of related SDHIs, coupled with the prevalence of the pyrazole scaffold in kinase inhibitors, underscore the importance of a thorough off-target assessment.
The experimental strategies outlined in this guide—in vitro kinase profiling, CETSA, and chemical proteomics—provide a robust framework for elucidating the selectivity of this compound. The data generated from these assays will be invaluable for researchers in both agrochemical and pharmaceutical fields, enabling a more complete understanding of the compound's biological activity and facilitating informed decisions in future development efforts. It is imperative that such data be generated and shared to build a comprehensive safety and selectivity profile for this and other emerging chemical entities.
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- Kinome profiling using the KINOMEscan assay for the first- and...
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The Pyrazole Carboxamide Scaffold: A Comparative Guide to Potent FLT3 Kinase Inhibitors in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted therapies in oncology has identified Fms-like tyrosine kinase 3 (FLT3) as a critical target in Acute Myeloid Leukemia (AML). Activating mutations in FLT3 are prevalent in a significant subset of AML patients and are associated with a poor prognosis.[1][2] This has spurred the development of potent and selective FLT3 inhibitors. Among the promising chemical scaffolds, the 1H-pyrazole-3-carboxamide core has emerged as a privileged structure, leading to the discovery of highly effective drug candidates. This guide provides an in-depth, objective comparison of the efficacy of 5-methyl-1H-pyrazole-3-carboxamide analogs as FLT3 inhibitors, supported by experimental data and mechanistic insights.
The Rise of Pyrazole Carboxamides as Kinase Inhibitors
The pyrazole ring system is a versatile scaffold in medicinal chemistry, known for its ability to form key interactions with the ATP-binding pocket of various kinases.[2][3] The 1H-pyrazole-3-carboxamide backbone, in particular, has been successfully exploited to develop inhibitors targeting a range of kinases involved in cancer progression. This guide will focus on the evolution of this scaffold in the context of FLT3 inhibition, starting with the promising lead compound FN-1501 and culminating in the development of highly potent analogs.
Comparative Efficacy of 1H-Pyrazole-3-Carboxamide Analogs as FLT3 Inhibitors
The development of FLT3 inhibitors from the 1H-pyrazole-3-carboxamide scaffold has been a story of iterative design and optimization. A key example is the evolution from the lead compound FN-1501 to the significantly more potent analog, compound 8t .[1][4] The following table summarizes the in vitro inhibitory activities of FN-1501 and a selection of its analogs against FLT3 and Cyclin-Dependent Kinases (CDKs), highlighting the structure-activity relationships (SAR) that drove the enhancement of potency.
| Compound | R Group | FLT3 IC50 (nM) | CDK2/cyclin A IC50 (nM) | CDK4/cyclin D1 IC50 (nM) |
| FN-1501 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 2.33 | 1.02 | 0.39 |
| 8k | 4-((4-(dimethylamino)piperidin-1-yl)methyl)phenyl | 0.283 | 0.893 | 0.541 |
| 8t | 4-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)phenyl | 0.089 | 0.719 | 0.770 |
| 3a | 4-(trifluoromethyl)phenyl | >1000 | >1000 | >1000 |
| 3b | 4-(trifluoromethoxy)phenyl | >1000 | >1000 | >1000 |
Data sourced from Zhi et al. (2019).[1][4]
The data clearly demonstrates a significant leap in potency from the initial lead, FN-1501, to its analog, 8t . Compound 8t exhibits an impressive FLT3 IC50 of just 0.089 nM, representing a greater than 25-fold increase in potency compared to FN-1501.[1] This enhanced activity is attributed to the modification of the solvent-exposed region of the molecule. The introduction of a 4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)phenyl moiety in 8t appears to optimize interactions within the ATP binding site of FLT3.[1]
Interestingly, the modifications that dramatically improved FLT3 inhibition did not always translate to increased potency against CDKs, indicating a degree of selectivity can be engineered into this scaffold. The initial analogs 3a and 3b , lacking the hydrophilic groups of FN-1501, showed a significant loss of activity, confirming the importance of these moieties for binding to both FLT3 and CDKs.[1]
Mechanistic Insights: Targeting the FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[5] In AML, activating mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth through downstream signaling pathways such as RAS/MEK/ERK and PI3K/Akt.[5] The 1H-pyrazole-3-carboxamide inhibitors act by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing its phosphorylation and the subsequent activation of these downstream pathways.
Caption: Simplified FLT3 signaling pathway and the point of inhibition by pyrazole carboxamide analogs.
Experimental Protocols for Efficacy Evaluation
The determination of the efficacy of these inhibitors relies on robust and reproducible in vitro assays. Below are representative protocols for key experiments used in the evaluation of 1H-pyrazole-3-carboxamide analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Serially dilute the test compounds (e.g., FN-1501, 8t) in DMSO to achieve a range of concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, the test compound, the FLT3 enzyme, and the substrate.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a suitable plate reader.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of an inhibitor suggests cytotoxic or cytostatic effects.
Detailed Steps:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, which harbors the FLT3-ITD mutation) into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxamide analogs and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.[8]
Conclusion and Future Directions
The 1H-pyrazole-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective FLT3 inhibitors. The remarkable improvement in efficacy from FN-1501 to compound 8t underscores the power of rational drug design and a deep understanding of structure-activity relationships.[1] Compound 8t not only demonstrates sub-nanomolar potency against wild-type FLT3 but also shows excellent activity against various FLT3 mutants, which are a common cause of clinical resistance.[1]
Future research in this area will likely focus on further optimizing the selectivity profile of these inhibitors to minimize off-target effects, evaluating their in vivo efficacy and safety profiles in animal models of AML, and exploring their potential in combination therapies to overcome resistance mechanisms. The continued exploration of the 1H-pyrazole-3-carboxamide scaffold holds significant promise for the development of next-generation targeted therapies for AML patients with FLT3 mutations.
References
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- Zhi Y, et al. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Int J Mol Sci. 2019;20(21):5490.
- Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar.
- Di Bello E, et al. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Med Chem. 2023;14(1):119-130.
- Wei G, et al. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Front Chem. 2025;13:1381951.
- Levis M, et al. In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects. Blood. 2004;104(4):1145-50.
- Kazi JU, et al. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. Blood. 2013;121(21):4348-56.
- Alegaon SG, et al. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Organic and Medicinal Chemistry International Journal. 2019;8(4):555743.
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A Researcher's Guide to Validating 5-methyl-1H-pyrazole-3-carboxamide and its Analogs as Succinate Dehydrogenase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and utilize 5-methyl-1H-pyrazole-3-carboxamide as a research tool. While specific biochemical data for this particular compound is not extensively documented in public literature, its core structure is emblematic of a significant class of bioactive molecules: the carboxamide succinate dehydrogenase (SDH) inhibitors. Therefore, this guide will use this compound as a representative scaffold to explore the validation of this class of compounds, with comparisons to the well-characterized SDH inhibitor, Carboxin.
The Central Role of Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase (SDH), or mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it participates in both the citric acid cycle (Krebs cycle) and the electron transport chain (ETC).[1][2] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the ubiquinone pool.[1][2] Given its central role, the inhibition of SDH can profoundly impact cellular respiration and energy production, making it a key target for fungicides in agriculture and a potential therapeutic target in various human diseases, including cancer and parasitic infections.[2][3]
Mechanism of Action: The Carboxamide Class of SDH Inhibitors
Carboxamide-containing compounds, including many pyrazole carboxamides, are a major class of SDH inhibitors (SDHIs). Their primary mechanism of action is the disruption of the electron transport chain. These inhibitors bind to the ubiquinone-binding site (Qp site) of the SDH complex, which is composed of subunits SDHB, SDHC, and SDHD.[4][5] This binding competitively inhibits the natural substrate, ubiquinone, from docking.[4] The consequence is a halt in electron flow from succinate to the ubiquinone pool, leading to a shutdown of ATP synthesis via oxidative phosphorylation and ultimately, cellular demise in susceptible organisms.[3][4]
Caption: Mechanism of action of carboxamide SDH inhibitors.
Comparative Analysis: this compound vs. Carboxin
To effectively validate a research tool, it is crucial to compare its properties with a known standard. Carboxin, a systemic fungicide, is a well-documented SDH inhibitor and serves as an excellent benchmark.[4][6][7]
| Feature | This compound | Carboxin |
| Chemical Structure | ||
| Core Scaffold | Pyrazole | Oxathiin |
| Class | Carboxamide | Oxathiin carboxamide |
| Mechanism of Action | Presumed SDH inhibitor at the Qp site | Potent inhibitor of SDH at the Qp site[4] |
| Primary Use | Research chemical, building block for synthesis[8][9] | Systemic agricultural fungicide and seed protectant[7][10] |
| Potency (IC50) | Not widely reported in public literature | Varies by species; potent against Basidiomycetes[7] |
| Selectivity | Not extensively characterized | High specificity for fungi, particularly Basidiomycetes[7] |
Experimental Validation: A Step-by-Step Protocol for SDH Activity Assay
The following protocol provides a reliable method for measuring SDH activity and evaluating the inhibitory potential of compounds like this compound. This assay is based on the reduction of the electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.
Protocol: Colorimetric SDH Activity Assay
1. Materials and Reagents:
-
Isolated mitochondria or cell/tissue homogenates
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
Substrate: Sodium succinate solution (e.g., 0.5 M)
-
Electron Acceptor: DCPIP solution (e.g., 2 mM)
-
Intermediate Electron Carrier: Phenazine methosulfate (PMS) solution (e.g., 10 mM) (Note: PMS is light-sensitive)
-
Test compound (this compound) and reference inhibitor (Carboxin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 600 nm
2. Experimental Workflow:
Caption: Experimental workflow for the SDH activity assay.
3. Detailed Procedure:
-
Prepare Samples: Isolate mitochondria or prepare tissue/cell homogenates using standard protocols. Determine the protein concentration of your sample preparation (e.g., using a Bradford or BCA assay).
-
Set up the Assay Plate: In a 96-well plate, add your sample to each well (e.g., 5-50 µL of sample, adjusting the volume to 50 µL with SDH Assay Buffer).[11]
-
Add Inhibitors: Add a small volume (e.g., 1-2 µL) of your test compound (this compound), reference inhibitor (Carboxin), or vehicle control (e.g., DMSO) to the appropriate wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes to allow the inhibitors to interact with the enzyme.
-
Prepare Reaction Mix: For each reaction, prepare a reaction mix containing SDH Assay Buffer, sodium succinate, DCPIP, and PMS. The final concentrations should be optimized for your system, but a starting point could be: 20 mM succinate, 50 µM DCPIP, and 1 mM PMS.
-
Initiate the Reaction: Add the reaction mix to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.[11][12]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of your test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Critical Considerations for Using Pyrazole Carboxamides as Research Tools
-
Purity and Characterization: Ensure the purity of your this compound sample through analytical methods such as NMR and mass spectrometry. Impurities can lead to confounding results.
-
Solubility: Assess the solubility of the compound in your assay buffer. Poor solubility can lead to an underestimation of its potency. It is common to use DMSO as a stock solvent, but ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Off-Target Effects: Be aware of potential off-target effects. While the primary target of this class of compounds is often SDH, they may interact with other proteins, especially at higher concentrations.[13] Some studies on 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected mammalian toxicity linked to mitochondrial respiration, highlighting the need for careful in vitro toxicity assessment.[14][15] It is advisable to perform counter-screens or use genetic approaches (e.g., knockout/knockdown of the target protein) to confirm that the observed phenotype is indeed due to the inhibition of SDH.
-
Cellular Permeability: If you plan to use the compound in cell-based assays, consider its ability to cross cell membranes to reach the mitochondria.
Conclusion
This compound represents a scaffold for a class of compounds with the potential to act as inhibitors of succinate dehydrogenase. While detailed characterization of this specific molecule as a research tool is limited, a robust validation strategy can be employed by leveraging knowledge of related carboxamide SDHIs, such as Carboxin. By following the comparative analysis and detailed experimental protocols outlined in this guide, researchers can confidently assess the activity and specificity of this compound and its analogs, enabling their effective use in the study of mitochondrial function and as a starting point for the development of new therapeutic agents or agrochemicals.
References
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- Cui, W., et al. (2021). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PLoS One, 16(10), e0258321.
- Washington University School of Medicine. SUCCINIC DEHYDROGENASE PROTOCOL.
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The Efficacy of 5-Methyl-1H-Pyrazole-3-Carboxamide as a Corrosion Inhibitor: A Comparative Analysis
In the relentless battle against material degradation, the deployment of corrosion inhibitors is a cornerstone of asset integrity management. Among the diverse arsenal of available chemical compounds, heterocyclic organic molecules have garnered significant attention due to their inherent electronic properties and affinity for metal surfaces. This guide provides an in-depth comparative analysis of 5-methyl-1H-pyrazole-3-carboxamide and its derivatives against other established corrosion inhibitors, offering researchers, scientists, and drug development professionals a comprehensive understanding of their relative performance, mechanisms of action, and practical application.
Introduction to Corrosion Inhibition
Corrosion, the electrochemical deterioration of a material due to its reaction with its environment, poses a significant economic and safety challenge across numerous industries. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal or an alloy. These inhibitors function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. The effectiveness of an inhibitor is dictated by its chemical structure, its ability to interact with the metal surface, and the nature of the corrosive medium.
Inhibitors are broadly classified into organic and inorganic types. Organic inhibitors, such as the pyrazole derivatives discussed herein, typically function through the presence of heteroatoms (e.g., nitrogen, oxygen, sulfur) and π-electrons in their molecular structure, which facilitate adsorption onto the metal surface.
The Prominence of Pyrazole Derivatives: A Focus on this compound
Pyrazole and its derivatives have emerged as a promising class of organic corrosion inhibitors. Their molecular structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, provides multiple centers for adsorption onto metal surfaces. The presence of substituents on the pyrazole ring can further enhance their inhibitive properties.
While direct, extensive quantitative data for this compound is not prolific in publicly accessible literature, studies on its closely related derivatives provide strong evidence of its potential as a high-performance corrosion inhibitor. For instance, a derivative, N,1-dibenzyl-5-methyl-1H-pyrazol-3-carboxamide (BPC), has demonstrated a remarkable inhibition efficiency of 91.55% for carbon steel in a 1 M hydrochloric acid solution at a concentration of 125 ppm[1]. Another related compound, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), has shown an even higher inhibition efficiency of up to 95.1% under similar conditions[2]. These findings strongly suggest that the this compound scaffold is a highly effective molecular framework for corrosion inhibition.
Mechanism of Action
Pyrazole derivatives, including this compound, typically function as mixed-type inhibitors. This means they adsorb onto the metal surface and impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption can occur through a combination of physical (electrostatic) and chemical (chemisorption) interactions. The nitrogen atoms in the pyrazole ring, with their lone pair of electrons, and the π-electrons of the aromatic ring play a crucial role in the chemisorption process, forming coordinate bonds with the vacant d-orbitals of the metal atoms. The carboxamide group can also contribute to the adsorption process through its oxygen and nitrogen atoms.
Caption: Workflow for Weight Loss Measurement.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.
Protocol
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
The working electrode should have a well-defined surface area exposed to the electrolyte.
-
-
Procedure:
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Using a potentiostat, apply a potential scan over a range typically from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
Caption: Workflow for Potentiodynamic Polarization.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the formation and properties of the protective inhibitor film.
Protocol
-
Electrochemical Cell Setup:
-
Use the same three-electrode cell as for PDP.
-
-
Procedure:
-
Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Measure the resulting AC current response.
-
-
Data Analysis:
-
Plot the impedance data in the form of Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100
-
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Conclusion
The available evidence strongly suggests that this compound and its derivatives are highly effective corrosion inhibitors, particularly for ferrous metals in acidic environments. Their performance, with inhibition efficiencies often exceeding 90%, positions them as a compelling alternative to traditional inhibitors. The mixed-type inhibition mechanism, involving the adsorption of the pyrazole moiety onto the metal surface, provides a robust barrier against corrosive attack. While more research focusing specifically on the parent compound is warranted to fully elucidate its performance envelope, the data from its derivatives provide a strong foundation for its consideration in various industrial applications where corrosion protection is paramount. The experimental protocols detailed in this guide offer a standardized framework for the rigorous evaluation and comparison of this and other corrosion inhibitors, ensuring scientific integrity and facilitating informed material selection decisions.
References
- Elmsellem, H., et al. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL.
- Adnani, R. E. L., et al. (2024). Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment. Environmental Science and Pollution Research, 31(57), 65661–65675. [Link]
- Ouici, H. B., et al. (2020). Corrosion Inhibition of Mild Steel by newly Synthesized Pyrazole Carboxamide Derivatives in HCl Acid Medium: Experimental and Theoretical Studies.
- El-Aouni, A., et al. (2025). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)
- ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017, www.astm.org.
- ASTM G31-12a(2012), Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2012, www.astm.org.
- ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, www.astm.org.
- ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015, www.astm.org.
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Safety Operating Guide
Operational Guide for the Proper Disposal of 5-methyl-1H-pyrazole-3-carboxamide
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-methyl-1H-pyrazole-3-carboxamide. As a trusted partner in your research, we are committed to providing information that ensures laboratory safety and environmental stewardship. The procedures outlined herein are synthesized from regulatory standards and best practices for managing analogous chemical compounds. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar pyrazole derivatives.
The core principle of chemical waste management is that all laboratory chemicals are considered hazardous unless confirmed otherwise by a qualified professional.[1] Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach is mandated.[2] The protocols in this guide are therefore based on the hazard profiles of closely related pyrazole compounds and foundational guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5]
Part 1: Hazard Profile and Risk Assessment
Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal.[6] Based on data from analogous pyrazole carboxamides and carboxylic acids, this compound should be treated as a substance with the potential hazards summarized below.
| Hazard Category | Potential Risk | Rationale & Causality |
| Acute Oral Toxicity | May be harmful if swallowed.[7] | Pyrazole derivatives can exhibit a range of biological activities. Ingestion may lead to irritation of the digestive tract.[7] |
| Skin Irritation/Corrosion | Causes skin irritation.[8][9] | Amide and pyrazole functionalities can interact with skin, leading to irritation. Prolonged contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[8][9][10] | The compound, particularly in solid/powder form, can cause significant irritation upon contact with eyes. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[8][9][10] | Inhalation of dust or aerosols may irritate the respiratory system. All handling should occur in well-ventilated areas.[8][9] |
| Environmental Hazard | Potential for environmental persistence. | While specific data is unavailable, related aromatic compounds can be persistent.[2] Therefore, disposal into sanitary sewer systems is strictly prohibited.[2][9] |
Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn. Facilities handling this compound should be equipped with an eyewash station and a safety shower.[7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particulates that can cause serious eye irritation.[8][11] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, absorption, and potential irritation.[11] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Use in a well-ventilated fume hood. | Minimizes the inhalation of potentially harmful dust or aerosols, preventing respiratory tract irritation.[8][11] |
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with collection by a certified waste management service.
Experimental Protocol: Waste Segregation and Containment
Objective: To safely collect and store waste this compound and associated contaminated materials prior to final disposal.
Methodology:
-
Waste Minimization: The most effective waste management strategy is to minimize waste generation at the source.[12] This can be achieved by:
-
Designate as Hazardous Waste: Treat all this compound waste—whether solid, in solution, or as residue on contaminated labware—as hazardous chemical waste.[1] It must never be disposed of in regular trash or down the drain.[2]
-
Segregation at the Source: Proper segregation is critical to prevent dangerous chemical reactions.[6]
-
Container Selection:
-
Use a sturdy, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene or glass).[2][13][15]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[1][2]
-
The container must remain closed at all times except when waste is being added.[1][13][16]
-
-
Waste Labeling:
-
On-Site Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][17]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[15][17]
-
Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to prevent the spread of potential spills.[2][16]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from experiments involving this compound.
Caption: Decision workflow for proper waste segregation.
Part 4: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent materials used for minor spills should be collected in the designated solid hazardous waste container.[1][16]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated liquid hazardous waste container.[1] Do not overfill containers; leave at least 10% of the volume as headspace for vapor expansion.[1][2]
-
Empty Containers: Original chemical containers must be triple-rinsed with a suitable solvent before being disposed of.[2][16][18]
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[2][16][18]
-
Subsequent rinses may be disposed of according to institutional policy.
-
After rinsing and air-drying, deface the original label and dispose of the container as directed by your institution's Environmental Health & Safety (EHS) department.
-
Part 5: Final Disposal and Emergency Procedures
-
Final Disposal: The ultimate disposal of this compound is not the responsibility of the individual researcher. Once the waste container is full, it must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][13][15] These services are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[3][6]
-
Spill Response: In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Follow your institution's specific emergency response plan.[19] For minor spills, if you are trained and it is safe to do so, use an appropriate absorbent material to contain the spill, then collect the material and dispose of it as hazardous waste.[1] For major spills, evacuate and contact your institution's emergency response team.
By adhering to these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full compliance with chemical waste regulations.
References
- Laboratory Waste Management: Best Practices for Compliance and Safety. (2025). LabX.com.
- Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- 3 Tips To Improve Your Laboratory Waste Management. (2020). IDR Environmental Services.
- Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Chemistry Lab Waste Disposal. (2024). Environmental Marketing Services.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (2025). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyl_S0FsL3DEnVbcJMTXcy8m-s4O8VRJy9CrXu1houMqqOOBctTSs29asRYT0f7nP8XXhZLBDUuE78PpFeLNKY-WAD4I_IdHM-dcKFPIr0_KgBo4FadjtB9mso2jnTbCXzEFB86OmTVbXaY0D-qNiBeWGkSo5lkqtkdHpgsamrFxrePCvlpd8PABlDRbfOE05O7SpSI2Q7LqgkIrM2owblj2104FC8sgkzYNk-alz2nGTuom0-riujIsxKyCyLRzHuibJxQnTSuq8ES5lytCEwhc2l1tkb3aClLOMdSgipuFgsUs18ThTH41-umJwXZ5XrxMsOU5j1dAgTPibo9pSToarJXFk=
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS.
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- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021). IDR Environmental Services.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group.
- SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-5-carboxylic acid. (2024). Fisher Scientific.
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid. (2023). Fisher Scientific.
- SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (2025). Fisher Scientific.
- Chemical Waste Disposal Guidelines. Emory University.
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
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Navigating the Safe Handling of 5-methyl-1H-pyrazole-3-carboxamide: A Guide to Personal Protective Equipment
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides essential, actionable information on the appropriate Personal Protective Equipment (PPE) for handling 5-methyl-1H-pyrazole-3-carboxamide (CAS No. 4027-55-8), a compound of interest in drug development and chemical synthesis. As a Senior Application Scientist, my objective is to distill complex safety data into a clear, field-proven protocol that not only ensures personal safety but also preserves the integrity of your research.
Understanding the Hazard Landscape
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Respiratory Tract Irritation (Specific Target Organ Toxicity, Single Exposure, Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential. This approach begins with engineering controls and is supplemented by meticulous use of appropriate PPE.
The Hierarchy of Controls: Your First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the importance of the hierarchy of controls. PPE is the final barrier between you and a potential hazard and should be used in conjunction with, not as a replacement for, more effective control measures.
Caption: Recommended sequence for donning and doffing PPE.
Step-by-Step Donning Procedure:
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Mask or Respirator: If required, don your mask or respirator. Ensure it has a proper fit and seal.
-
Goggles or Face Shield: Put on your eye and face protection. Adjust for a secure fit.
-
Gloves: Don your gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.
Step-by-Step Doffing Procedure:
The principle of doffing is to touch the potentially contaminated outer surfaces of your PPE as little as possible with your bare skin.
-
Gloves:
-
Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of the gloves in the appropriate waste container.
-
-
Goggles or Face Shield:
-
Remove from the back of your head by lifting the strap.
-
Avoid touching the front surface.
-
Place in a designated area for decontamination or disposal.
-
-
Gown/Lab Coat:
-
Unbutton the lab coat.
-
Peel it away from your body, touching only the inside surfaces.
-
Turn the gown inside out as you remove it and fold or roll it into a bundle.
-
Dispose of it in the designated waste container.
-
-
Mask or Respirator:
-
Remove by handling the straps only. Do not touch the front of the mask or respirator.
-
Dispose of it in the appropriate waste container.
-
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Disposal of Contaminated PPE
All disposable PPE used when handling this compound should be considered chemically contaminated waste.
-
Gloves, disposable lab coats, and other contaminated items: Place in a designated, sealed waste container for chemical waste.
-
Reusable PPE (e.g., face shields, goggles): Decontaminate according to your institution's established procedures before reuse.
By adhering to these guidelines, you are not only protecting yourself but also ensuring a safe and productive research environment for your colleagues. This commitment to safety is fundamental to the integrity and success of your scientific endeavors.
References
- Personal Protective Equipment (PPE): Protect the Worker with PPE. (n.d.). Centers for Disease Control and Prevention.
- eTool: Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment (PPE) 101. (n.d.). Centers for Disease Control and Prevention.
- Sequence for Putting on Personal Protective Equipment (PPE). (n.d.). Centers for Disease Control and Prevention.
- Best Practices for Personal Protective Equipment. (2024, May 15). Centers for Disease Control and Prevention.
- Guidance for Personal Protective Equipment (PPE). (2024, May 2). Centers for Disease Control and Prevention.
- How to Don and Doff PPE: A Guide for Wearing and Removing Personal Protection Equipment. (2022, September 26). Liberty Safety.
- Donning and Doffing PPE: A Little Clue. (n.d.). Healthcare Compliance Pros.
- Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
- 5-amino-1-methyl-1H-pyrazole-4-carboxamide. (n.d.). PubChem.
- Sequence for donning and doffing personal protective equipment (PPE). (2019, May 29). American Animal Hospital Association.
- Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (n.d.). Centers for Disease Control and Prevention.
- Safety Data Sheet: 1-Methyl-5-propyl-1H-pyrazole-3-carboxamide. (2025, April 5). Angene Chemical.
- Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019, November 1). Duke University Safety.
- Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- KIMBERLY-CLARK* Nitrile Glove Chemical Resistance Guide. (n.d.).
- 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. (2025, December 4). U.S. Environmental Protection Agency.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety.
- Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley, Environment, Health & Safety.
- Gloves Chemical Resistance Chart. (n.d.).
- All About the Chemical Resistance of Neoprene. (2025, February 11). Rubber-Cal.
- Chemical Resistance Guide. (n.d.).
- Our products can be exposed to a huge variety of chemicals. The data table below is an application guide, and indicates the resistance of the specific thermoplastics we use in the construction of our products, to common chemicals. (n.d.). Kelco.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
